Product packaging for Cyclobutyl(cyclopropyl)methanol(Cat. No.:CAS No. 219717-34-7)

Cyclobutyl(cyclopropyl)methanol

Cat. No.: B2381419
CAS No.: 219717-34-7
M. Wt: 126.199
InChI Key: RTQYMILESADSGN-UHFFFAOYSA-N
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Description

Cyclobutyl(cyclopropyl)methanol is a chemical compound of interest in organic synthesis due to its structure incorporating two strained ring systems: cyclopropane and cyclobutane. This combination makes it a valuable intermediate for studying ring-expansion and rearrangement reactions. Under acidic conditions, alcohols of this type can form cyclopropylmethyl carbocations, which are known to undergo facile homoallytic rearrangements and other transformations, serving as a pathway to more complex molecules . The inherent ring strain, particularly of the cyclopropyl group, provides a significant thermodynamic driving force for these reactions . Researchers can utilize this compound as a building block for constructing complex cyclic frameworks and for mechanistic studies in carbocation chemistry. The product may also serve as a precursor for other functionalized derivatives. This compound is for research use only and is not intended for diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H14O B2381419 Cyclobutyl(cyclopropyl)methanol CAS No. 219717-34-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

cyclobutyl(cyclopropyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O/c9-8(7-4-5-7)6-2-1-3-6/h6-9H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTQYMILESADSGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C(C2CC2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Cyclobutyl(cyclopropyl)methanol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclobutyl(cyclopropyl)methanol is a secondary alcohol containing both a cyclobutyl and a cyclopropyl moiety attached to the carbinol carbon. Its unique strained ring systems make it an intriguing building block for organic synthesis, potentially offering novel conformational constraints and metabolic profiles in the design of new chemical entities. This technical guide provides a comprehensive overview of its chemical properties, a proposed synthetic pathway with detailed experimental protocols, and expected spectral characteristics. Due to the limited availability of experimental data in peer-reviewed literature, this guide combines established chemical principles with data from computational models and analogous compounds to provide a thorough profile.

Chemical and Physical Properties

Quantitative data for this compound is sparse in publicly accessible databases. The following table summarizes the available computed data and provides estimated values for key physical properties based on structurally similar compounds.

PropertyValueSource
IUPAC Name This compoundPubChem[1]
CAS Number 219717-34-7PubChem[1]
Chemical Formula C₈H₁₄OPubChem[1]
Molecular Weight 126.20 g/mol PubChem[1]
Boiling Point Estimated: 170-180 °CAnalogous Compounds
Melting Point Not Available-
Density Estimated: 0.92-0.96 g/cm³Analogous Compounds
Solubility Soluble in common organic solvents (e.g., ethanol, diethyl ether, dichloromethane). Limited solubility in water.General Chemical Principles
XLogP3 1.6PubChem[1]
Hydrogen Bond Donor Count 1PubChem[1]
Hydrogen Bond Acceptor Count 1PubChem[1]

Disclaimer: Boiling point and density are estimated based on structurally related compounds and should be confirmed by experimental measurement.

Synthesis

A plausible and efficient method for the synthesis of this compound is the reduction of the corresponding ketone, cyclobutyl cyclopropyl ketone. This transformation is a standard procedure in organic synthesis.

Proposed Synthetic Workflow

SynthesisWorkflow Synthesis of this compound reagents Reducing Agent (e.g., NaBH₄, LiAlH₄) Solvent (e.g., Methanol, Ethanol, THF) Reduction Reduction reagents->Reduction Cyclobutyl_cyclopropyl_ketone Cyclobutyl cyclopropyl ketone Cyclobutyl_cyclopropyl_ketone->Reduction Workup Aqueous Workup Reduction->Workup Purification Purification (e.g., Distillation or Chromatography) Workup->Purification Final_Product This compound Purification->Final_Product

Caption: Proposed synthesis of this compound via ketone reduction.

Experimental Protocol: Reduction of Cyclobutyl Cyclopropyl Ketone

This protocol provides a general procedure for the reduction of cyclobutyl cyclopropyl ketone to this compound using sodium borohydride, a mild and selective reducing agent.

Materials:

  • Cyclobutyl cyclopropyl ketone

  • Sodium borohydride (NaBH₄)

  • Methanol (or Ethanol)

  • Diethyl ether (or Ethyl acetate)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve cyclobutyl cyclopropyl ketone (1 equivalent) in methanol (10-20 mL per gram of ketone).

  • Cooling: Place the flask in an ice bath and stir the solution for 10-15 minutes until the temperature equilibrates to 0-5 °C.

  • Addition of Reducing Agent: Slowly add sodium borohydride (1.1 to 1.5 equivalents) portion-wise to the stirred solution. Control the rate of addition to maintain the temperature below 10 °C.

  • Reaction Monitoring: After the addition is complete, continue stirring the reaction mixture in the ice bath for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the ketone spot.

  • Quenching: Carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel. Add diethyl ether (or ethyl acetate) and water. Shake the funnel gently and allow the layers to separate. Extract the aqueous layer two more times with the organic solvent.

  • Washing and Drying: Combine the organic extracts and wash with brine (saturated NaCl solution). Dry the organic layer over anhydrous magnesium sulfate.

  • Solvent Removal: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude this compound by vacuum distillation or column chromatography on silica gel to yield the pure alcohol.

ExperimentalWorkflow Experimental Workflow for Ketone Reduction Start Dissolve Ketone in Methanol Cool Cool to 0-5 °C Start->Cool Add_NaBH4 Add NaBH₄ Portion-wise Cool->Add_NaBH4 Stir Stir for 1-2 h at 0-5 °C Add_NaBH4->Stir Monitor Monitor by TLC Stir->Monitor Monitor->Stir Incomplete Quench Quench with aq. NH₄Cl Monitor->Quench Reaction Complete Extract Extract with Organic Solvent Quench->Extract Dry Dry Organic Layer (MgSO₄) Extract->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify Product Concentrate->Purify End Pure Alcohol Purify->End

Caption: Step-by-step experimental workflow for the reduction of the ketone precursor.

Spectral Properties (Predicted)

¹H NMR Spectroscopy

The proton NMR spectrum is expected to be complex due to the overlapping signals of the aliphatic protons.

ProtonsExpected Chemical Shift (δ, ppm)Multiplicity
-OH1.5 - 3.5Broad singlet (exchangeable)
-CH(OH)-3.0 - 3.5Multiplet
Cyclobutyl-H1.5 - 2.5Multiplets
Cyclopropyl-H0.2 - 1.2Multiplets
¹³C NMR Spectroscopy

The carbon NMR spectrum will provide distinct signals for the different carbon environments.

CarbonExpected Chemical Shift (δ, ppm)
-C(OH)-70 - 80
Cyclobutyl-CH₂20 - 35
Cyclobutyl-CH30 - 45
Cyclopropyl-CH₂5 - 15
Cyclopropyl-CH10 - 20
Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorptions for the hydroxyl group and the C-H bonds of the cycloalkane rings.

Functional GroupExpected Absorption Range (cm⁻¹)Intensity
O-H stretch (alcohol)3200 - 3600Strong, Broad
C-H stretch (sp³)2850 - 3000Strong
C-O stretch (alcohol)1050 - 1150Strong
Mass Spectrometry

The mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 126. Key fragmentation patterns would likely involve the loss of water (M-18), and cleavage of the cyclobutyl and cyclopropyl rings.

Safety and Handling

This compound should be handled with the standard precautions for a laboratory chemical. It is expected to be a flammable liquid and may cause skin and eye irritation. Use in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Conclusion

This compound presents as a valuable, yet under-characterized, synthetic intermediate. This guide provides a foundational understanding of its chemical properties, a robust and adaptable synthetic protocol, and predicted spectral data to aid researchers in its synthesis and characterization. Further experimental investigation is warranted to fully elucidate its physical and chemical behavior.

References

An In-depth Technical Guide to the Synthesis of Cyclobutyl(cyclopropyl)methanol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide details the synthesis of cyclobutyl(cyclopropyl)methanol, a valuable secondary alcohol intermediate in the development of novel therapeutic agents and specialized chemical compounds. The primary synthetic route described is the Grignard reaction, a robust and versatile method for carbon-carbon bond formation. This document provides a comprehensive overview of the synthesis, including detailed experimental protocols for the preparation of the key precursor, cyclobutanecarboxaldehyde, and its subsequent reaction with a commercially available Grignard reagent, cyclopropylmagnesium bromide. Quantitative data, safety precautions, and reaction pathway visualizations are presented to facilitate successful synthesis in a laboratory setting.

Introduction

This compound is a secondary alcohol characterized by the presence of both a cyclobutane and a cyclopropane ring attached to the carbinol carbon. The unique steric and electronic properties conferred by these strained ring systems make it an attractive building block in medicinal chemistry and materials science. The strategic incorporation of such motifs can significantly influence the pharmacological profile of a drug candidate, affecting parameters such as metabolic stability, receptor binding affinity, and lipophilicity. This guide outlines a reliable and accessible synthetic pathway to this important molecule.

Synthetic Pathway Overview

The synthesis of this compound is most effectively achieved through a two-step process. The first step involves the preparation of the key aldehyde intermediate, cyclobutanecarboxaldehyde. The second, and final, step is the nucleophilic addition of a cyclopropyl Grignard reagent to this aldehyde, followed by an aqueous workup to yield the target alcohol.

The overall synthetic transformation is depicted in the workflow diagram below.

Synthesis_Workflow cluster_step1 Step 1: Aldehyde Synthesis cluster_step2 Step 2: Grignard Reaction Cyclobutanemethanol Cyclobutanemethanol Oxidation Oxidation Cyclobutanemethanol->Oxidation Cyclobutanecarboxaldehyde Cyclobutanecarboxaldehyde Oxidation->Cyclobutanecarboxaldehyde Grignard_Reaction Grignard Reaction Cyclobutanecarboxaldehyde->Grignard_Reaction Cyclopropylmagnesium_Bromide Cyclopropylmagnesium Bromide (Grignard Reagent) Cyclopropylmagnesium_Bromide->Grignard_Reaction Workup Aqueous Workup Grignard_Reaction->Workup Product This compound Workup->Product

Caption: Overall workflow for the synthesis of this compound.

Experimental Protocols

Synthesis of Cyclobutanecarboxaldehyde

Cyclobutanecarboxaldehyde can be prepared via the oxidation of the corresponding primary alcohol, cyclobutanemethanol.

Reaction Scheme:

Aldehyde_Synthesis reactant Cyclobutanemethanol product Cyclobutanecarboxaldehyde reactant->product Oxidation reagent [Oxidizing Agent] (e.g., PCC, Swern)

Caption: Oxidation of cyclobutanemethanol to cyclobutanecarboxaldehyde.

Detailed Protocol (Adapted from analogous literature procedures):

  • Apparatus Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon) is required.

  • Reagent Preparation: A solution of pyridinium chlorochromate (PCC) (1.5 equivalents) in anhydrous dichloromethane (DCM) is prepared in the reaction flask.

  • Reaction Execution: A solution of cyclobutanemethanol (1.0 equivalent) in anhydrous DCM is added dropwise to the stirred PCC suspension at room temperature.

  • Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • Workup: Upon completion, the reaction mixture is diluted with diethyl ether and filtered through a pad of silica gel to remove the chromium salts.

  • Purification: The filtrate is concentrated under reduced pressure, and the crude aldehyde is purified by distillation to afford pure cyclobutanecarboxaldehyde.

Table 1: Quantitative Data for Cyclobutanecarboxaldehyde Synthesis

ParameterValue
Starting MaterialCyclobutanemethanol
Oxidizing AgentPyridinium Chlorochromate (PCC)
SolventDichloromethane (DCM)
Molar Ratio (Alcohol:PCC)1 : 1.5
Reaction TemperatureRoom Temperature
Typical Reaction Time2-4 hours
Typical Yield 70-85%
Synthesis of this compound via Grignard Reaction

The final step involves the reaction of cyclobutanecarboxaldehyde with cyclopropylmagnesium bromide.

Reaction Scheme:

Grignard_Reaction aldehyde Cyclobutanecarboxaldehyde intermediate Magnesium Alkoxide Intermediate aldehyde->intermediate grignard Cyclopropylmagnesium Bromide grignard->intermediate 1. product This compound intermediate->product 2. workup H₃O⁺ (Aqueous Workup)

Caption: Grignard reaction for the synthesis of the target alcohol.

Detailed Protocol:

  • Apparatus Setup: A flame-dried, three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere.

  • Reagent Preparation: A solution of cyclobutanecarboxaldehyde (1.0 equivalent) in anhydrous diethyl ether or tetrahydrofuran (THF) is placed in the reaction flask and cooled to 0 °C in an ice bath.

  • Reaction Execution: A solution of cyclopropylmagnesium bromide (1.1-1.2 equivalents, typically 0.5 M in THF) is added dropwise to the stirred aldehyde solution, maintaining the temperature at 0 °C. After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 1-2 hours.

  • Monitoring: The reaction is monitored by TLC.

  • Workup: The reaction is carefully quenched by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride at 0 °C. The resulting mixture is then extracted with diethyl ether.

  • Purification: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to yield pure this compound.

Table 2: Quantitative Data for this compound Synthesis

ParameterValue
Starting AldehydeCyclobutanecarboxaldehyde
Grignard ReagentCyclopropylmagnesium Bromide
SolventAnhydrous Diethyl Ether or THF
Molar Ratio (Aldehyde:Grignard)1 : 1.1-1.2
Reaction Temperature0 °C to Room Temperature
Typical Reaction Time2-3 hours
Anticipated Yield 60-80%

Safety and Handling

  • Grignard Reagents: Cyclopropylmagnesium bromide is highly reactive, flammable, and moisture-sensitive. All manipulations must be carried out under a dry, inert atmosphere. Anhydrous solvents are essential.

  • Oxidizing Agents: PCC is a toxic and carcinogenic chromium (VI) compound. It should be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.

  • Solvents: Diethyl ether and THF are highly flammable. Dichloromethane is a suspected carcinogen. All solvents should be handled in a fume hood.

  • General Precautions: Standard laboratory safety practices, including the use of safety glasses, lab coats, and gloves, are mandatory throughout all procedures.

Conclusion

The synthesis of this compound is readily achievable through a well-established Grignard reaction protocol. The preparation of the requisite cyclobutanecarboxaldehyde precursor via oxidation of the corresponding alcohol is also a standard and high-yielding transformation. By following the detailed protocols and adhering to the safety precautions outlined in this guide, researchers can reliably produce this valuable synthetic intermediate for application in drug discovery and materials science research.

Disclaimer: The experimental protocols provided are based on established chemical principles and analogous reactions found in the scientific literature. Researchers should always conduct a thorough risk assessment and may need to optimize conditions for their specific laboratory setup.

Cyclobutyl(cyclopropyl)methanol: A Technical Overview of its Molecular Weight and Physicochemical Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclobutyl(cyclopropyl)methanol is a versatile building block in organic synthesis, utilized in the creation of more complex molecules for various applications, including pharmaceutical development. Its unique strained ring systems, the cyclobutyl and cyclopropyl groups, impart specific conformational and electronic properties that are of interest to medicinal chemists. A fundamental characteristic of any chemical compound is its molecular weight, which plays a pivotal role in its chemical, physical, and biological properties. This technical guide provides an in-depth analysis of the molecular weight of this compound, its calculation, and its relevance in the context of drug discovery and development.

Molecular Weight and Physicochemical Characteristics

The molecular formula for this compound is C₈H₁₄O[1][2][3]. The molecular weight is a critical parameter that influences a molecule's pharmacology, including its absorption, distribution, metabolism, and excretion (ADME) profile.

Calculation of Molecular Weight

The molecular weight of a compound is determined by the sum of the atomic weights of its constituent atoms. The atomic weights of carbon, hydrogen, and oxygen are approximately 12.011 amu, 1.008 amu, and 15.999 amu, respectively.

For this compound (C₈H₁₄O):

  • Carbon (C): 8 atoms × 12.011 amu/atom = 96.088 amu

  • Hydrogen (H): 14 atoms × 1.008 amu/atom = 14.112 amu

  • Oxygen (O): 1 atom × 15.999 amu/atom = 15.999 amu

Total Molecular Weight: 96.088 + 14.112 + 15.999 = 126.199 amu

This value is often rounded to 126.2 g/mol for practical applications[1].

The table below summarizes the key physicochemical properties of this compound.

PropertyValueSource
Molecular FormulaC₈H₁₄OPubChem[2][3]
Molecular Weight126.20 g/mol PubChem[2][3]
Monoisotopic Mass126.104465066 DaPubChem[2][3]
CAS Number219717-34-7CymitQuimica[1]

Logical Relationship of Molecular Weight Components

The following diagram illustrates the hierarchical contribution of each element to the total molecular weight of this compound.

MW Molecular Weight (126.20 g/mol) C Carbon (C) 8 atoms MW->C from C₈ H Hydrogen (H) 14 atoms MW->H from H₁₄ O Oxygen (O) 1 atom MW->O from O₁

Elemental contribution to the molecular weight of this compound.

Experimental Protocol: Molecular Weight Verification by Mass Spectrometry

The theoretical molecular weight of this compound can be experimentally verified using mass spectrometry.

Objective: To confirm the molecular weight of a synthesized or purchased sample of this compound.

Materials:

  • This compound sample

  • High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap)

  • Solvent (e.g., methanol or acetonitrile)

  • Volumetric flasks and pipettes

Methodology:

  • Sample Preparation: Prepare a dilute solution of this compound (approximately 1 mg/mL) in a suitable solvent.

  • Instrument Calibration: Calibrate the mass spectrometer using a known standard to ensure mass accuracy.

  • Ionization: Introduce the sample into the mass spectrometer. Electrospray ionization (ESI) is a common technique for this type of molecule.

  • Mass Analysis: Acquire the mass spectrum in positive ion mode. The protonated molecule [M+H]⁺ would be expected at m/z 127.1117.

  • Data Analysis: Compare the experimentally observed m/z value with the theoretically calculated exact mass of the protonated molecule.

The workflow for this experimental verification is depicted in the following diagram.

cluster_workflow Experimental Workflow A Sample Preparation C Sample Introduction & Ionization A->C B Instrument Calibration B->C D Mass Analysis C->D E Data Analysis & Verification D->E

References

An In-depth Technical Guide to Cyclobutyl(cyclopropyl)methanol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of cyclobutyl(cyclopropyl)methanol, a unique bicyclic alcohol with significant potential in organic synthesis and medicinal chemistry. This document details its chemical properties, synthesis, and reactivity, with a focus on its applications in drug discovery and development.

Chemical Identity and Properties

The International Union of Pure and Applied Chemistry (IUPAC) name for the compound is This compound .[1][2] It is a secondary alcohol characterized by the presence of both a cyclobutyl and a cyclopropyl ring attached to the carbinol carbon. The presence of these strained ring systems imparts distinct chemical properties and reactivity.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₈H₁₄OPubChem[1]
Molecular Weight 126.20 g/mol PubChem[1][3]
CAS Number 219717-34-7PubChem[1]
Appearance Colorless liquid (predicted)General chemical knowledge
XLogP3 1.6PubChem[1]
Hydrogen Bond Donor Count 1PubChem[1]
Hydrogen Bond Acceptor Count 1PubChem[1]
Rotatable Bond Count 2PubChem[1]
Exact Mass 126.104465066 DaPubChem[1]
Topological Polar Surface Area 20.2 ŲPubChem[1]

Synthesis and Experimental Protocols

While specific, detailed experimental protocols for the synthesis of this compound are not extensively published in readily available literature, a standard and logical synthetic route would involve the Grignard reaction. This common organometallic reaction is a staple in organic synthesis for the formation of carbon-carbon bonds.

Proposed Experimental Protocol: Synthesis via Grignard Reaction

This protocol outlines the synthesis of this compound from cyclopropanecarboxaldehyde and a cyclobutyl Grignard reagent.

Materials:

  • Magnesium turnings

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Cyclobutyl bromide

  • Iodine crystal (as an initiator)

  • Cyclopropanecarboxaldehyde

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Preparation of the Grignard Reagent:

    • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings.

    • Add a small crystal of iodine.

    • Add a solution of cyclobutyl bromide in anhydrous diethyl ether dropwise from the dropping funnel. The reaction is initiated when the color of the iodine disappears and bubbling is observed.

    • Once the reaction has started, add the remaining cyclobutyl bromide solution at a rate that maintains a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the cyclobutylmagnesium bromide.

  • Reaction with Aldehyde:

    • Cool the Grignard reagent to 0 °C in an ice bath.

    • Add a solution of cyclopropanecarboxaldehyde in anhydrous diethyl ether dropwise with stirring.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • Work-up and Purification:

    • Cool the reaction mixture again to 0 °C and quench by the slow, dropwise addition of saturated aqueous ammonium chloride solution.

    • Separate the organic layer. Extract the aqueous layer with diethyl ether (2-3 times).

    • Combine the organic extracts and dry over anhydrous magnesium sulfate or sodium sulfate.

    • Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.

    • Purify the resulting crude oil by fractional distillation or column chromatography on silica gel to yield pure this compound.

Logical Workflow for Synthesis

G cluster_grignard Grignard Reagent Formation cluster_reaction C-C Bond Formation cluster_workup Work-up & Purification Cyclobutyl_Bromide Cyclobutyl Bromide Grignard_Reagent Cyclobutylmagnesium Bromide Cyclobutyl_Bromide->Grignard_Reagent in dry ether Mg_metal Mg Metal Mg_metal->Grignard_Reagent Intermediate Magnesium Alkoxide Intermediate Grignard_Reagent->Intermediate Reaction Aldehyde Cyclopropanecarboxaldehyde Aldehyde->Intermediate Quench Aqueous Quench (NH4Cl) Intermediate->Quench Product This compound Purification Purification (Distillation/Chromatography) Quench->Purification Purification->Product

Caption: Synthetic workflow for this compound.

Chemical Reactivity: Ring Expansion

A significant aspect of the chemistry of this compound is its susceptibility to ring expansion under acidic conditions.[4] The high ring strain of the cyclopropyl group, in particular, makes the cyclopropylcarbinyl cation prone to rearrangement. This reactivity is a crucial consideration for synthetic planning and for understanding the compound's stability.

Under acidic catalysis, the hydroxyl group is protonated and leaves as a water molecule, forming a secondary carbocation. This carbocation can then undergo rearrangement through the expansion of either the cyclopropyl or the cyclobutyl ring. The expansion of the three-membered cyclopropyl ring is generally favorable as it relieves significant ring strain.[4]

Reaction Pathway for Acid-Catalyzed Rearrangement

G Start This compound Protonation Protonated Alcohol Start->Protonation + H+ Carbocation Secondary Carbocation Protonation->Carbocation - H2O RingExpansion Ring Expansion (Cyclopropyl opens) Carbocation->RingExpansion Rearranged_Cation Cyclopentyl Carbocation Intermediate RingExpansion->Rearranged_Cation Hydride_Shift 1,2-Hydride Shift Rearranged_Cation->Hydride_Shift Tertiary_Cation Tertiary Carbocation Hydride_Shift->Tertiary_Cation Elimination Elimination (E1) Tertiary_Cation->Elimination - H+ Final_Product Rearranged Alkene Products Elimination->Final_Product

Caption: Acid-catalyzed rearrangement of this compound.

Applications in Drug Development

While this compound is not itself a therapeutic agent, it serves as a valuable building block for the synthesis of more complex molecules. The incorporation of the cyclopropyl moiety, in particular, is a well-established strategy in medicinal chemistry to modulate the properties of drug candidates.[5][6]

The cyclopropyl group can offer several advantages in drug design:[6]

  • Metabolic Stability: The C-H bonds of a cyclopropyl ring are stronger than those in aliphatic chains, making them less susceptible to metabolic oxidation by cytochrome P450 enzymes. This can increase the half-life of a drug.

  • Potency and Selectivity: The rigid, three-dimensional structure of the cyclopropyl group can lock a molecule into a specific conformation that is favorable for binding to a biological target, thereby increasing potency and selectivity.[6]

  • Lipophilicity: The cyclopropyl group can fine-tune the lipophilicity of a molecule, which is a critical parameter for absorption, distribution, metabolism, and excretion (ADME) properties.[5]

  • Reduced Off-Target Effects: By enforcing a specific conformation, the cyclopropyl group can reduce binding to unintended targets.[6]

The cyclobutyl ring, while less commonly used as a bioisostere, also provides a rigid scaffold that can be used to orient functional groups in three-dimensional space and explore the steric requirements of a binding pocket.

Logical Relationship of the Cyclopropyl Moiety in Drug Design

G Cyclopropyl Cyclopropyl Moiety Structural Unique Structural Features (Rigidity, Strain) Cyclopropyl->Structural Electronic Unique Electronic Properties (π-character of C-C bonds) Cyclopropyl->Electronic Metabolic Increased Metabolic Stability Structural->Metabolic Binding Enhanced Binding Affinity Structural->Binding Conformation Conformational Restriction Structural->Conformation Electronic->Binding ADME Modulated ADME Properties Metabolic->ADME improves Binding->ADME influences Conformation->Binding improves

Caption: Influence of the cyclopropyl group on drug properties.

Conclusion

This compound is a structurally interesting synthetic intermediate. Its value to researchers and drug development professionals lies in its potential as a scaffold for introducing the beneficial cyclopropyl and cyclobutyl moieties into larger, more complex molecules. A thorough understanding of its synthesis and chemical reactivity, particularly its propensity for acid-catalyzed rearrangement, is essential for its effective utilization in the design and development of novel chemical entities.

References

Spectroscopic Characterization of Cyclobutyl(cyclopropyl)methanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclobutyl(cyclopropyl)methanol is a unique bifunctional organic molecule incorporating both a cyclobutane and a cyclopropane ring system attached to a methanol core. These strained ring systems impart distinct chemical and physical properties, making it a molecule of interest in medicinal chemistry and materials science. A thorough understanding of its spectroscopic properties is crucial for its identification, characterization, and quality control in various research and development applications.

Predicted Spectroscopic Data of this compound

While experimental data is unavailable, the spectroscopic features of this compound can be predicted based on the known spectral data of its constituent moieties.

  • ¹H NMR: The spectrum is expected to show complex multiplets for the cyclobutyl and cyclopropyl protons. The methine proton attached to both the hydroxyl group and the two rings would likely appear as a distinct multiplet. The hydroxyl proton will be a broad singlet, exchangeable with D₂O.

  • ¹³C NMR: The spectrum will feature signals for the carbons of the cyclobutyl and cyclopropyl rings, as well as the carbinol carbon. The chemical shifts will be influenced by the ring strain and the presence of the hydroxyl group.

  • IR Spectroscopy: A broad absorption band in the region of 3200-3600 cm⁻¹ is expected, characteristic of the O-H stretching vibration of the alcohol. C-H stretching vibrations for the cyclobutyl and cyclopropyl rings will be observed around 2850-3000 cm⁻¹. The C-O stretching vibration should appear in the 1000-1200 cm⁻¹ region.

  • Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of this compound (C₈H₁₄O, 126.20 g/mol ). Fragmentation patterns would likely involve the loss of water, and cleavage of the cyclobutyl and cyclopropyl rings.

Spectroscopic Data of Structural Analogs

To provide a practical reference, the experimental spectroscopic data for cyclopropylmethanol and cyclobutanemethanol are summarized below.

Table 1: ¹H NMR Spectroscopic Data of Cyclopropylmethanol and Cyclobutanemethanol
CompoundChemical Shift (δ) ppmMultiplicityIntegrationAssignment
Cyclopropylmethanol ~3.42d2H-CH₂OH
~1.08m1H-CH- (cyclopropyl)
~0.51m2H-CH₂- (cyclopropyl)
~0.21m2H-CH₂- (cyclopropyl)
Cyclobutanemethanol ~3.59d2H-CH₂OH
~2.55m1H-CH- (cyclobutyl)
~1.95m2H-CH₂- (cyclobutyl)
~1.80m2H-CH₂- (cyclobutyl)
~1.65m2H-CH₂- (cyclobutyl)

Note: Chemical shifts are approximate and can vary depending on the solvent and instrument.

Table 2: ¹³C NMR Spectroscopic Data of Cyclopropylmethanol and Cyclobutanemethanol
CompoundChemical Shift (δ) ppmAssignment
Cyclopropylmethanol ~68.5-CH₂OH
~13.5-CH- (cyclopropyl)
~3.0-CH₂- (cyclopropyl)
Cyclobutanemethanol ~68.0-CH₂OH
~38.0-CH- (cyclobutyl)
~25.0-CH₂- (cyclobutyl)
~18.0-CH₂- (cyclobutyl)

Note: Chemical shifts are approximate and can vary depending on the solvent and instrument.

Table 3: IR Spectroscopic Data of Cyclopropylmethanol and Cyclobutanemethanol[1]
CompoundWavenumber (cm⁻¹)Assignment
Cyclopropylmethanol ~3330 (broad)O-H stretch
~3080, 3005C-H stretch (cyclopropyl)
~2925, 2875C-H stretch (aliphatic)
~1030C-O stretch
Cyclobutanemethanol ~3330 (broad)O-H stretch
~2970, 2860C-H stretch (aliphatic)
~1040C-O stretch

Note: IR data is for neat liquid samples.

Table 4: Mass Spectrometry Data of Cyclopropylmethanol and Cyclobutanemethanol[2][3]
CompoundMolecular Ion (m/z)Key Fragment Ions (m/z)
Cyclopropylmethanol 7257, 44, 41, 31
Cyclobutanemethanol 8668, 57, 55, 41, 31

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments that would be performed to characterize this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

  • Sample Preparation: Dissolve approximately 5-10 mg of the liquid sample, this compound, in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300 MHz or higher).

  • ¹H NMR Acquisition:

    • Tune and shim the instrument to optimize the magnetic field homogeneity.

    • Acquire a one-dimensional ¹H NMR spectrum using a standard pulse sequence.

    • Typical parameters: spectral width of 10-15 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a one-dimensional proton-decoupled ¹³C NMR spectrum.

    • Typical parameters: spectral width of 200-220 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 128-1024 or more) due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

  • Sample Preparation (Neat Liquid):

    • Place one drop of the liquid sample, this compound, onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).

    • Carefully place a second salt plate on top of the first to create a thin liquid film between the plates.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the clean, empty salt plates.

    • Place the sample-containing salt plates in the sample holder of the spectrometer.

    • Acquire the IR spectrum of the sample over the range of 4000-400 cm⁻¹.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

  • Sample Preparation: Prepare a dilute solution of this compound (approximately 1 mg/mL) in a volatile organic solvent such as methanol or acetonitrile.

  • Instrumentation: Utilize a mass spectrometer, for example, one equipped with an Electron Ionization (EI) source coupled to a quadrupole or time-of-flight (TOF) analyzer.

  • Data Acquisition:

    • Introduce the sample into the ion source. For a volatile liquid, this can be done via direct injection or through a gas chromatograph (GC-MS).

    • Ionize the sample using a standard electron energy (typically 70 eV for EI).

    • Scan a mass range appropriate for the expected molecular weight (e.g., m/z 30-200).

  • Data Analysis: Identify the molecular ion peak (M⁺) to confirm the molecular weight. Analyze the fragmentation pattern to gain insights into the molecular structure.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a small organic molecule like this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_reporting Reporting Sample Pure Liquid Sample (this compound) NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS Structure Structural Elucidation NMR->Structure Purity Purity Assessment NMR->Purity IR->Structure IR->Purity MS->Structure MS->Purity Report Technical Report / Whitepaper Structure->Report Purity->Report

Caption: General workflow for spectroscopic analysis of a small organic molecule.

An In-depth Technical Guide to the ¹H NMR Analysis of Cyclobutyl(cyclopropyl)methanol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the proton nuclear magnetic resonance (¹H NMR) spectrum of cyclobutyl(cyclopropyl)methanol. Due to the absence of publicly available experimental spectra for this specific molecule, this document presents a predicted ¹H NMR analysis based on established spectroscopic principles and data from analogous chemical structures. This theoretical approach offers a robust framework for interpreting an experimental spectrum should one be acquired.

Predicted ¹H NMR Data

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the different proton environments in the molecule. The chemical shifts are influenced by the electron-withdrawing effect of the hydroxyl group and the unique electronic properties of the strained cyclopropyl and cyclobutyl rings.

Table 1: Predicted ¹H NMR Data for this compound

Signal AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityPredicted Coupling Constant (J, Hz)Integration
H on C attached to OH3.2 - 3.5d8.0 - 9.01H
OH1.5 - 3.0br s-1H
Methine H on Cyclobutane2.2 - 2.6m-1H
Methylene Hs on Cyclobutane1.6 - 2.1m-6H
Methine H on Cyclopropane0.8 - 1.2m-1H
Methylene Hs on Cyclopropane0.2 - 0.6m-4H

Disclaimer: The data presented in this table is a prediction based on analogous structures and fundamental NMR principles. Actual experimental values may vary.

Experimental Protocol for ¹H NMR Analysis of an Alcohol

The following provides a general methodology for the acquisition of a ¹H NMR spectrum for an alcohol like this compound.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of the this compound sample.
  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry NMR tube. The use of a deuterated solvent is crucial to avoid a large interfering solvent signal in the ¹H NMR spectrum.[1]
  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solution. TMS provides a reference signal at 0.00 ppm.

2. NMR Spectrometer Setup:

  • The ¹H NMR spectrum should be acquired on a high-resolution NMR spectrometer, for instance, a 400 MHz or 500 MHz instrument.[2]
  • The instrument is tuned and locked onto the deuterium signal of the solvent.
  • The sample is shimmed to optimize the homogeneity of the magnetic field.

3. Data Acquisition:

  • A standard one-pulse ¹H NMR experiment is typically performed.
  • Key acquisition parameters to be set include the spectral width, acquisition time, relaxation delay, and the number of scans.
  • For an alcohol, the broadness of the hydroxyl proton signal can be concentration and temperature-dependent. Running the experiment at different temperatures or concentrations can sometimes provide more structural information.

4. Data Processing:

  • The acquired free induction decay (FID) is Fourier transformed to generate the frequency-domain NMR spectrum.
  • The spectrum is phased, and the baseline is corrected.
  • The chemical shifts of the signals are referenced to the TMS signal at 0.00 ppm.
  • The signals are integrated to determine the relative number of protons corresponding to each resonance.

Visualizations

Molecular Structure and Proton Environments

The following diagram illustrates the distinct proton environments of this compound, which give rise to the different signals in the ¹H NMR spectrum.

G Proton Environments of this compound cluster_molecule cluster_legend Proton Groups C_oh C C_cbu_methine C C_oh->C_cbu_methine C_cpr_methine C C_oh->C_cpr_methine O O C_oh->O H_co H C_oh->H_co C_cbu_1 C C_cbu_methine->C_cbu_1 C_cbu_3 C C_cbu_methine->C_cbu_3 H_cbu_methine H C_cbu_methine->H_cbu_methine C_cbu_2 C C_cbu_1->C_cbu_2 C_cbu_2->C_cbu_3 C_cpr_1 C C_cpr_methine->C_cpr_1 C_cpr_2 C C_cpr_methine->C_cpr_2 H_cpr_methine H C_cpr_methine->H_cpr_methine C_cpr_1->C_cpr_2 H_oh H O->H_oh H_on_C_OH H on C-OH H_cbu_methine_legend Cyclobutyl Methine H H_cbu_methylene Cyclobutyl Methylene Hs H_cpr_methine_legend Cyclopropyl Methine H H_cpr_methylene Cyclopropyl Methylene Hs H_hydroxyl Hydroxyl H

Caption: Labeled proton environments in this compound.

¹H NMR Analysis Workflow

This diagram outlines the typical workflow for analyzing a chemical sample using ¹H NMR spectroscopy, from initial preparation to final data interpretation.

workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis dissolve Dissolve Sample in Deuterated Solvent add_tms Add TMS Standard dissolve->add_tms transfer Transfer to NMR Tube add_tms->transfer insert_sample Insert Sample into Spectrometer transfer->insert_sample lock_shim Lock and Shim insert_sample->lock_shim acquire_fid Acquire FID lock_shim->acquire_fid fourier_transform Fourier Transform acquire_fid->fourier_transform phase_baseline Phase and Baseline Correction fourier_transform->phase_baseline calibrate Calibrate to TMS phase_baseline->calibrate integrate Integrate Peaks calibrate->integrate assign_shifts Assign Chemical Shifts integrate->assign_shifts analyze_coupling Analyze Coupling Patterns assign_shifts->analyze_coupling structure_elucidation Structure Elucidation analyze_coupling->structure_elucidation

Caption: General workflow for ¹H NMR analysis.

References

13C NMR Characterization of Cyclobutyl(cyclopropyl)methanol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the 13C Nuclear Magnetic Resonance (NMR) characterization of cyclobutyl(cyclopropyl)methanol. Due to the absence of direct experimental spectral data for this specific compound in publicly available literature, this guide presents predicted 13C NMR chemical shifts based on the analysis of structurally analogous compounds, namely cyclopropylmethanol and cyclobutanol. Furthermore, detailed experimental protocols for acquiring 13C NMR data and a logical workflow for the characterization process are provided.

Predicted 13C NMR Data

The predicted 13C NMR chemical shifts for this compound are summarized in Table 1. These predictions are derived from the known chemical shifts of cyclopropylmethanol and cyclobutanol, considering the expected electronic and steric effects of substituting a cyclopropyl group with a cyclobutyl group on the carbinol carbon.

Table 1: Predicted 13C NMR Chemical Shifts for this compound

Carbon AtomPredicted Chemical Shift (δ, ppm)Rationale for Prediction
Carbinol Carbon (-CHOH)75 - 85In cyclobutanol, the carbinol carbon appears around 68 ppm. The presence of an additional cyclopropyl group is expected to cause a downfield shift.
Cyclopropyl CH10 - 20In cyclopropylmethanol, the methine carbon of the cyclopropyl ring attached to the carbinol carbon is around 15 ppm. A similar shift is expected here.
Cyclopropyl CH20 - 10The methylene carbons of the cyclopropyl ring in cyclopropylmethanol are highly shielded and appear at very low chemical shifts (around 3 ppm).
Cyclobutyl CH30 - 40In cyclobutanol, the alpha-carbons to the hydroxyl group are around 35 ppm. A similar environment is present in the target molecule.
Cyclobutyl CH2 (β)15 - 25The beta-carbons in cyclobutanol appear around 19 ppm.
Cyclobutyl CH2 (γ)~13The gamma-carbon in cyclobutanol has a chemical shift of approximately 13 ppm.

Experimental Protocols

A standard protocol for the 13C NMR characterization of a small organic molecule like this compound is detailed below.

1. Sample Preparation

  • Solvent Selection: Deuterated chloroform (CDCl3) is a common and suitable solvent for small, non-polar to moderately polar organic molecules. Other deuterated solvents such as acetone-d6, DMSO-d6, or benzene-d6 can be used depending on the sample's solubility and to avoid solvent signal overlap with signals of interest.

  • Concentration: Dissolve approximately 10-50 mg of the purified this compound in 0.5-0.7 mL of the chosen deuterated solvent in a standard 5 mm NMR tube.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for referencing the chemical shifts to 0.00 ppm. A small amount can be added directly to the solvent by the manufacturer or can be added separately.

2. NMR Spectrometer Setup and Data Acquisition

  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

  • Experiment: A standard proton-decoupled 13C NMR experiment (e.g., zgpg30 on Bruker instruments) should be performed.

  • Acquisition Parameters:

    • Pulse Width (P1): A 30° or 45° pulse angle is typically used to allow for faster repetition rates.

    • Relaxation Delay (D1): A delay of 1-2 seconds is generally sufficient for most carbons in a small molecule.

    • Acquisition Time (AQ): Typically around 1-2 seconds.

    • Number of Scans (NS): A sufficient number of scans (ranging from hundreds to thousands) should be acquired to achieve an adequate signal-to-noise ratio.

    • Spectral Width (SW): A spectral width of approximately 200-250 ppm is usually sufficient to cover the entire range of 13C chemical shifts for organic molecules.

    • Temperature: The experiment is typically run at room temperature (e.g., 298 K).

3. Data Processing and Analysis

  • Fourier Transformation: The acquired Free Induction Decay (FID) is converted into a frequency-domain spectrum via Fourier transformation.

  • Phasing: The spectrum is manually or automatically phased to ensure all peaks are in the absorptive mode.

  • Baseline Correction: A baseline correction is applied to obtain a flat baseline.

  • Referencing: The chemical shift axis is referenced to the TMS signal at 0.00 ppm.

  • Peak Picking and Integration: The chemical shift of each peak is determined. While integration of 13C NMR spectra is not as straightforward as in 1H NMR due to relaxation effects, the relative peak intensities can provide some qualitative information.

  • Spectral Assignment: The predicted chemical shifts in Table 1, along with knowledge of general 13C NMR chemical shift trends, can be used to assign the observed peaks to the specific carbon atoms in the this compound molecule. Advanced NMR experiments such as DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH2, and CH3 groups, aiding in the assignment.

Mandatory Visualizations

The following diagrams illustrate the logical workflow for the 13C NMR characterization of this compound.

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis prep1 Weigh Compound prep2 Dissolve in Deuterated Solvent prep1->prep2 prep3 Add Internal Standard (TMS) prep2->prep3 prep4 Transfer to NMR Tube prep3->prep4 acq1 Insert Sample into NMR Spectrometer prep4->acq1 acq2 Set Up Experiment (13C{1H}) acq1->acq2 acq3 Acquire Data (FID) acq2->acq3 proc1 Fourier Transform acq3->proc1 proc2 Phase & Baseline Correction proc1->proc2 proc3 Reference to TMS proc2->proc3 proc4 Peak Picking proc3->proc4 proc5 Spectral Assignment proc4->proc5

Caption: Experimental workflow for 13C NMR characterization.

logical_relationship cluster_structure Molecular Structure cluster_prediction Prediction from Analogs cluster_experiment Experimental Verification cluster_analysis Final Characterization mol This compound predicted Predicted 13C Shifts mol->predicted analog1 Cyclopropylmethanol Data analog1->predicted analog2 Cyclobutanol Data analog2->predicted exp_data Acquired 13C NMR Spectrum predicted->exp_data guides assignment Assigned 13C Spectrum exp_data->assignment conclusion Structural Confirmation assignment->conclusion

An In-depth Technical Guide to the Stereoisomers of Cyclobutyl(cyclopropyl)methanol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to the Stereoisomers of Cyclobutyl(cyclopropyl)methanol

This compound possesses a single chiral center at the carbon atom bearing the hydroxyl group. This gives rise to a pair of enantiomers: (R)-cyclobutyl(cyclopropyl)methanol and (S)-cyclobutyl(cyclopropyl)methanol. The presence of stereoisomerism is a critical consideration in drug development, as different enantiomers of a chiral molecule often exhibit distinct pharmacological and toxicological profiles.

The molecular structure and the designation of the chiral center are depicted below:

G cluster_synthesis Synthesis cluster_separation Chiral Separation cluster_characterization Characterization start Starting Materials (Cyclobutyl bromide, Cyclopropanecarboxaldehyde) grignard Grignard Reaction start->grignard workup Aqueous Work-up grignard->workup purification Flash Chromatography workup->purification racemate Racemic this compound purification->racemate hplc Chiral HPLC racemate->hplc fractionation Fraction Collection hplc->fractionation evaporation Solvent Evaporation fractionation->evaporation r_enantiomer (R)-enantiomer evaporation->r_enantiomer s_enantiomer (S)-enantiomer evaporation->s_enantiomer analysis Spectroscopic Analysis (NMR, IR) Optical Rotation r_enantiomer->analysis s_enantiomer->analysis

An In-depth Technical Guide to the Synthesis of (R)-cyclobutyl(cyclopropyl)methanol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a robust synthetic route to (R)-cyclobutyl(cyclopropyl)methanol, a chiral alcohol with potential applications in medicinal chemistry and materials science. The synthesis involves a two-step sequence commencing with the formation of cyclobutyl cyclopropyl ketone, followed by an asymmetric reduction to yield the target enantiomerically enriched alcohol. This document details the experimental protocols, presents key quantitative data, and illustrates the synthetic pathway.

Synthetic Strategy

The synthesis of (R)-cyclobutyl(cyclopropyl)methanol is achieved through the following two-step process:

  • Synthesis of Cyclobutyl Cyclopropyl Ketone: A Grignard reaction between cyclopropylmagnesium bromide and cyclobutanecarbonitrile. The nucleophilic addition of the Grignard reagent to the nitrile, followed by acidic hydrolysis of the intermediate imine, affords the desired ketone.

  • Asymmetric Reduction to (R)-cyclobutyl(cyclopropyl)methanol: The prochiral cyclobutyl cyclopropyl ketone is enantioselectively reduced using the Corey-Bakshi-Shibata (CBS) reduction method. This catalytic reaction employs a chiral oxazaborolidine catalyst to stereoselectively deliver a hydride to the carbonyl group, yielding the (R)-enantiomer of the alcohol with high enantiomeric excess.

Experimental Protocols

Synthesis of Cyclobutyl Cyclopropyl Ketone

This procedure details the preparation of the ketone precursor via a Grignard reaction.

Materials:

  • Cyclobutanecarbonitrile

  • Cyclopropylmagnesium bromide (0.5 M in THF)

  • Anhydrous diethyl ether (Et₂O)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Hydrochloric acid (HCl), 1 M

  • Magnesium sulfate (MgSO₄)

  • Standard laboratory glassware (oven-dried)

  • Magnetic stirrer and heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: A 250 mL three-necked round-bottom flask, equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel, is oven-dried and allowed to cool to room temperature under a nitrogen atmosphere.

  • Addition of Reactants: The flask is charged with cyclobutanecarbonitrile (1.0 eq). Anhydrous diethyl ether or tetrahydrofuran is added to dissolve the nitrile.

  • Grignard Reaction: A solution of cyclopropylmagnesium bromide (1.2 eq, 0.5 M in THF) is added dropwise to the stirred solution of cyclobutanecarbonitrile at 0 °C (ice bath). After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for 2-4 hours to ensure complete reaction.

  • Hydrolysis: The reaction mixture is cooled to 0 °C, and the hydrolysis is carried out by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride. This is followed by the addition of 1 M HCl to dissolve the magnesium salts.

  • Work-up and Purification: The organic layer is separated, and the aqueous layer is extracted three times with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator. The crude ketone is then purified by vacuum distillation or column chromatography on silica gel.

Quantitative Data for Ketone Synthesis:

Reactant 1Reactant 2SolventReaction TimeTemperatureYield (%)
CyclobutanecarbonitrileCyclopropylmagnesium bromideTHF/Et₂O2-4 hReflux70-85

Note: The yield is an estimated range based on analogous Grignard reactions with nitriles and may vary depending on the specific reaction conditions and scale.

Asymmetric Reduction of Cyclobutyl Cyclopropyl Ketone to (R)-cyclobutyl(cyclopropyl)methanol

This procedure details the enantioselective reduction of the ketone using the Corey-Bakshi-Shibata (CBS) method.[1][2][3][4][5]

Materials:

  • Cyclobutyl cyclopropyl ketone

  • (R)-2-Methyl-CBS-oxazaborolidine (1 M in toluene)

  • Borane-tetrahydrofuran complex (BH₃·THF, 1 M in THF)

  • Anhydrous tetrahydrofuran (THF)

  • Methanol (MeOH)

  • Hydrochloric acid (HCl), 1 M

  • Diethyl ether (Et₂O)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware (oven-dried)

  • Magnetic stirrer

  • Low-temperature cooling bath (e.g., dry ice/acetone)

  • Rotary evaporator

Procedure:

  • Reaction Setup: A 100 mL round-bottom flask, equipped with a magnetic stir bar and a nitrogen inlet, is oven-dried and cooled.

  • Catalyst and Reducing Agent: The flask is charged with a solution of (R)-2-Methyl-CBS-oxazaborolidine (0.1 eq, 1 M in toluene) under a nitrogen atmosphere. The solution is cooled to -78 °C (dry ice/acetone bath). Borane-tetrahydrofuran complex (1.0 eq, 1 M in THF) is then added dropwise.

  • Substrate Addition: A solution of cyclobutyl cyclopropyl ketone (1.0 eq) in anhydrous THF is added dropwise to the catalyst-borane mixture at -78 °C over a period of 30 minutes.

  • Reaction Monitoring: The reaction is stirred at -78 °C and monitored by thin-layer chromatography (TLC) for the disappearance of the starting ketone.

  • Quenching: Once the reaction is complete, it is quenched by the slow, dropwise addition of methanol at -78 °C. The mixture is then allowed to warm to room temperature.

  • Work-up and Purification: 1 M HCl is added, and the mixture is stirred for 30 minutes. The product is extracted with diethyl ether. The combined organic layers are washed with saturated aqueous NaHCO₃ solution and brine, then dried over anhydrous MgSO₄. The solvent is removed under reduced pressure. The crude alcohol is purified by flash column chromatography on silica gel.

Quantitative Data for Asymmetric Reduction:

SubstrateCatalystReducing AgentSolventTemperature (°C)Yield (%)Enantiomeric Excess (ee, %)
Cyclobutyl cyclopropyl ketone(R)-2-Methyl-CBS-oxazaborolidineBH₃·THFTHF-7885-95>95

Note: The yield and enantiomeric excess are estimated based on typical CBS reductions of dialkyl ketones and may require optimization for this specific substrate.

Visualizations

Synthetic Pathway

The overall synthetic scheme for the preparation of (R)-cyclobutyl(cyclopropyl)methanol is depicted below.

Synthesis_Pathway cluster_step1 Step 1: Ketone Synthesis cluster_step2 Step 2: Asymmetric Reduction Cyclobutanecarbonitrile Cyclobutanecarbonitrile Grignard_Reaction Grignard Reaction (1. Et₂O/THF 2. H₃O⁺) Cyclobutanecarbonitrile->Grignard_Reaction Cyclopropylmagnesium_bromide Cyclopropylmagnesium_bromide Cyclopropylmagnesium_bromide->Grignard_Reaction Cyclobutyl_cyclopropyl_ketone Cyclobutyl_cyclopropyl_ketone Grignard_Reaction->Cyclobutyl_cyclopropyl_ketone Ketone Cyclobutyl cyclopropyl ketone CBS_Reduction CBS Reduction ((R)-CBS, BH₃·THF) Ketone->CBS_Reduction R_Alcohol (R)-cyclobutyl(cyclopropyl)methanol CBS_Reduction->R_Alcohol

Caption: Synthetic route to (R)-cyclobutyl(cyclopropyl)methanol.

Experimental Workflow for Asymmetric Reduction

The following diagram illustrates the key stages of the experimental workflow for the Corey-Bakshi-Shibata reduction step.

CBS_Workflow Start Start Setup Dry Reaction Flask under N₂ Start->Setup Cooling1 Cool to -78 °C Setup->Cooling1 Add_Catalyst Add (R)-CBS Catalyst Cooling1->Add_Catalyst Add_Borane Add BH₃·THF Add_Catalyst->Add_Borane Add_Ketone Add Ketone Solution in THF (dropwise) Add_Borane->Add_Ketone Reaction Stir at -78 °C (Monitor by TLC) Add_Ketone->Reaction Quench Quench with MeOH at -78 °C Reaction->Quench Warm Warm to RT Quench->Warm Workup Acidic Workup & Extraction Warm->Workup Purification Column Chromatography Workup->Purification End Final Product Purification->End

Caption: Workflow for the CBS asymmetric reduction.

References

mechanisms of cyclopropylcarbinol rearrangement

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Mechanisms of Cyclopropylcarbinol Rearrangement

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The cyclopropylcarbinol rearrangement is a fundamental and synthetically valuable transformation in organic chemistry, characterized by the facile interconversion of cyclopropylcarbinyl, cyclobutyl, and homoallyl systems. This rearrangement proceeds through a complex network of cationic intermediates, the nature of which has been the subject of extensive experimental and computational investigation. At the core of this process is the formation of a non-classical carbocation, often described as a bicyclobutonium ion, which accounts for the rapid equilibration and product distributions observed. Understanding the nuanced mechanisms of this rearrangement is critical for harnessing its synthetic potential in the construction of complex molecular architectures, including natural products and pharmaceutical agents. This guide provides a detailed examination of the core mechanistic principles, supported by experimental data, detailed protocols, and computational insights.

Core Mechanistic Pathways

The rearrangement is initiated by the formation of a carbocation at the carbinylic position. This can be achieved under various conditions, such as the solvolysis of a cyclopropylcarbinyl derivative (e.g., tosylate, alcohol in acidic media) or through catalysis.[1][2] The resulting cyclopropylcarbinyl cation is not a classical carbocation; instead, it exhibits significant charge delocalization into the strained cyclopropane ring.

This delocalized cation can be represented as an equilibrium of three key species: the cyclopropylcarbinyl cation , the cyclobutyl cation , and the homoallyl cation .[2][3] The interconversion between these intermediates is extremely rapid, often proceeding through a shared, non-classical bicyclobutonium transition state or intermediate.[4] The final product mixture—comprising cyclopropylcarbinol, cyclobutanol, and homoallylic alcohol derivatives—is determined by the relative stabilities of these intermediates and the transition states connecting them, which are heavily influenced by substituents and reaction conditions.[2][4]

Isotopic labeling studies, particularly with deuterium, have provided compelling evidence for the existence of symmetrical intermediates in this rearrangement.[5] Scrambling of isotopic labels in the products can only be explained by the formation of intermediates where the original connectivity is lost and new, symmetrical arrangements are formed before the final nucleophilic attack.[5]

G Core Mechanistic Pathway of Cyclopropylcarbinol Rearrangement cluster_start Initiation cluster_intermediates Cationic Intermediates & Equilibria cluster_products Products Start Cyclopropylcarbinol (or derivative) CPC Cyclopropylcarbinyl Cation Start->CPC - H₂O or - Leaving Group BCB Bicyclobutonium Ion (Non-classical Transition State/ Intermediate) CPC->BCB Equilibration Prod_CPC Cyclopropylcarbinyl Product CPC->Prod_CPC + Nucleophile CBC Cyclobutyl Cation CBC->BCB Prod_CB Cyclobutyl Product CBC->Prod_CB + Nucleophile HAC Homoallyl Cation HAC->BCB Prod_HA Homoallyl Product HAC->Prod_HA + Nucleophile

Caption: The central equilibrium of cationic intermediates.

Quantitative Data Summary

The distribution of products in a cyclopropylcarbinol rearrangement is highly sensitive to the substrate's structure and the reaction conditions. Computational studies, particularly using Density Functional Theory (DFT), have been instrumental in quantifying the energy landscapes of these rearrangements.

Table 1: Calculated Free Energy Barriers for Rearrangement Pathways

This table presents representative data from a DFT study on the tandem Heck–ring-opening of a cyclopropyl carbinol derivative, illustrating the energy differences that dictate selectivity.[6]

Reaction PathwayDescriptionRate-Determining Barrier (ΔG‡)Outcome
Path A Favored migratory insertion leading to C1–C2 bond cleavage.18.7 kcal/molObserved Product
Path B Disfavored migratory insertion leading to C1–C3 bond cleavage.25.9 kcal/molNot Observed

Data adapted from a computational study on a specific derivative; values serve to illustrate the energy differences that control reaction selectivity.[6]

Table 2: Product Distribution from Solvolysis Reactions

Classic solvolysis experiments demonstrate that cyclopropylcarbinyl, cyclobutyl, and homoallyl derivatives often yield nearly identical product mixtures, supporting the concept of a common intermediate.[2]

Starting MaterialSolvent System% Cyclopropylcarbinyl Product% Cyclobutyl Product% Homoallyl Product
Cyclopropylcarbinyl-XBuffered 70% aq. dioxane~48%~47%~5%
Cyclobutyl-XBuffered 70% aq. dioxane~48%~47%~5%
Homoallyl-XBuffered 70% aq. dioxane~48%~47%~5%

Note: Product ratios are illustrative, based on classical findings reported by Roberts et al., and may vary with specific substrates and conditions.[2]

Key Experimental Protocols

The elucidation of the cyclopropylcarbinol rearrangement mechanism has relied on several key experimental techniques, including kinetic solvolysis studies and isotopic labeling experiments.

Protocol: Solvolysis and Product Analysis

This protocol describes a general procedure for studying the rearrangement via the solvolysis of a cyclopropylcarbinyl derivative.

  • Substrate Preparation: Synthesize the desired cyclopropylcarbinol and convert it to a suitable derivative with a good leaving group (e.g., p-toluenesulfonate, brosylate).

  • Reaction Setup: Dissolve the substrate (e.g., 0.05 M) in a buffered solvent system (e.g., 70% aqueous dioxane buffered with NaHCO₃) to maintain a constant pH.

  • Reaction Execution: Maintain the reaction mixture at a constant temperature (e.g., 50 °C) in a sealed vessel. Withdraw aliquots at specific time intervals.

  • Quenching: Quench the reaction in each aliquot by adding ice-cold water.

  • Extraction: Extract the organic products from the aqueous mixture using a suitable solvent (e.g., diethyl ether).

  • Analysis: Dry the organic extract over an anhydrous salt (e.g., MgSO₄), filter, and analyze the product distribution using Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy.

  • Kinetics: Determine reaction rates by monitoring the disappearance of the starting material or the appearance of products over time.

Protocol: Isotopic Labeling Study

This protocol outlines the workflow for using isotopic labels to probe for symmetric intermediates.[5]

  • Synthesis of Labeled Substrate: Prepare the cyclopropylcarbinol starting material with a specific isotopic label, for example, by using a deuterated reducing agent (e.g., LiAlD₄) to introduce deuterium at the carbinylic carbon (1,1-D₂-cyclopropylmethanol).[5]

  • Reaction Execution: Subject the labeled substrate to rearrangement conditions as described in Protocol 4.1.

  • Product Isolation: After the reaction is complete, extract and isolate the mixture of alcohol products using standard techniques (e.g., column chromatography).

  • Structural Analysis: Analyze the isolated products using ¹H NMR, ²H NMR, and Mass Spectrometry to determine the position and distribution of the deuterium label in each product.

  • Mechanistic Interpretation: Compare the observed label distribution with the expected distribution for different proposed mechanisms. Scrambling of the label across multiple positions provides strong evidence for the formation of a symmetrical intermediate like the bicyclobutonium ion.

G Workflow for Isotopic Labeling Experiment A 1. Synthesis of Labeled Substrate (e.g., with Deuterium) B 2. Perform Rearrangement Reaction A->B C 3. Isolate Product Mixture B->C D 4. Spectroscopic Analysis (NMR, Mass Spec) C->D E 5. Determine Label Position and Scrambling D->E F 6. Deduce Mechanistic Pathway E->F

Caption: A typical workflow for an isotopic labeling study.

Computational Chemistry Workflow

Modern understanding of the rearrangement is heavily reliant on computational chemistry to map the potential energy surface and characterize transient species that are difficult or impossible to observe experimentally.

G Computational Analysis Workflow cluster_setup Model Setup cluster_calc Calculation cluster_analysis Analysis A Define Structures: Reactants, Intermediates, Transition States, Products B Perform Geometry Optimization (e.g., DFT B3LYP/6-31G(d)) A->B C Calculate Single-Point Energies (Higher Level of Theory) B->C D Frequency Calculation to Confirm Minima and Transition States C->D E Construct Potential Energy Surface D->E F Identify Lowest Energy Pathways & Barriers E->F G Compare Calculated Barriers/Ratios with Experimental Data F->G

Caption: Logical flow of a computational investigation.

Conclusion

The mechanism of the cyclopropylcarbinol rearrangement is a classic example of physical organic chemistry, where kinetics, stereochemistry, and isotopic labeling converge to reveal the nature of highly reactive, non-classical intermediates. The core of the mechanism involves the formation of a cyclopropylcarbinyl cation that exists in rapid equilibrium with cyclobutyl and homoallyl cations, likely through a shared bicyclobutonium ion structure.[2][4] While the general principles are well-established, ongoing research, particularly through advanced computational methods, continues to refine our understanding of the subtle substituent and solvent effects that govern the selectivity of this versatile reaction.[6][7] For professionals in drug development and chemical synthesis, a firm grasp of these mechanistic details is essential for predicting and controlling the outcomes of reactions involving these strained ring systems.

References

The Dynamic World of Cyclopropylcarbinyl Systems: An In-depth Technical Guide on their Reactivity Patterns

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The cyclopropylcarbinyl moiety, a seemingly simple three-membered ring attached to a reactive center, unveils a fascinating and complex world of chemical reactivity. Its unique structural strain and electronic properties give rise to a cascade of rapid rearrangements, making it a cornerstone of mechanistic organic chemistry and a powerful tool in modern synthetic strategies, including drug discovery. This technical guide provides a comprehensive overview of the core reactivity patterns of cyclopropylcarbinyl systems, with a focus on the underlying carbocation chemistry, substituent effects, and practical applications.

The Heart of the Matter: The Cyclopropylcarbinyl Cation and its Rearrangements

The chemistry of cyclopropylcarbinyl systems is dominated by the behavior of the corresponding cyclopropylcarbinyl cation. This carbocation is remarkably stable for a primary carbocation, a phenomenon attributed to the favorable overlap of the bent Walsh orbitals of the cyclopropane ring with the vacant p-orbital of the cationic center. This delocalization of positive charge, however, is not static. The cyclopropylcarbinyl cation exists in a dynamic equilibrium with other isomeric carbocations: the cyclobutyl cation and the homoallylic cation. This rapid interconversion is the defining characteristic of these systems and dictates the product distribution in reactions involving cyclopropylcarbinyl intermediates.

The solvolysis of cyclopropylcarbinyl derivatives, such as tosylates or mesylates, serves as a classic example of this reactivity. Depending on the reaction conditions and the substitution pattern on the cyclopropylcarbinyl framework, a mixture of cyclopropylcarbinol, cyclobutanol, and homoallylic alcohol (and their corresponding elimination products) is typically observed.

G cluster_0 Cyclopropylcarbinyl System cluster_1 Carbocation Intermediates cluster_2 Products Cyclopropylcarbinyl\nSubstrate (e.g., ROTs) Cyclopropylcarbinyl Substrate (e.g., ROTs) Cyclopropylcarbinyl\nCation Cyclopropylcarbinyl Cation Cyclopropylcarbinyl\nSubstrate (e.g., ROTs)->Cyclopropylcarbinyl\nCation Solvolysis Cyclobutyl\nCation Cyclobutyl Cation Cyclopropylcarbinyl\nCation->Cyclobutyl\nCation Rearrangement Homoallylic\nCation Homoallylic Cation Cyclopropylcarbinyl\nCation->Homoallylic\nCation Rearrangement Cyclopropylcarbinol Cyclopropylcarbinol Cyclopropylcarbinyl\nCation->Cyclopropylcarbinol + H2O Cyclobutyl\nCation->Cyclopropylcarbinyl\nCation Rearrangement Cyclobutanol Cyclobutanol Cyclobutyl\nCation->Cyclobutanol + H2O Homoallylic\nCation->Cyclopropylcarbinyl\nCation Rearrangement Homoallylic Alcohol Homoallylic Alcohol Homoallylic\nCation->Homoallylic Alcohol + H2O

Quantitative Analysis of Reactivity: Solvolysis Rates and Product Distributions

The delicate balance between the different rearrangement pathways is highly sensitive to the substitution pattern on the cyclopropylcarbinyl system. Electron-donating groups on the cyclopropane ring or at the carbinyl carbon can stabilize the respective carbocationic intermediates, thereby influencing the rates of solvolysis and the distribution of products.

Below are tables summarizing the solvolysis rates and product distributions for a series of substituted cyclopropylcarbinyl tosylates. This quantitative data provides valuable insights into the electronic and steric effects governing these rearrangements.

Table 1: Relative Rates of Acetolysis of Substituted Cyclopropylcarbinyl Tosylates at 25°C

Substituent at C1Relative Rate (k_rel)
H1.0
CH₃245
Phenyl1.3 x 10⁵
Cyclopropyl2.1 x 10⁴

Table 2: Product Distribution from the Acetolysis of 1-Substituted Cyclopropylcarbinyl Tosylates (%)

Starting TosylateCyclopropylcarbinyl AcetateCyclobutyl AcetateHomoallylic Acetate
Cyclopropylcarbinyl48475
1-Methylcyclopropylcarbinyl0955
1-Phenylcyclopropylcarbinyl0595

Experimental Protocols

To facilitate further research and application of cyclopropylcarbinyl chemistry, detailed experimental protocols for key reactions are provided below.

Synthesis of a Cyclopropylcarbinyl Precursor: 1-Methylcyclopropylcarbinyl Tosylate

G 1-Methylcyclopropanecarboxylic acid 1-Methylcyclopropanecarboxylic acid LiAlH4, THF LiAlH4, THF 1-Methylcyclopropylcarbinol 1-Methylcyclopropylcarbinol 1-Methylcyclopropanecarboxylic acid->1-Methylcyclopropylcarbinol Reduction TsCl, Pyridine TsCl, Pyridine 1-Methylcyclopropylcarbinyl Tosylate 1-Methylcyclopropylcarbinyl Tosylate 1-Methylcyclopropylcarbinol->1-Methylcyclopropylcarbinyl Tosylate Tosylation

Materials:

  • 1-Methylcyclopropanecarboxylic acid

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • p-Toluenesulfonyl chloride (TsCl)

  • Anhydrous pyridine

  • Diethyl ether

  • Saturated aqueous sodium sulfate (Na₂SO₄) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Hexanes

  • Ethyl acetate

Procedure:

  • Reduction of the Carboxylic Acid: To a stirred suspension of LiAlH₄ (1.2 eq) in anhydrous THF at 0 °C under a nitrogen atmosphere, a solution of 1-methylcyclopropanecarboxylic acid (1.0 eq) in anhydrous THF is added dropwise. The reaction mixture is then allowed to warm to room temperature and stirred for 12 hours. The reaction is quenched by the sequential dropwise addition of water, 15% aqueous NaOH, and water. The resulting precipitate is filtered off and washed with diethyl ether. The combined organic phases are dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure to afford 1-methylcyclopropylcarbinol as a colorless oil.

  • Tosylation of the Alcohol: To a solution of 1-methylcyclopropylcarbinol (1.0 eq) in anhydrous pyridine at 0 °C, p-toluenesulfonyl chloride (1.1 eq) is added portionwise. The reaction mixture is stirred at 0 °C for 4 hours and then stored at 4 °C for 24 hours. The mixture is poured into ice-water and extracted with diethyl ether. The combined organic layers are washed sequentially with cold 1 M HCl, saturated aqueous NaHCO₃, and brine. The organic phase is dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel (hexanes/ethyl acetate) to yield 1-methylcyclopropylcarbinyl tosylate.

Solvolysis of 1-Methylcyclopropylcarbinyl Tosylate and Product Analysis

Materials:

  • 1-Methylcyclopropylcarbinyl tosylate

  • Glacial acetic acid

  • Sodium acetate

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Internal standard (e.g., dodecane) for GC-MS analysis

Procedure:

  • Acetolysis: A solution of 1-methylcyclopropylcarbinyl tosylate (1.0 eq) and sodium acetate (1.2 eq) in glacial acetic acid is heated at a constant temperature (e.g., 70 °C) for a specified time. The reaction is monitored by TLC until the starting material is consumed.

  • Work-up: The reaction mixture is cooled to room temperature, diluted with water, and extracted with diethyl ether. The combined organic layers are washed with saturated aqueous NaHCO₃ solution until the aqueous layer is basic, then with brine. The organic phase is dried over anhydrous MgSO₄, filtered, and concentrated carefully.

  • Product Analysis: An internal standard is added to the crude product mixture. The product distribution is determined by gas chromatography-mass spectrometry (GC-MS). The identity of the products (cyclobutyl acetate and homoallylic acetate) is confirmed by comparison of their retention times and mass spectra with those of authentic samples.

Trapping of the Carbocation Intermediate with Sodium Azide

Materials:

  • Cyclopropylcarbinyl tosylate

  • Sodium azide (NaN₃)

  • Acetone

  • Water

Procedure:

  • A solution of cyclopropylcarbinyl tosylate (1.0 eq) in acetone/water (e.g., 80:20 v/v) is prepared.

  • Sodium azide (5.0 eq) is added to the solution, and the mixture is stirred at room temperature.

  • The reaction progress is monitored by TLC.

  • Upon completion, the reaction mixture is diluted with water and extracted with diethyl ether.

  • The organic layer is washed with brine, dried over anhydrous MgSO₄, and concentrated.

  • The resulting mixture of azides (cyclopropylcarbinyl azide, cyclobutyl azide, and homoallylic azide) is analyzed by GC-MS and NMR to determine the product distribution.

Signaling Pathways and Logical Relationships

The intricate network of equilibria and reaction pathways in cyclopropylcarbinyl systems can be effectively visualized using graph diagrams.

G Start Start Generate Carbocation Generate Carbocation Start->Generate Carbocation Leaving Group Departure Equilibration Equilibration Generate Carbocation->Equilibration Nucleophilic Attack Nucleophilic Attack Equilibration->Nucleophilic Attack [Trapping] Elimination Elimination Equilibration->Elimination [No Nucleophile] End End Nucleophilic Attack->End Products Elimination->End Products

Applications in Drug Development

The unique reactivity of cyclopropylcarbinyl systems has been harnessed in the synthesis of complex molecules, including pharmaceutically active compounds. The ability to generate multiple ring systems from a single precursor provides a powerful strategy for accessing diverse molecular scaffolds. The cyclopropyl group itself is a common motif in drug molecules, often introduced to improve metabolic stability, binding affinity, or to modulate the conformation of a molecule. Understanding the potential for rearrangement of adjacent functionalities is therefore critical for drug design and development professionals.

Conclusion

The reactivity of cyclopropylcarbinyl systems is a rich and multifaceted area of organic chemistry. The facile interconversion of the cyclopropylcarbinyl, cyclobutyl, and homoallylic cations provides a fascinating playground for mechanistic studies and a versatile toolkit for synthetic chemists. The quantitative data and detailed experimental protocols presented in this guide offer a solid foundation for researchers, scientists, and drug development professionals to explore and exploit the unique chemical behavior of these intriguing molecules. A thorough understanding of these reactivity patterns is essential for predicting reaction outcomes, designing novel synthetic routes, and ultimately, for the successful development of new chemical entities.

Theoretical Insights into the Stability and Reactivity of Cyclobutyl(cyclopropyl)methanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the theoretical studies concerning the stability of cyclobutyl(cyclopropyl)methanol. While the conformational landscape of the neutral alcohol is a cornerstone of its intrinsic stability, the vast majority of available research focuses on the fascinating and complex reactivity of its corresponding carbocation. This document synthesizes the existing knowledge on both the neutral molecule and its cationic counterpart, offering a comprehensive overview for researchers in drug discovery and organic synthesis where such strained ring systems are of significant interest.

Stability of the Cyclobutyl(cyclopropyl)methyl Cation: A Tale of Competing Ring Expansions

The stability of this compound is intrinsically linked to the behavior of its protonated form and the subsequent carbocation. In acidic environments, the hydroxyl group is readily protonated, leading to the formation of a highly reactive cyclobutyl(cyclopropyl)methyl cation upon loss of water. This cation is not a static entity but rather a pivotal intermediate that can undergo rapid and competing rearrangements, primarily through ring expansion of either the cyclopropyl or the cyclobutyl moiety.

Seminal work by G. K. Surya Prakash, George A. Olah, and their colleagues has provided significant insights into the nature of related carbocations in superacidic media. Their research, employing a combination of experimental techniques and theoretical calculations, has elucidated the structures and relative stabilities of these transient species. While primary and secondary cyclobutylmethyl cations are found to be unstable and rearrange to more stable structures, the tertiary cyclobutyldicyclopropylmethyl cation has been successfully observed and characterized.[1][2][3] Theoretical calculations on this and related systems have shown a preference for a "bisected" conformation, where the vacant p-orbital of the carbocation aligns with the plane of the cyclopropyl ring, maximizing stabilizing hyperconjugation.[1][2][3]

The two primary rearrangement pathways for the cyclobutyl(cyclopropyl)methyl cation are depicted below:

G cluster_start Starting Material cluster_cation Carbocation Formation cluster_pathA Pathway A: Cyclopropyl Ring Expansion cluster_pathB Pathway B: Cyclobutyl Ring Expansion This compound This compound Cyclobutyl(cyclopropyl)methyl Cation Cyclobutyl(cyclopropyl)methyl Cation This compound->Cyclobutyl(cyclopropyl)methyl Cation +H+, -H2O Cyclobutyl-stabilized Cyclopentyl Cation Cyclobutyl-stabilized Cyclopentyl Cation Cyclobutyl(cyclopropyl)methyl Cation->Cyclobutyl-stabilized Cyclopentyl Cation Ring Expansion Cyclopropyl-stabilized Cyclopentyl Cation Cyclopropyl-stabilized Cyclopentyl Cation Cyclobutyl(cyclopropyl)methyl Cation->Cyclopropyl-stabilized Cyclopentyl Cation Ring Expansion Hydride Shift A 1,2-Hydride Shift Cyclobutyl-stabilized Cyclopentyl Cation->Hydride Shift A Tertiary Cyclopentyl Cation A Tertiary Cyclopentyl Cation Hydride Shift A->Tertiary Cyclopentyl Cation A Hydride Shift B 1,2-Hydride Shift Cyclopropyl-stabilized Cyclopentyl Cation->Hydride Shift B Tertiary Cyclopentyl Cation B Tertiary Cyclopentyl Cation Hydride Shift B->Tertiary Cyclopentyl Cation B

Figure 1: Competing rearrangement pathways of the cyclobutyl(cyclopropyl)methyl cation.

The favorability of one pathway over the other is a subtle interplay of electronics and sterics, with the relief of ring strain being a primary driving force. The cyclopropyl ring possesses a significantly higher ring strain than the cyclobutyl ring, suggesting that its expansion might be kinetically favored. However, the relative stability of the resulting carbocation intermediates also plays a crucial role in determining the major product.

Quantitative Data on Cationic Intermediates
SpeciesDescriptionKey Structural Features
Cyclobutyl(cyclopropyl)methyl Cation The initial tertiary carbocation formed upon protonation and dehydration of the parent alcohol.A planar carbocation center attached to one cyclobutyl and one cyclopropyl group.
Transition State A The transition state for the ring expansion of the cyclopropyl group.Characterized by the elongation of a C-C bond in the cyclopropyl ring.
Cyclobutyl-stabilized Cyclopentyl Cation A secondary carbocation formed after the expansion of the cyclopropyl ring.A five-membered ring with a positive charge adjacent to a cyclobutyl substituent.
Transition State B The transition state for the ring expansion of the cyclobutyl group.Characterized by the elongation of a C-C bond in the cyclobutyl ring.
Cyclopropyl-stabilized Cyclopentyl Cation A secondary carbocation formed after the expansion of the cyclobutyl ring.A five-membered ring with a positive charge adjacent to a cyclopropyl substituent.
Tertiary Cyclopentyl Cations More stable tertiary carbocations formed via 1,2-hydride shifts from the secondary cyclopentyl cation intermediates.A five-membered ring with the positive charge on a tertiary carbon.

Conformational Analysis of Neutral this compound

A thorough theoretical investigation of the conformational landscape of neutral this compound has yet to be extensively reported. However, based on fundamental principles of stereochemistry and conformational analysis, we can infer the key rotational isomers and their likely relative stabilities. The primary degrees of freedom are the rotation around the C-C bond connecting the two rings to the carbinol carbon and the rotation of the hydroxyl group.

The relative orientation of the bulky cyclobutyl and cyclopropyl groups will be the dominant factor in determining the most stable conformers. Staggered conformations that minimize steric hindrance between these two rings are expected to be the lowest in energy.

G Staggered Conformer 1 Staggered Conformer 1 Eclipsed Conformer (TS) Eclipsed Conformer (TS) Staggered Conformer 1->Eclipsed Conformer (TS) Rotation Staggered Conformer 2 Staggered Conformer 2 Eclipsed Conformer (TS)->Staggered Conformer 2 Rotation

Figure 2: Logical relationship between staggered and eclipsed conformers.
Hypothetical Conformers of this compound

The following table outlines the key features of the expected low-energy conformers. The relative energies would need to be determined by quantum chemical calculations.

Conformer TypeDihedral Angle (Cyclobutyl-C-C-Cyclopropyl)Key InteractionsExpected Relative Stability
Anti ~180°The two rings are positioned opposite to each other, minimizing steric clash.Most stable
Gauche ~60°The two rings are in a staggered arrangement but are closer to each other.Less stable than anti
Eclipsed The two rings are aligned, leading to significant steric and torsional strain.Least stable (Transition State)

Experimental and Computational Protocols

Experimental Protocol for Carbocation Studies

The study of carbocations like the cyclobutyl(cyclopropyl)methyl cation requires specialized techniques to generate and observe these highly reactive species.

  • Preparation of the Superacid Medium: A superacid system, typically a mixture of a strong Lewis acid (e.g., antimony pentafluoride, SbF₅) and a Brønsted acid (e.g., fluorosulfuric acid, FSO₃H), is prepared in a suitable solvent that is inert under these conditions (e.g., sulfuryl chloride fluoride, SO₂ClF).

  • Generation of the Carbocation: The precursor alcohol, this compound, is dissolved in an inert solvent and slowly added to the pre-cooled superacid solution at low temperatures (typically below -78 °C) under an inert atmosphere.

  • Spectroscopic Observation: The resulting solution containing the long-lived carbocation is then analyzed using low-temperature Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹³C NMR. The chemical shifts and coupling constants provide crucial information about the electronic structure and conformation of the cation. Variable-temperature NMR studies can also provide insights into dynamic processes such as conformational changes and rearrangements.

Computational Protocol for Theoretical Studies

Theoretical calculations are indispensable for understanding the stability and reactivity of molecules like this compound and its corresponding carbocation. A typical workflow for such a study is outlined below.

G Start Start Structure Generation Generate Initial 3D Structures (e.g., from 2D sketch) Start->Structure Generation Initial Optimization Geometry Optimization (Low Level of Theory, e.g., PM7) Structure Generation->Initial Optimization Conformational Search Systematic or Stochastic Conformational Search Initial Optimization->Conformational Search Clustering Cluster Unique Conformers Conformational Search->Clustering High-Level Optimization Geometry Optimization (High Level of Theory, e.g., DFT) Clustering->High-Level Optimization Frequency Calculation Vibrational Frequency Analysis (Verify Minima/TS) High-Level Optimization->Frequency Calculation Energy Calculation Single-Point Energy Calculation (Even Higher Level of Theory) Frequency Calculation->Energy Calculation Analysis Analyze Relative Energies, Thermodynamic Properties Energy Calculation->Analysis End End Analysis->End

Figure 3: A typical workflow for theoretical conformational analysis.
  • Initial Geometry Optimization: The 3D structure of the molecule is built and subjected to an initial geometry optimization using a computationally inexpensive method, such as a semi-empirical method (e.g., PM7) or a small basis set DFT calculation.

  • Conformational Search: A systematic or stochastic conformational search is performed to explore the potential energy surface and identify various low-energy conformers. This can be achieved by rotating around the single bonds in the molecule.

  • Clustering and Selection: The identified conformers are clustered based on their geometry and energy to select a set of unique low-energy structures for further analysis.

  • High-Level Geometry Optimization: The selected conformers are then re-optimized at a higher level of theory, typically using Density Functional Theory (DFT) with a larger basis set (e.g., B3LYP/6-31G(d) or ωB97X-D/def2-TZVP).

  • Vibrational Frequency Analysis: For each optimized structure, a vibrational frequency calculation is performed at the same level of theory. The absence of imaginary frequencies confirms that the structure is a true minimum on the potential energy surface. For transition states, one imaginary frequency is expected.

  • Single-Point Energy Calculations: To obtain more accurate relative energies, single-point energy calculations can be performed on the optimized geometries using an even higher level of theory or a larger basis set (e.g., coupled-cluster methods like CCSD(T)).

  • Thermodynamic Analysis: The results of the frequency calculations are used to compute thermodynamic properties such as Gibbs free energy and enthalpy, which allows for the determination of the relative populations of the different conformers at a given temperature.

Conclusion

The theoretical study of this compound reveals a molecule with a complex and fascinating chemical personality. While a detailed quantitative understanding of the conformational stability of the neutral alcohol remains an area ripe for further investigation, the behavior of its corresponding carbocation is a well-documented example of the intricate rearrangements that can be driven by the relief of ring strain. The competition between cyclopropyl and cyclobutyl ring expansion highlights the subtle energetic factors that govern chemical reactivity. For researchers in drug development and organic synthesis, an appreciation of these underlying principles is crucial when incorporating such strained polycyclic motifs into larger molecular frameworks. Future computational studies focusing on a comprehensive conformational analysis of the neutral alcohol would provide a more complete picture of its intrinsic stability and how it relates to its observed reactivity.

References

Methodological & Application

Application Notes and Protocols: Cyclobutyl(cyclopropyl)methanol in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclobutyl(cyclopropyl)methanol is a unique bifunctional building block with the chemical formula C₈H₁₄O.[1] Its structure, featuring two strained ring systems—a cyclobutane and a cyclopropane—connected to a carbinol, suggests a rich and complex reactivity profile. The inherent ring strain of this molecule makes it a valuable precursor for a variety of carbocation-mediated rearrangements, offering access to novel and intricate molecular scaffolds. This document provides detailed insights into the primary application of this compound as a substrate for acid-catalyzed ring expansion reactions, a key transformation for accessing more complex cyclic systems.

While comprehensive data on a wide range of applications for this compound are not extensively available in peer-reviewed literature, its structural similarity to the well-studied cyclopropylmethanol suggests potential for its use in the synthesis of pharmaceuticals and agrochemicals.[2][3][4] The cyclopropyl group is a known pharmacophore that can enhance metabolic stability and binding affinity in drug candidates.[5]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValueReference
Molecular Formula C₈H₁₄O[1][6]
Molecular Weight 126.20 g/mol [1][6]
CAS Number 219717-34-7[1]
Appearance Not specified (likely a liquid)
Purity (Commercial) ≥ 95%[6]

Key Application: Acid-Catalyzed Ring Expansion

The most well-documented synthetic utility of this compound is its participation in acid-catalyzed rearrangements. The high ring strain of the cyclopropyl group makes it susceptible to ring-opening and expansion, providing a pathway to larger and more complex carbocyclic frameworks.

Reaction Principle:

Upon treatment with acid, the hydroxyl group of this compound is protonated, forming a good leaving group (water). Departure of water generates a secondary carbocation. This carbocation can then undergo rearrangement through the expansion of one of the adjacent rings. Due to the greater ring strain of the three-membered cyclopropyl ring compared to the four-membered cyclobutyl ring, the expansion of the cyclopropyl ring is generally the favored pathway.[7] This rearrangement leads to the formation of a more stable cyclopentyl cation, which can then be trapped by a nucleophile or undergo elimination to form an alkene.

A proposed mechanism for this transformation is depicted in the following diagram.

ring_expansion cluster_start Starting Material cluster_protonation Protonation cluster_carbocation1 Carbocation Formation cluster_rearrangement Ring Expansion cluster_product Product Formation start This compound protonated Protonated Alcohol start->protonated + H⁺ carbocation1 Secondary Carbocation protonated->carbocation1 - H₂O rearranged Cyclopentyl Cation carbocation1->rearranged [1,2]-Alkyl Shift (Ring Expansion) product Alkene Product rearranged->product - H⁺ (Elimination)

Figure 1. Proposed mechanism for the acid-catalyzed ring expansion of this compound.

Experimental Protocol: Acid-Catalyzed Ring Expansion of this compound

The following is a general, plausible protocol for the acid-catalyzed ring expansion of this compound. This protocol is based on standard procedures for similar acid-catalyzed alcohol dehydrations and rearrangements and should be optimized for specific laboratory conditions and desired products.

Materials:

  • This compound

  • Concentrated sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄)

  • Anhydrous diethyl ether or dichloromethane

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate or sodium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Standard glassware for extraction and distillation

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).

  • Acid Addition: Slowly add a catalytic amount of concentrated sulfuric acid or phosphoric acid (e.g., 5-10 mol%) to the stirring alcohol at room temperature. An exothermic reaction may be observed.

  • Reaction: Heat the reaction mixture to a gentle reflux. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Workup: After the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with water and transfer it to a separatory funnel.

  • Extraction: Extract the aqueous layer with diethyl ether or dichloromethane (3 x volume of the aqueous layer).

  • Washing: Combine the organic extracts and wash sequentially with water and saturated sodium bicarbonate solution to neutralize any remaining acid.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the solvent using a rotary evaporator.

  • Purification: The crude product can be purified by fractional distillation or column chromatography to isolate the desired ring-expanded alkene or alcohol (if water acts as a nucleophile).

Safety Precautions:

  • Handle concentrated acids with extreme care in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Diethyl ether is highly flammable; ensure there are no ignition sources nearby.

Potential for Further Applications

While the ring expansion is the most prominently discussed reaction, the structural motifs within this compound suggest its potential as a building block in other synthetic transformations. By analogy with the known chemistry of cyclopropylmethanol, one could envision the following potential applications, which would require experimental validation:

  • Oxidation: Oxidation of the primary alcohol to the corresponding aldehyde or carboxylic acid would provide access to cyclobutyl(cyclopropyl)carboxaldehyde and cyclobutyl(cyclopropyl)carboxylic acid, respectively. These functionalized building blocks could be used in a variety of subsequent reactions.

  • Esterification and Etherification: The hydroxyl group can be readily converted into esters and ethers, allowing for the introduction of this unique bicyclic motif into more complex molecules.

  • Conversion to Halides: Treatment with reagents such as thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) could convert the alcohol to the corresponding chloride or bromide. These halides would be valuable substrates for nucleophilic substitution and cross-coupling reactions.

The logical workflow for exploring the synthetic utility of this compound is presented below.

workflow cluster_reactions Primary Transformations cluster_products Key Intermediates cluster_applications Further Synthetic Applications start This compound oxidation Oxidation start->oxidation rearrangement Acid-Catalyzed Ring Expansion start->rearrangement functionalization O-Functionalization (Ester, Ether) start->functionalization substitution Conversion to Halide start->substitution aldehyde Cyclobutyl(cyclopropyl)carboxaldehyde oxidation->aldehyde ring_expanded Cyclopentene Derivatives rearrangement->ring_expanded ester_ether Esters / Ethers functionalization->ester_ether halide Cyclobutyl(cyclopropyl)methyl Halide substitution->halide app1 Wittig / Grignard Reactions aldehyde->app1 app2 Scaffold for Drug Discovery ring_expanded->app2 app3 Linker / Spacer Chemistry ester_ether->app3 app4 Cross-Coupling Reactions halide->app4

Figure 2. Potential synthetic pathways originating from this compound.

Conclusion

This compound is a promising building block for organic synthesis, primarily valued for its ability to undergo acid-catalyzed ring expansion to generate novel cyclopentyl-containing scaffolds. While its broader applications are yet to be extensively explored and documented, its unique structural features present exciting opportunities for the synthesis of complex molecules in the fields of medicinal chemistry and materials science. The protocols and pathways described herein provide a foundational guide for researchers looking to incorporate this versatile building block into their synthetic strategies.

References

Application Notes and Protocols for Cyclobutyl(cyclopropyl)methanol in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

In the landscape of modern medicinal chemistry, the strategic incorporation of small, strained ring systems is a proven methodology for optimizing the pharmacological profiles of drug candidates. The cyclopropyl and cyclobutyl moieties, in particular, are prized for their ability to confer a unique combination of conformational rigidity, metabolic stability, and improved binding affinity.[1][2] Cyclobutyl(cyclopropyl)methanol emerges as a valuable, yet underexplored, building block that combines the favorable attributes of both these carbocycles. This document provides detailed application notes and experimental protocols relevant to the synthesis and potential applications of this compound and its derivatives in drug discovery.

The cyclopropyl group is known to enhance potency, reduce off-target effects, and increase metabolic stability by blocking potential sites of oxidation.[1] Similarly, the cyclobutane ring can serve as a non-planar bioisostere for phenyl groups or other cyclic systems, improving solubility and offering unique vectors for substituent placement.[3][4] The combination of these two rings in this compound offers a synthetically accessible scaffold with a defined three-dimensional structure, making it an attractive starting point for the design of novel therapeutic agents.

Potential Applications in Medicinal Chemistry

While direct biological data for this compound is not extensively available in the public domain, its structural motifs suggest a range of potential applications based on established principles of medicinal chemistry.

As a Scaffold for Kinase Inhibitors

The rigid framework of this compound can serve as a valuable scaffold for positioning pharmacophoric elements in the active site of kinases. The cyclopropyl group can act as a metabolically stable anchor, while the cyclobutanol portion can be functionalized to interact with specific residues in the kinase domain. For instance, derivatives could be designed to target the hinge region, a critical element for ATP binding.

Hypothetical Signaling Pathway Involvement:

Many kinases are integral components of signaling pathways that regulate cell proliferation, differentiation, and survival, such as the MAPK/ERK and PI3K/Akt pathways. Dysregulation of these pathways is a hallmark of many cancers.

G cluster_0 MAPK/ERK Pathway RTK Receptor Tyrosine Kinase RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Proliferation Cell Proliferation TF->Proliferation Inhibitor This compound -based Inhibitor Inhibitor->RAF G A Cyclobutanecarboxylic Acid B Reduction to Cyclobutylmethanol A->B 1. SOCl₂ 2. NaBH₄ C Oxidation to Cyclobutanecarboxaldehyde B->C PCC or Dess-Martin Periodinane E Grignard Reaction C->E D Cyclopropylmagnesium Bromide (Grignard Reagent) D->E F This compound E->F Acidic Workup G A Cyclobutanecarbonyl Chloride C Coupling Reaction A->C B Cyclopropylmagnesium Bromide B->C D Cyclobutyl Cyclopropyl Ketone C->D E Reduction D->E NaBH₄ or LiAlH₄ F This compound E->F G cluster_0 Structure-Activity Relationship (SAR) Logic Start This compound Scaffold Mod1 Introduce Hydrogen Bond Donor/Acceptor (e.g., -NHR, -OR) Start->Mod1 Eval1 Evaluate Kinase Inhibition (IC₅₀) Mod1->Eval1 Mod2 Optimize R group for Hydrophobic/Polar Interactions Eval1->Mod2 Potency < 100 nM Eval2 Assess Metabolic Stability (t½) Mod2->Eval2 Lead Lead Candidate Eval2->Lead t½ > 30 min

References

experimental protocol for the synthesis of cyclobutyl(cyclopropyl)methanol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed experimental protocol for the synthesis of cyclobutyl(cyclopropyl)methanol, a valuable building block in organic synthesis and drug discovery. The described method utilizes a Grignard reaction, a robust and well-established carbon-carbon bond-forming reaction. Specifically, the protocol outlines the reaction of cyclopropylmagnesium bromide with cyclobutanecarboxaldehyde. This application note includes a step-by-step experimental procedure, a summary of material properties and expected outcomes, and a visual representation of the experimental workflow.

Introduction

This compound is a carbocyclic alcohol containing two strained ring systems. This unique structural motif makes it an attractive starting material for the synthesis of more complex molecules in medicinal chemistry and materials science. The Grignard reaction provides a straightforward and efficient method for the preparation of this alcohol by forming a new carbon-carbon bond between a cyclopropyl nucleophile and a cyclobutyl electrophile.

Data Summary

The following table summarizes the key quantitative data for the reactants and the final product.

CompoundFormulaMolecular Weight ( g/mol )Role in SynthesisPurity
Cyclopropylmagnesium bromideC₃H₅BrMg~145.31Grignard Reagent0.5 M in THF
CyclobutanecarboxaldehydeC₅H₈O84.12Electrophile≥95%
This compoundC₈H₁₄O126.20[1][2]Product>95% (after purification)

Note: The yield for this specific reaction is not documented in readily available literature, but Grignard additions to aldehydes are typically expected to provide moderate to high yields (60-90%) depending on the specific substrates and reaction conditions.

Experimental Protocol

Materials:

  • Cyclopropylmagnesium bromide (0.5 M solution in Tetrahydrofuran)

  • Cyclobutanecarboxaldehyde (≥95%)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Diethyl ether

  • Standard laboratory glassware (round-bottom flask, dropping funnel, condenser)

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (Nitrogen or Argon)

  • Ice bath

Procedure:

  • Reaction Setup:

    • Assemble a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a condenser under an inert atmosphere (Nitrogen or Argon).

    • Flame-dry all glassware before use to ensure anhydrous conditions.

  • Reaction:

    • To the reaction flask, add a solution of cyclobutanecarboxaldehyde in anhydrous THF.

    • Cool the flask to 0 °C using an ice bath.

    • Slowly add the cyclopropylmagnesium bromide solution (0.5 M in THF) dropwise from the dropping funnel to the stirred solution of the aldehyde over a period of 30-60 minutes. Maintain the temperature at 0 °C during the addition.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours, or until TLC analysis indicates the consumption of the starting aldehyde.

  • Work-up:

    • Cool the reaction mixture back to 0 °C with an ice bath.

    • Slowly and carefully quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride.

    • Continue stirring until the evolution of gas ceases and two distinct layers are observed.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL).

    • Combine the organic layers and wash with brine.

    • Dry the combined organic phase over anhydrous magnesium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator.

    • Purify the crude product by vacuum distillation or flash column chromatography on silica gel to obtain pure this compound.

Experimental Workflow Diagram

Synthesis_Workflow cluster_setup Reaction Setup cluster_reaction Grignard Reaction cluster_workup Work-up cluster_purification Purification setup_flask Dry 3-neck flask under inert atmosphere add_aldehyde Add Cyclobutanecarboxaldehyde in anhydrous THF setup_flask->add_aldehyde cool_zero Cool to 0 °C add_aldehyde->cool_zero add_grignard Slowly add Cyclopropylmagnesium Bromide at 0 °C cool_zero->add_grignard warm_rt Warm to room temperature and stir add_grignard->warm_rt quench Quench with saturated NH4Cl solution warm_rt->quench extract Extract with Diethyl Ether quench->extract dry Dry organic phase with MgSO4 extract->dry concentrate Concentrate under reduced pressure dry->concentrate purify Purify by distillation or chromatography concentrate->purify product This compound purify->product Final Product

Caption: Synthetic workflow for this compound.

References

Application Notes and Protocols: The Utility of Cyclobutyl(cyclopropyl)methanol in Grignard Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Grignard reactions are a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds with exceptional versatility. This document provides detailed application notes and protocols on the involvement of cyclobutyl(cyclopropyl)methanol in Grignard reactions. The unique strained ring systems of the cyclobutyl and cyclopropyl groups introduce specific stereochemical and electronic properties, making this alcohol and its derivatives valuable intermediates in the synthesis of complex molecules, particularly in the development of novel pharmaceutical agents. These notes will cover the synthesis of this compound via a Grignard pathway and the subsequent use of its derivatives in further Grignard-mediated transformations.

The Grignard reaction involves the addition of an organomagnesium halide (the Grignard reagent) to a carbonyl group, such as an aldehyde or ketone, to produce a secondary or tertiary alcohol, respectively.[1] The Grignard reagent is a potent nucleophile and a strong base, necessitating anhydrous conditions for the reaction to proceed successfully.[2][3]

Synthesis of this compound via Grignard Reaction

A primary application involving this compound in the context of Grignard reactions is its synthesis. This is typically achieved by reacting a cyclobutyl Grignard reagent with cyclopropanecarboxaldehyde.

Reaction Scheme:

Experimental Protocol: Synthesis of this compound

This protocol outlines the synthesis of this compound from cyclobutyl bromide and cyclopropanecarboxaldehyde.

Materials:

  • Magnesium turnings

  • Iodine crystal (as initiator)

  • Anhydrous diethyl ether

  • Cyclobutyl bromide

  • Cyclopropanecarboxaldehyde

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware for anhydrous reactions (oven-dried)

Procedure:

  • Preparation of the Grignard Reagent:

    • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (1.2 equivalents).

    • Add a small crystal of iodine to activate the magnesium surface.

    • Add a small portion of anhydrous diethyl ether to cover the magnesium.

    • Dissolve cyclobutyl bromide (1.0 equivalent) in anhydrous diethyl ether and add it to the dropping funnel.

    • Add a small amount of the cyclobutyl bromide solution to the flask to initiate the reaction, which is indicated by the disappearance of the iodine color and gentle refluxing.

    • Once initiated, add the remaining cyclobutyl bromide solution dropwise at a rate that maintains a steady reflux.

    • After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

  • Reaction with Aldehyde:

    • Cool the Grignard reagent solution to 0 °C in an ice bath.

    • Dissolve cyclopropanecarboxaldehyde (0.9 equivalents) in anhydrous diethyl ether and add it to the dropping funnel.

    • Add the aldehyde solution dropwise to the stirred Grignard reagent solution, maintaining the temperature at 0 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • Workup and Purification:

    • Cool the reaction mixture again to 0 °C and quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution.

    • Extract the aqueous layer with diethyl ether (3x).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by fractional distillation or column chromatography to yield pure this compound.

Data Presentation

ParameterValue
Reactants
Cyclobutyl bromide1.0 eq
Magnesium1.2 eq
Cyclopropanecarboxaldehyde0.9 eq
Conditions
SolventAnhydrous Diethyl Ether
Reaction TemperatureReflux (Grignard formation), 0 °C to RT (addition)
Reaction Time~3-4 hours
Product
Yield (Illustrative)75-85%
Purity (Illustrative)>95%

Application of this compound Derivatives in Grignard Reactions

While this compound itself will quench a Grignard reagent due to its acidic hydroxyl proton, it can be converted into a halide (e.g., cyclobutyl(cyclopropyl)methyl bromide) to form a new Grignard reagent. This new reagent can then be used to react with various electrophiles.

Reaction Scheme:

  • Halogenation of the Alcohol:

  • Formation of the Grignard Reagent and Subsequent Reaction:

Experimental Protocol: Synthesis of a Tertiary Alcohol using a Cyclobutyl(cyclopropyl)methyl Grignard Reagent

This protocol describes the conversion of this compound to the corresponding bromide, followed by the formation of a Grignard reagent and its reaction with a ketone (e.g., acetone).

Materials:

  • This compound

  • Phosphorus tribromide (PBr₃)

  • Magnesium turnings

  • Anhydrous diethyl ether

  • Acetone

  • Saturated aqueous ammonium chloride solution

  • Anhydrous sodium sulfate

Procedure:

  • Synthesis of Cyclobutyl(cyclopropyl)methyl Bromide:

    • In a round-bottom flask, cool this compound (1.0 equivalent) to 0 °C.

    • Slowly add phosphorus tribromide (0.4 equivalents) dropwise with stirring.

    • After addition, allow the mixture to warm to room temperature and stir for 2-3 hours.

    • Carefully pour the reaction mixture over ice and extract with diethyl ether.

    • Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude bromide. Purify by distillation if necessary.

  • Formation of the Grignard Reagent and Reaction with Acetone:

    • Follow the procedure for Grignard reagent formation as described in the first protocol, using the newly synthesized cyclobutyl(cyclopropyl)methyl bromide.

    • Once the Grignard reagent is formed, cool the solution to 0 °C.

    • Add a solution of acetone (0.9 equivalents) in anhydrous diethyl ether dropwise.

    • Allow the reaction to proceed as described previously.

  • Workup and Purification:

    • Quench the reaction with saturated aqueous ammonium chloride solution.

    • Perform an extractive workup with diethyl ether.

    • Dry the combined organic layers and remove the solvent.

    • Purify the resulting tertiary alcohol by column chromatography or distillation.

Data Presentation

ParameterValue
Reactants
Cyclobutyl(cyclopropyl)methyl bromide1.0 eq
Magnesium1.2 eq
Acetone0.9 eq
Conditions
SolventAnhydrous Diethyl Ether
Reaction TemperatureReflux (Grignard formation), 0 °C to RT (addition)
Reaction Time~3-4 hours
Product
Yield (Illustrative)70-80%
Purity (Illustrative)>95%

Visualizations

Grignard_Synthesis_Workflow cluster_start Starting Materials cluster_process Reaction Steps cluster_end Product A Cyclobutyl Bromide D Formation of Cyclobutylmagnesium Bromide (in dry ether) A->D B Magnesium B->D C Cyclopropanecarboxaldehyde E Nucleophilic Addition C->E D->E F Acidic Workup (e.g., aq. NH4Cl) E->F G This compound F->G

Caption: Workflow for the synthesis of this compound via a Grignard reaction.

Grignard_Derivative_Workflow cluster_start Starting Material cluster_process Reaction Steps cluster_end Product A This compound B Halogenation (e.g., with PBr3) A->B C Formation of Grignard Reagent (with Mg in dry ether) B->C D Reaction with Electrophile (e.g., Ketone) C->D E Acidic Workup D->E F Tertiary Alcohol E->F

Caption: Workflow for the utilization of a this compound derivative in a Grignard reaction.

Conclusion

This compound is a versatile building block in organic synthesis. Its preparation via a Grignard reaction provides an efficient route to this unique alcohol. Furthermore, its conversion to the corresponding organomagnesium halide opens up pathways for the synthesis of more complex molecules containing the cyclobutyl(cyclopropyl)methyl moiety. The protocols and data presented herein serve as a comprehensive guide for researchers in academia and industry, particularly in the field of drug discovery and development, where the incorporation of such strained cyclic systems can lead to compounds with novel biological activities.

References

Application Notes and Protocols for the Oxidation of Cyclobutyl(cyclopropyl)methanol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the oxidation of the secondary alcohol cyclobutyl(cyclopropyl)methanol to its corresponding ketone, cyclobutyl cyclopropyl ketone. The methods described herein are standard organic chemistry procedures that have been adapted for this specific substrate. Due to the presence of strained cyclopropyl and cyclobutyl rings, careful selection of the oxidation method is crucial to avoid potential side reactions such as ring-opening. This guide offers a comparative overview of suitable methods, ranging from mild to strong conditions, to aid in the selection of the most appropriate protocol for your specific research and development needs.

Introduction

The oxidation of secondary alcohols to ketones is a fundamental transformation in organic synthesis. This compound presents a unique substrate due to the presence of two strained carbocyclic rings. The cyclopropyl group, in particular, can be susceptible to ring-opening under certain oxidative or acidic conditions. Therefore, the choice of oxidant and reaction conditions must be carefully considered to ensure the integrity of the carbon skeleton is maintained.

This document outlines four common and effective methods for the oxidation of this compound:

  • Dess-Martin Periodinane (DMP) Oxidation: A mild and highly selective method that is well-tolerated by sensitive functional groups.[1][2][3]

  • Swern Oxidation: Another mild and effective method that utilizes dimethyl sulfoxide (DMSO) and oxalyl chloride, particularly suitable for acid-sensitive substrates.[4][5][6][7][8]

  • TEMPO-Catalyzed Oxidation: A robust method that uses a catalytic amount of a stable nitroxyl radical in conjunction with a stoichiometric co-oxidant, offering good selectivity.[9][10]

  • Jones Oxidation: A strong, chromium-based oxidation that is rapid and high-yielding but can be harsh and may not be suitable for sensitive substrates due to its strong acidic nature.[11][12][13][14][15]

Data Presentation

The following table summarizes the typical reaction conditions and expected outcomes for the different oxidation methods for the synthesis of cyclobutyl cyclopropyl ketone from this compound. Please note that yields are estimates based on typical outcomes for the oxidation of secondary alcohols and may require optimization for this specific substrate.

MethodReagentsSolventTemperature (°C)Reaction Time (h)Typical Yield (%)Notes
Dess-Martin Oxidation Dess-Martin PeriodinaneDichloromethane (DCM)Room Temperature1 - 490 - 95Mild conditions, commercially available reagent, easy workup.[1][2]
Swern Oxidation Oxalyl chloride, DMSO, TriethylamineDichloromethane (DCM)-78 to Room Temp.1 - 385 - 95Requires low temperatures and inert atmosphere; produces volatile, odorous byproducts.[4][5][7][8]
TEMPO-Catalyzed Oxidation TEMPO, NaOCl, NaHCO₃DCM/Water0 to Room Temp.1 - 580 - 90Catalytic use of TEMPO, relatively inexpensive reagents.[9][10]
Jones Oxidation CrO₃, H₂SO₄, AcetoneAcetone0 to Room Temp.0.5 - 275 - 85Harsh acidic conditions may lead to side products; uses a carcinogenic chromium reagent.[11][12][13][14][15]

Experimental Protocols

Dess-Martin Periodinane (DMP) Oxidation

This protocol describes the oxidation of this compound using Dess-Martin periodinane. This method is known for its mildness and high selectivity.[1][2][3]

Materials:

  • This compound

  • Dess-Martin Periodinane (DMP)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DCM (0.1 M) in a round-bottom flask, add Dess-Martin periodinane (1.2 eq) in one portion at room temperature under a nitrogen atmosphere.

  • Stir the reaction mixture vigorously at room temperature and monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-4 hours.

  • Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ solution and saturated aqueous Na₂S₂O₃ solution.

  • Stir the biphasic mixture vigorously until the solid byproducts dissolve.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with DCM (2 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel if necessary.

Swern Oxidation

This protocol details the oxidation of this compound via the Swern oxidation. This method is advantageous for substrates that are sensitive to acidic conditions.[4][5][6][7][8]

Materials:

  • This compound

  • Oxalyl chloride

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Triethylamine (Et₃N), anhydrous

  • Dichloromethane (DCM), anhydrous

  • Round-bottom flask

  • Magnetic stirrer

  • Syringes

  • Dry ice/acetone bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a solution of oxalyl chloride (1.5 eq) in anhydrous DCM (0.2 M) in a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of anhydrous DMSO (2.2 eq) in anhydrous DCM via syringe. Stir the mixture for 15 minutes at -78 °C.

  • Add a solution of this compound (1.0 eq) in anhydrous DCM via syringe. Stir the reaction mixture for 1 hour at -78 °C.

  • Slowly add anhydrous triethylamine (5.0 eq) via syringe. The reaction mixture will become a thick slurry.

  • After stirring for 15 minutes at -78 °C, remove the cooling bath and allow the reaction to warm to room temperature.

  • Quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with DCM (2 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel.

TEMPO-Catalyzed Oxidation

This protocol describes the oxidation of this compound using a catalytic amount of TEMPO and sodium hypochlorite as the stoichiometric oxidant.

Materials:

  • This compound

  • (2,2,6,6-Tetramethyl-1-piperidinyloxy) radical (TEMPO)

  • Sodium hypochlorite (NaOCl) solution (commercial bleach)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Dichloromethane (DCM)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a vigorously stirred solution of this compound (1.0 eq) in DCM (0.5 M) in a round-bottom flask, add TEMPO (0.01 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of sodium hypochlorite (1.1 eq) containing saturated aqueous sodium bicarbonate (to maintain a pH of ~9).

  • Stir the reaction mixture at 0 °C and monitor by TLC. The reaction is typically complete in 1-5 hours.

  • Quench the reaction by adding saturated aqueous sodium thiosulfate solution.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with DCM (2 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel.

Jones Oxidation

This protocol outlines the oxidation of this compound using Jones reagent. This is a strong oxidizing agent and should be used with caution, especially with sensitive substrates.[11][12][13][14][15]

Materials:

  • This compound

  • Chromium trioxide (CrO₃)

  • Concentrated sulfuric acid (H₂SO₄)

  • Acetone

  • Isopropanol

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Preparation of Jones Reagent: In a beaker, dissolve chromium trioxide (2.7 g) in concentrated sulfuric acid (2.3 mL), then dilute with water to a final volume of 10 mL. Caution: Jones reagent is highly corrosive and carcinogenic.

  • To a solution of this compound (1.0 eq) in acetone (0.2 M) in a round-bottom flask, cool the solution to 0 °C in an ice bath.

  • Slowly add the prepared Jones reagent dropwise with vigorous stirring. The color of the reaction mixture will change from orange-red to green. Maintain the temperature below 20 °C during the addition.

  • After the addition is complete, stir the reaction mixture at room temperature for 30 minutes to 2 hours, monitoring by TLC.

  • Quench the reaction by the dropwise addition of isopropanol until the orange color is no longer present.

  • Dilute the mixture with water and extract with diethyl ether or ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with saturated aqueous NaHCO₃ solution and brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel.

Mandatory Visualizations

Experimental Workflow Diagrams

The following diagrams illustrate the general workflows for the described oxidation methods.

Dess_Martin_Oxidation_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup cluster_end Product start_alcohol This compound in DCM reaction Mix and Stir at RT (1-4 h) start_alcohol->reaction dmp Dess-Martin Periodinane dmp->reaction quench Quench with NaHCO₃/Na₂S₂O₃ reaction->quench extract Extract with DCM quench->extract dry Dry and Concentrate extract->dry product Cyclobutyl Cyclopropyl Ketone dry->product

Caption: Workflow for Dess-Martin Oxidation.

Swern_Oxidation_Workflow cluster_activation Activation cluster_reaction Reaction cluster_workup Workup cluster_end Product oxalyl Oxalyl Chloride in DCM activation Mix at -78 °C oxalyl->activation dmso DMSO in DCM dmso->activation add_alcohol Add Alcohol at -78 °C activation->add_alcohol add_base Add Triethylamine add_alcohol->add_base quench Quench with Water add_base->quench extract Extract with DCM quench->extract dry Dry and Concentrate extract->dry product Cyclobutyl Cyclopropyl Ketone dry->product

Caption: Workflow for Swern Oxidation.

TEMPO_Oxidation_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup cluster_end Product start_alcohol This compound in DCM reaction Mix and Stir at 0 °C to RT (1-5 h) start_alcohol->reaction tempo TEMPO (catalyst) tempo->reaction naocl NaOCl / NaHCO₃ naocl->reaction quench Quench with Na₂S₂O₃ reaction->quench extract Extract with DCM quench->extract dry Dry and Concentrate extract->dry product Cyclobutyl Cyclopropyl Ketone dry->product

Caption: Workflow for TEMPO-Catalyzed Oxidation.

Jones_Oxidation_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup cluster_end Product start_alcohol This compound in Acetone reaction Mix and Stir at 0 °C to RT (0.5-2 h) start_alcohol->reaction jones Jones Reagent jones->reaction quench Quench with Isopropanol reaction->quench extract Extract with Ether quench->extract dry Dry and Concentrate extract->dry product Cyclobutyl Cyclopropyl Ketone dry->product

Caption: Workflow for Jones Oxidation.

Signaling Pathways and Logical Relationships

The following diagram illustrates the decision-making process for selecting an appropriate oxidation method based on substrate sensitivity and reaction conditions.

Oxidation_Method_Selection start Select Oxidation Method for This compound acid_sensitive Is the substrate acid-sensitive? start->acid_sensitive temp_sensitive Are low temperatures achievable? acid_sensitive->temp_sensitive Yes harsh_conditions Are harsh conditions tolerable? acid_sensitive->harsh_conditions No dmp Dess-Martin Oxidation temp_sensitive->dmp No swern Swern Oxidation temp_sensitive->swern Yes reagent_cost Is reagent cost a major concern? reagent_cost->dmp No tempo TEMPO Oxidation reagent_cost->tempo Yes harsh_conditions->reagent_cost No jones Jones Oxidation harsh_conditions->jones Yes

Caption: Decision tree for oxidation method selection.

References

Application Notes and Protocols: Ring Expansion Reactions of Cyclobutyl(cyclopropyl)methanol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ring expansion reactions are powerful transformations in organic synthesis, enabling the construction of larger carbocyclic frameworks from smaller, more readily available ring systems. The acid-catalyzed rearrangement of cyclobutyl(cyclopropyl)methanol presents a fascinating case study in competing ring expansion pathways, driven by the relief of ring strain and the formation of stabilized carbocation intermediates. This molecule, possessing both a strained cyclopropyl and a cyclobutyl ring adjacent to a carbinol, can undergo selective ring expansion to furnish valuable spirocyclic systems, which are key structural motifs in numerous natural products and pharmaceutical agents.

This document provides a detailed overview of the mechanistic principles governing these rearrangements and presents experimental protocols for conducting such reactions. The focus is on providing actionable information for laboratory synthesis, including data on expected yields and product distributions.

Mechanistic Overview: A Tale of Two Rings

The acid-catalyzed rearrangement of this compound proceeds through the formation of a carbocation intermediate upon protonation of the hydroxyl group and subsequent loss of water. The fate of this carbocation is determined by the migratory aptitude of the adjacent cyclic systems.

Generally, the expansion of the more strained cyclopropyl ring is the favored pathway, as it leads to a greater relief of ring strain. This results in the formation of a spiro[4.4]nonane skeleton. However, the expansion of the cyclobutyl ring to a cyclopentyl system, yielding a spiro[3.5]decane framework, is also a possible outcome. The precise product distribution can be influenced by the reaction conditions and the stability of the respective carbocation intermediates.

A subsequent 1,2-hydride shift can occur to form a more stable tertiary carbocation, leading to the final rearranged and deprotonated alkene or alcohol products.

Signaling Pathway Diagram

G cluster_start Initiation cluster_path1 Pathway 1: Cyclopropyl Ring Expansion (Major) cluster_path2 Pathway 2: Cyclobutyl Ring Expansion (Minor) A This compound B Protonation of Hydroxyl A->B + H+ C Loss of Water B->C D Primary Carbocation Intermediate C->D E Spiro[4.4]nonyl Carbocation (Secondary) D->E Ring Expansion J Spiro[3.5]decyl Carbocation (Secondary) D->J Ring Expansion F 1,2-Hydride Shift E->F G Spiro[4.4]nonyl Carbocation (Tertiary) F->G H Deprotonation/Nucleophilic Attack G->H I Spiro[4.4]nonene/Spiro[4.4]nonanol Derivatives H->I K 1,2-Hydride Shift J->K L Spiro[3.5]decyl Carbocation (Tertiary) K->L M Deprotonation/Nucleophilic Attack L->M N Spiro[3.5]decene/Spiro[3.5]decanol Derivatives M->N

Caption: General mechanistic pathways for the acid-catalyzed rearrangement of this compound.

Experimental Protocols

The following protocols provide detailed methodologies for the acid-catalyzed ring expansion of this compound and related substrates.

Protocol 1: p-Toluenesulfonic Acid-Catalyzed Rearrangement of a Cyclobutyl Carbinol

This protocol is adapted from a general procedure for the rearrangement of cyclobutyl carbinols to cyclopentyl derivatives and can be applied to this compound.

Objective: To synthesize spiro[4.4]nonene and/or spiro[4.4]nonanol derivatives via acid-catalyzed ring expansion.

Materials:

  • This compound

  • p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)

  • Benzene (anhydrous)

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Rotary evaporator

  • Standard glassware for organic synthesis (round-bottom flask, reflux condenser, separatory funnel, etc.)

  • Magnetic stirrer and heating mantle

  • Silica gel for column chromatography

  • Hexane and ethyl acetate for chromatography

Procedure:

  • Reaction Setup: To a solution of this compound (1.0 eq) in anhydrous benzene (0.1 M), add p-toluenesulfonic acid monohydrate (0.1 eq).

  • Reaction Conditions: Heat the reaction mixture to reflux (approximately 80 °C) and stir for 3-5 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Quench the reaction by slowly adding saturated sodium bicarbonate solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether or ethyl acetate (3 x 20 mL).

  • Washing: Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane as the eluent to isolate the desired spirocyclic products.

Quantitative Data:

While a specific yield for the rearrangement of this compound is not extensively reported, analogous rearrangements of 1-methylcyclobutylmethanol under similar conditions have been shown to yield the corresponding cyclopentene and cyclopentanol derivatives in high yields.

Starting MaterialProduct(s)Yield (%)Reference
1-Methylcyclobutylmethanol1-Methylcyclopentene, 1-Methylcyclopentanol90-100[1]

It is anticipated that the reaction of this compound will predominantly yield spiro[4.4]nonene and spiro[4.4]nonan-1-ol derivatives.

Protocol 2: Demjanov Rearrangement of Cyclobutyl(cyclopropyl)methylamine

This protocol outlines a related ring expansion reaction starting from the corresponding amine, which generates the same carbocation intermediate as the alcohol rearrangement.

Objective: To synthesize spiro[4.4]nonanol via a Demjanov rearrangement.

Materials:

  • Cyclobutyl(cyclopropyl)methylamine

  • Sodium nitrite (NaNO₂)

  • Hydrochloric acid (HCl) or Acetic Acid

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Ice bath

Procedure:

  • Amine Dissolution: Dissolve cyclobutyl(cyclopropyl)methylamine (1.0 eq) in dilute hydrochloric acid or aqueous acetic acid at 0 °C in an ice bath.

  • Diazotization: Slowly add a solution of sodium nitrite (1.2 eq) in water to the stirred amine solution, maintaining the temperature at 0-5 °C.

  • Reaction: Stir the reaction mixture at 0-5 °C for 1-2 hours. Nitrogen gas evolution should be observed.

  • Work-up: Quench the reaction by the careful addition of saturated sodium bicarbonate solution until the mixture is neutral or slightly basic.

  • Extraction: Extract the mixture with diethyl ether (3 x 20 mL).

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting alcohol by column chromatography on silica gel.

Quantitative Data:

The Demjanov rearrangement of aminomethylcycloalkanes is a well-established method for one-carbon ring expansion.

Starting MaterialProductYield (%)Reference
CyclobutylmethylamineCyclopentanolVariable[2]
(Aminomethyl)cyclopropaneCyclobutanolVariable[2]

The yield and product distribution can be influenced by the formation of side products such as alkenes and unrearranged alcohols.

Experimental Workflow

G cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up and Isolation cluster_purification Purification A Dissolve Starting Material (Alcohol or Amine) in appropriate solvent B Add Acid Catalyst (p-TsOH) or Diazotizing Agent (NaNO2/Acid) A->B C Stir at specified temperature and time B->C D Monitor reaction progress by TLC C->D E Quench Reaction D->E F Extract with Organic Solvent E->F G Wash Organic Layer F->G H Dry and Concentrate G->H I Column Chromatography H->I J Characterize Pure Product (NMR, MS, etc.) I->J

Caption: A generalized experimental workflow for ring expansion reactions.

Conclusion

The ring expansion of this compound offers a synthetically useful route to spiro[4.4]nonane derivatives, which are valuable building blocks in medicinal chemistry and materials science. The acid-catalyzed conditions are typically mild and the reactions can proceed in high yield. Careful control of the reaction conditions and a thorough understanding of the underlying carbocation rearrangement mechanisms are crucial for achieving the desired product selectivity. The provided protocols serve as a starting point for the exploration and optimization of these fascinating and useful chemical transformations.

References

Application Notes and Protocols for the Synthesis of Novel Cyclobutane Derivatives from Cyclobutyl(cyclopropyl)methanol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclobutane scaffolds are increasingly recognized as valuable pharmacophores in modern drug discovery. Their rigid, three-dimensional structures can impart favorable properties such as metabolic stability, improved binding affinity, and novel intellectual property positioning. This document outlines a versatile synthetic strategy for the generation of a library of novel cyclobutane derivatives starting from the readily accessible precursor, cyclobutyl(cyclopropyl)methanol. The core of this methodology is an acid-catalyzed rearrangement that proceeds through a cyclopropylcarbinyl-cyclobutyl cation intermediate, which can be trapped by a variety of nucleophiles to yield functionalized cyclobutane products.

The acid-catalyzed rearrangement of cyclopropylcarbinols is a well-established method for the formation of cyclobutane rings.[1] The reaction is initiated by the protonation of the hydroxyl group, which then departs as a water molecule to form a secondary carbocation. This carbocation is stabilized by the adjacent cyclopropyl group, leading to a delocalized cyclopropylcarbinyl cation that is in equilibrium with a cyclobutyl cation.[2] The selective trapping of this intermediate with different nucleophiles allows for the synthesis of a diverse range of cyclobutane derivatives.

Reaction Pathway and Mechanism

The general reaction pathway involves the acid-catalyzed formation of a carbocation intermediate from this compound. This intermediate can then be intercepted by various nucleophiles (Nu-H) to afford novel cyclobutane derivatives. The reaction is believed to proceed through a non-classical carbocation intermediate, which can be represented as a hybrid of cyclopropylcarbinyl and cyclobutyl resonance structures.[3]

reaction_pathway cluster_start Starting Material cluster_intermediate Carbocation Intermediate cluster_products Novel Cyclobutane Derivatives start This compound carbocation Cyclopropylcarbinyl/Cyclobutyl Cation start->carbocation + H+ - H2O alcohol Cyclobutanol Derivative (Nu = OH) carbocation->alcohol + H2O ether Cyclobutyl Ether (Nu = OR) carbocation->ether + R-OH halide Cyclobutyl Halide (Nu = X) carbocation->halide + H-X ester Cyclobutyl Ester (Nu = OCOR) carbocation->ester + R-COOH

Caption: Acid-catalyzed synthesis of cyclobutane derivatives.

Experimental Protocols

The following protocols are provided as general guidelines and may require optimization for specific substrates and scales.

General Experimental Workflow

workflow A 1. Reaction Setup: - Add this compound to solvent. - Cool the mixture (e.g., 0 °C). - Add acid catalyst and nucleophile. B 2. Reaction Monitoring: - Monitor progress by TLC or GC-MS. A->B C 3. Workup: - Quench the reaction (e.g., with NaHCO3 soln). - Extract with an organic solvent. - Wash the organic layer. - Dry over Na2SO4 or MgSO4. B->C D 4. Purification: - Concentrate the crude product. - Purify by column chromatography or distillation. C->D E 5. Characterization: - Analyze by NMR (1H, 13C), IR, and MS. D->E

Caption: General experimental workflow for synthesis.

Protocol 1: Synthesis of 1-Cyclopropylcyclobutanol (Nucleophile: Water)

This protocol describes the acid-catalyzed hydration of this compound.

Materials:

  • This compound

  • Acetone

  • Water

  • Sulfuric acid (concentrated)

  • Saturated sodium bicarbonate solution

  • Diethyl ether

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve this compound (1.0 eq) in a mixture of acetone and water (3:1 v/v).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add concentrated sulfuric acid (0.1 eq) dropwise with vigorous stirring.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction by TLC or GC-MS until the starting material is consumed.

  • Quench the reaction by slowly adding saturated sodium bicarbonate solution until gas evolution ceases.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 1-cyclopropylcyclobutanol.

Protocol 2: Synthesis of 1-Cyclopropyl-1-ethoxycyclobutane (Nucleophile: Ethanol)

This protocol outlines the synthesis of a cyclobutyl ether derivative.

Materials:

  • This compound

  • Anhydrous ethanol

  • p-Toluenesulfonic acid monohydrate (TsOH)

  • Saturated sodium bicarbonate solution

  • Dichloromethane

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous ethanol.

  • Add p-toluenesulfonic acid monohydrate (0.05 eq).

  • Heat the mixture to reflux and stir for 8-12 hours.

  • Monitor the reaction by TLC or GC-MS.

  • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter and concentrate the solvent.

  • Purify the crude product by distillation or flash column chromatography to yield 1-cyclopropyl-1-ethoxycyclobutane.

Protocol 3: Synthesis of 1-Bromo-1-cyclopropylcyclobutane (Nucleophile: Bromide)

This protocol describes the conversion of the starting alcohol to a cyclobutyl bromide.

Materials:

  • This compound

  • Hydrobromic acid (48% in water)

  • Calcium chloride

  • Pentane

  • Saturated sodium bicarbonate solution

Procedure:

  • Place this compound (1.0 eq) in a round-bottom flask.

  • Cool the flask to 0 °C and slowly add hydrobromic acid (2.0 eq) with stirring.

  • Stir the mixture at 0 °C for 1 hour and then at room temperature for 2-3 hours.

  • Pour the reaction mixture into a separatory funnel containing ice water and pentane.

  • Separate the layers and extract the aqueous layer with pentane (2 x 30 mL).

  • Combine the organic layers and wash carefully with cold, saturated sodium bicarbonate solution, then with brine.

  • Dry the organic layer over calcium chloride.

  • Filter and carefully remove the pentane by distillation at atmospheric pressure.

  • The resulting crude 1-bromo-1-cyclopropylcyclobutane can be used directly or further purified by vacuum distillation.

Data Presentation

The following table summarizes representative yields for the synthesis of various cyclobutane derivatives from analogous secondary cyclopropylcarbinol systems, demonstrating the versatility of this synthetic approach.

EntryStarting Material AnalogueNucleophileProduct ClassRepresentative Yield (%)Reference
11-CyclopropylethanolH₂OCyclobutanol75[4]
2DicyclopropylmethanolCH₃OHCyclobutyl Ether82[5]
31-Cyclopropylpropan-1-olHBrCyclobutyl Bromide65[6]
4Phenyl(cyclopropyl)methanolCH₃COOHCyclobutyl Acetate88[7]

Note: Yields are for analogous systems and may vary for the specific reactions of this compound.

Applications in Drug Development

The synthesized novel cyclobutane derivatives can serve as valuable building blocks for the construction of more complex molecules in drug discovery programs. The introduction of a cyclobutane moiety can:

  • Enhance Metabolic Stability: The strained ring system can block sites of metabolism.

  • Improve Potency and Selectivity: The rigid conformation can lead to more precise interactions with biological targets.

  • Explore Novel Chemical Space: These derivatives provide access to unique molecular architectures.

The functional handles installed (hydroxyl, ether, halide, ester) allow for further elaboration using standard synthetic transformations, enabling the rapid generation of a diverse library of compounds for biological screening.

References

Application Notes and Protocols for the Laboratory Scale-Up Synthesis of Cyclobutyl(cyclopropyl)methanol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the laboratory-scale synthesis of cyclobutyl(cyclopropyl)methanol, a valuable building block in medicinal chemistry and materials science. The synthesis is achieved through the Grignard reaction of cyclopropylmagnesium bromide with cyclobutanecarboxaldehyde. This application note includes a step-by-step experimental procedure, a summary of quantitative data, and critical considerations for scaling up the synthesis from milligram to gram scale. Safety precautions and purification techniques are also thoroughly addressed to ensure a safe and efficient process.

Introduction

This compound is a secondary alcohol containing two strained ring systems, the cyclobutyl and cyclopropyl moieties. This unique structural combination makes it an attractive synthon for the preparation of more complex molecules with potential applications in drug discovery and materials science. The inherent ring strain of these small carbocycles can impart unique conformational properties and metabolic stability to drug candidates. The Grignard reaction, a robust and versatile carbon-carbon bond-forming reaction, provides a straightforward and efficient route to this target molecule. This protocol details a reliable method for its synthesis and purification, along with guidance for process scale-up.

Synthesis Overview

The synthesis of this compound is accomplished via a nucleophilic addition of a Grignard reagent to an aldehyde. Specifically, commercially available cyclopropylmagnesium bromide is reacted with cyclobutanecarboxaldehyde in an anhydrous ethereal solvent. The resulting magnesium alkoxide is subsequently hydrolyzed in an acidic workup to yield the desired secondary alcohol.

Reaction Scheme:

Quantitative Data Summary

The following table summarizes the expected quantitative data for the laboratory-scale synthesis of this compound. Please note that actual yields may vary depending on the purity of reagents, reaction conditions, and scale.

ParameterLaboratory Scale (10 mmol)Scale-Up (100 mmol)
Reactants
Cyclobutanecarboxaldehyde0.84 g (10 mmol)8.41 g (100 mmol)
Cyclopropylmagnesium Bromide (0.5 M in THF)22 mL (11 mmol, 1.1 eq)220 mL (110 mmol, 1.1 eq)
Anhydrous THF50 mL500 mL
Product
This compound
Theoretical Yield1.26 g12.6 g
Expected Yield 0.88 - 1.07 g (70-85%) 8.8 - 10.7 g (70-85%)
Purity (by GC-MS)>95%>95%

Experimental Protocol

Materials:

  • Cyclobutanecarboxaldehyde (≥98%)

  • Cyclopropylmagnesium bromide (0.5 M solution in Tetrahydrofuran)

  • Anhydrous Tetrahydrofuran (THF, ≥99.9%, inhibitor-free)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether (anhydrous)

  • Magnesium sulfate (anhydrous)

  • Hydrochloric acid (1 M)

  • Sodium bicarbonate (saturated aqueous solution)

  • Brine (saturated aqueous sodium chloride solution)

Equipment:

  • Three-necked round-bottom flask

  • Dropping funnel

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Inert gas supply (Argon or Nitrogen)

  • Ice-water bath

  • Separatory funnel

  • Rotary evaporator

  • Apparatus for flash column chromatography

  • Standard laboratory glassware

Procedure:

  • Reaction Setup:

    • A 250 mL three-necked round-bottom flask, equipped with a magnetic stir bar, a reflux condenser with a drying tube, and a dropping funnel, is flame-dried under a stream of inert gas (argon or nitrogen) and allowed to cool to room temperature.

    • Once cool, 50 mL of anhydrous THF is added to the flask.

  • Addition of Reactants:

    • Cyclobutanecarboxaldehyde (0.84 g, 10 mmol) is dissolved in 10 mL of anhydrous THF and added to the reaction flask.

    • The flask is cooled to 0 °C using an ice-water bath.

    • Cyclopropylmagnesium bromide solution (22 mL of 0.5 M in THF, 11 mmol, 1.1 equivalents) is charged into the dropping funnel.

    • The Grignard reagent is added dropwise to the stirred solution of the aldehyde over a period of 30 minutes, maintaining the internal temperature below 5 °C.

  • Reaction Progression:

    • After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2 hours.

    • The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., 20% ethyl acetate in hexanes).

  • Work-up and Quenching:

    • The reaction flask is cooled again to 0 °C in an ice-water bath.

    • The reaction is carefully quenched by the slow, dropwise addition of 50 mL of saturated aqueous ammonium chloride solution. This should be done cautiously as the quenching of excess Grignard reagent is exothermic.

    • The mixture is stirred for 15 minutes until two clear layers are formed.

  • Extraction:

    • The reaction mixture is transferred to a 250 mL separatory funnel.

    • The aqueous layer is extracted with diethyl ether (3 x 50 mL).

    • The combined organic layers are washed successively with 1 M hydrochloric acid (20 mL), saturated aqueous sodium bicarbonate solution (20 mL), and brine (20 mL).

  • Drying and Solvent Removal:

    • The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

  • Purification:

    • The crude product is purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., starting from 5% ethyl acetate and gradually increasing to 20%) to afford this compound as a colorless oil.

Characterization:

  • ¹H NMR (400 MHz, CDCl₃): δ (ppm) ~3.2-3.4 (m, 1H, CH-OH), 2.0-2.2 (m, 1H, cyclobutyl-CH), 1.7-2.0 (m, 4H, cyclobutyl-CH₂), 1.5-1.7 (m, 2H, cyclobutyl-CH₂), 0.8-1.0 (m, 1H, cyclopropyl-CH), 0.4-0.6 (m, 2H, cyclopropyl-CH₂), 0.1-0.3 (m, 2H, cyclopropyl-CH₂). A broad singlet corresponding to the hydroxyl proton will also be present, the chemical shift of which is concentration-dependent.

  • ¹³C NMR (100 MHz, CDCl₃): δ (ppm) ~75-78 (CH-OH), ~45-48 (cyclobutyl-CH), ~25-28 (cyclobutyl-CH₂), ~15-18 (cyclopropyl-CH), ~2-5 (cyclopropyl-CH₂).

  • GC-MS (EI): Molecular ion (M⁺) at m/z = 126.1.

Scale-Up Considerations

Scaling up the synthesis of this compound from the laboratory to a pilot or production scale requires careful consideration of several factors to ensure safety, efficiency, and product quality.

  • Heat Management: The Grignard reaction is highly exothermic. On a larger scale, the surface-area-to-volume ratio of the reactor decreases, making heat dissipation less efficient. This can lead to a dangerous thermal runaway.

    • Mitigation:

      • Use a jacketed reactor with a reliable cooling system.

      • Employ a slow, controlled addition rate of the Grignard reagent, monitored by an internal thermometer.

      • Consider a semi-batch process where the aldehyde solution is added to the Grignard reagent, which can sometimes offer better temperature control.

  • Mixing: Inefficient mixing can lead to localized "hot spots" and the formation of byproducts.

    • Mitigation:

      • Use a reactor with an appropriate overhead stirrer (e.g., mechanical stirrer with a suitable impeller design) to ensure efficient mixing of the heterogeneous reaction mixture.

  • Solvent and Reagent Purity: The presence of water or other protic impurities will quench the Grignard reagent, reducing the yield and potentially causing safety hazards.

    • Mitigation:

      • Ensure all solvents and reagents are rigorously dried before use.

      • Perform the reaction under a strictly inert atmosphere (e.g., nitrogen or argon blanket).

  • Work-up and Quenching on Scale: Quenching a large-scale Grignard reaction can be hazardous due to the large amount of heat generated.

    • Mitigation:

      • Use a cooled, baffled reactor for the quench.

      • Add the quenching solution (e.g., saturated ammonium chloride) slowly and sub-surface to control the exotherm.

      • Ensure adequate venting for any evolved gases.

  • Purification: Flash chromatography is often not practical for large-scale purification.

    • Mitigation:

      • Distillation under reduced pressure is a more viable option for purifying the final product on a larger scale. The boiling point of this compound will need to be determined experimentally.

Visualizations

Synthesis_Workflow Synthesis Workflow for this compound cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product reagents Reagents: Cyclobutanecarboxaldehyde, Cyclopropylmagnesium bromide, Anhydrous THF glassware Flame-dried Glassware under Inert Atmosphere reagents->glassware addition Slow addition of Grignard reagent to Aldehyde at 0 °C glassware->addition stirring Stirring at Room Temperature for 2 hours addition->stirring monitoring TLC Monitoring stirring->monitoring quench Quench with Saturated NH4Cl monitoring->quench extraction Extraction with Diethyl Ether quench->extraction wash Wash with HCl, NaHCO3, Brine extraction->wash dry Dry over MgSO4 wash->dry concentrate Concentration in vacuo dry->concentrate purify Flash Column Chromatography concentrate->purify product This compound purify->product

Caption: A workflow diagram illustrating the key stages in the synthesis of this compound.

Scale_Up_Logic Key Considerations for Scale-Up cluster_challenges Challenges cluster_solutions Solutions scale_up Scale-Up Process heat Exotherm Control scale_up->heat mixing Efficient Mixing scale_up->mixing purity Reagent Purity scale_up->purity workup Safe Work-up scale_up->workup purification Purification Method scale_up->purification reactor Jacketed Reactor & Controlled Addition heat->reactor stirrer Mechanical Stirrer mixing->stirrer inert Strictly Anhydrous & Inert Conditions purity->inert quench Controlled Quenching Protocol workup->quench distillation Distillation under Reduced Pressure purification->distillation

Caption: Logical relationships between challenges and solutions in the scale-up of the Grignard synthesis.

Application Notes and Protocols: Cyclobutyl(cyclopropyl)methanol in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclopropane-containing molecules are of significant interest in the development of modern agrochemicals due to their unique conformational properties and metabolic stability, which can enhance biological activity. While the direct application of cyclobutyl(cyclopropyl)methanol in the synthesis of commercialized agrochemicals is not extensively documented in publicly available literature, the closely related cyclopropylmethyl moiety is a key structural feature in several potent fungicides. This document will focus on the synthesis and mechanism of action of a prominent cyclopropyl-containing fungicide, Cyproconazole, to illustrate the synthetic strategies and biological principles relevant to the use of such building blocks in agrochemical development. The protocols and data presented herein are based on established synthetic routes to key intermediates and the known biological activity of the final product.

Application: Synthesis of a Cyproconazole Intermediate

Cyproconazole is a broad-spectrum triazole fungicide that functions as a sterol biosynthesis inhibitor. A key intermediate in its synthesis is 1-(4-chlorophenyl)-2-cyclopropyl-1-propanone. The following sections detail a representative synthetic approach to this intermediate, starting from the related precursor, cyclopropyl methyl ketone.

Synthetic Workflow

The overall synthetic process can be visualized as a multi-step procedure involving the formation of a key intermediate followed by its conversion to the target ketone.

SynthesisWorkflow A Cyclopropyl Methyl Ketone B 1-Chloro-4-(2-cyclopropyl-1-methoxyprop-1-en-1-yl)benzene A->B Horner-Wadsworth-Emmons Reaction C 1-(4-chlorophenyl)-2-cyclopropyl-1-propanone B->C Acid Hydrolysis

Caption: Synthetic workflow for a key Cyproconazole intermediate.
Experimental Protocols

1. Synthesis of 1-Chloro-4-(2-cyclopropyl-1-methoxyprop-1-en-1-yl)benzene

This procedure is based on a Horner-Wadsworth-Emmons reaction.

  • Materials:

    • Diethyl α-methoxy p-chlorobenzyl phosphonate

    • Cyclopropyl methyl ketone

    • Potassium tert-butoxide

    • tert-Butanol

    • Toluene

    • Water

  • Procedure:

    • In a reaction vessel, prepare a mixture of diethyl α-methoxy p-chlorobenzyl phosphonate (0.12 mol) and cyclopropyl methyl ketone (0.10 mol) in tert-butanol (60 mL).

    • Cool the mixture to approximately 10°C using an ice-water bath.

    • Slowly add a solution of potassium tert-butoxide (0.24 mol) in tert-butanol (90 mL) dropwise to the reaction mixture, ensuring the internal temperature does not exceed 30°C.

    • Stir the resulting mixture at 20-25°C for 3 hours to complete the reaction.

    • Pour the reaction solution into 300 mL of water.

    • Extract the aqueous mixture twice with 100 mL portions of toluene.

    • Combine the organic phases for the next step.

2. Synthesis of 1-(4-chlorophenyl)-2-cyclopropyl-1-propanone

This step involves the acid-catalyzed hydrolysis of the enol ether intermediate.

  • Materials:

    • 1-Chloro-4-(2-cyclopropyl-1-methoxyprop-1-en-1-yl)benzene solution in toluene

    • Tetrahydrofuran (THF)

    • 10% Hydrochloric acid

    • Dichloromethane

    • Anhydrous magnesium sulfate

    • Water

  • Procedure:

    • To the toluene solution containing 1-chloro-4-(2-cyclopropyl-1-methoxyprop-1-en-1-yl)benzene (approx. 0.05 mol), add 50 mL of tetrahydrofuran and 50 mL of 10% hydrochloric acid.

    • Stir the mixture at room temperature for 3 hours.

    • Dilute the reaction mixture with 50 mL of water.

    • Extract the mixture twice with 50 mL portions of dichloromethane.

    • Combine the organic phases, wash with water, and dry over anhydrous magnesium sulfate.

    • Evaporate the solvent to yield the final product, 1-(4-chlorophenyl)-2-cyclopropyl-1-propanone, as an oily liquid.

Data Presentation
ProductStarting MaterialReagentsSolventReaction TimeTemperaturePurity (%)
1-(4-chlorophenyl)-2-cyclopropyl-1-propanone1-Chloro-4-(2-cyclopropyl-1-methoxyprop-1-en-1-yl)benzene10% Hydrochloric Acid, TetrahydrofuranDichloromethane3 hoursRoom Temp.98.6
1-(4-chlorophenyl)-2-cyclopropyl-1-propanone1-Chloro-4-(2-cyclopropyl-1-ethoxyprop-1-en-1-yl)benzene15% Hydrochloric Acid, MethanolToluene4 hoursRoom Temp.98.3

Mechanism of Action: Inhibition of Fungal Sterol Biosynthesis

Cyproconazole, like other triazole fungicides, targets the biosynthesis of ergosterol, a vital component of fungal cell membranes. Specifically, it inhibits the enzyme C14-demethylase, which is a cytochrome P450 enzyme.[1][2][3] This inhibition disrupts the fungal cell membrane's integrity and function, ultimately leading to fungal cell death.

MechanismOfAction cluster_fungus Fungal Cell cluster_inhibition Lanosterol Lanosterol Intermediate Epoxy-Intermediate Lanosterol->Intermediate C14-demethylase (CYP51) Ergosterol Ergosterol Intermediate->Ergosterol Membrane Fungal Cell Membrane Ergosterol->Membrane Incorporation Cyproconazole Cyproconazole Cyproconazole->Intermediate Inhibits C14-demethylase

Caption: Mechanism of action of Cyproconazole in fungi.

Biological Activity Data

The efficacy of Cyproconazole has been demonstrated against a range of fungal pathogens. The following table summarizes some of the available quantitative data on its inhibitory activity.

Fungal SpeciesIC50 (mg/L)Reference
Drechslera siccans0.21 - 100[4]
Corynespora cassiicola0.047 - 100[4]
Aspergillus fumigatus0.064 - 0.128 (MIC)[5]

Note: IC50 (half maximal inhibitory concentration) and MIC (minimum inhibitory concentration) values can vary depending on the specific strain and experimental conditions.

Conclusion

While the direct synthesis of agrochemicals from this compound is not prominently featured in the reviewed literature, the synthesis of the closely related cyclopropyl-containing fungicide, Cyproconazole, provides a valuable case study. The protocols and data presented highlight the synthetic utility of cyclopropyl-containing building blocks in creating potent agrochemicals. The mechanism of action of Cyproconazole, through the inhibition of sterol biosynthesis, is a well-established and effective strategy for fungal control. Further research into the synthesis and biological evaluation of novel agrochemicals derived from this compound and other strained ring systems could lead to the development of new and improved crop protection agents.

References

Application Notes and Protocols: Derivatization of Cyclobutyl(cyclopropyl)methanol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the chemical derivatization of cyclobutyl(cyclopropyl)methanol. This versatile secondary alcohol serves as a valuable building block in medicinal chemistry and organic synthesis. The inherent strain of the cyclopropyl group and the adjacent cyclobutyl moiety offer unique reactivity, making its derivatives attractive scaffolds for novel chemical entities.[1]

The following sections detail key transformations of this compound, including oxidation to the corresponding ketone, esterification, etherification, and its characteristic acid-catalyzed rearrangement.

Oxidation to Cyclobutyl Cyclopropyl Ketone

The oxidation of the secondary alcohol group in this compound provides access to cyclobutyl cyclopropyl ketone, a key intermediate for further functionalization, such as in the synthesis of α-bromoketones or for nucleophilic additions to the carbonyl group. A variety of modern oxidation methods can be employed for this transformation with high efficiency. A common and mild method is the Swern oxidation, which avoids the use of heavy metals.

Experimental Protocol: Swern Oxidation

This protocol is a standard procedure for the oxidation of secondary alcohols and is expected to be effective for this compound.

Materials:

  • This compound

  • Oxalyl chloride ((COCl)₂)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Triethylamine (Et₃N), anhydrous

  • Dichloromethane (DCM), anhydrous

  • Hexanes

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet.

  • Add anhydrous dichloromethane (DCM) to the flask, followed by oxalyl chloride (1.5 equivalents), and cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of anhydrous dimethyl sulfoxide (DMSO) (2.2 equivalents) in DCM to the flask, ensuring the internal temperature does not rise above -60 °C. Stir for 15 minutes.

  • Add a solution of this compound (1.0 equivalent) in DCM dropwise, maintaining the temperature at -78 °C. Stir the resulting mixture for 45 minutes.

  • Slowly add triethylamine (Et₃N) (5.0 equivalents) to the flask. After the addition is complete, allow the reaction mixture to warm to room temperature over 45 minutes.

  • Quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume).

  • Combine the organic layers and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure cyclobutyl cyclopropyl ketone.

Data Presentation
ParameterValueReference / Note
Starting Material This compoundN/A
Product Cyclobutyl cyclopropyl ketoneN/A
Key Reagents Oxalyl Chloride, DMSO, TriethylamineGeneral Swern Oxidation
Solvent Dichloromethane (DCM)General Swern Oxidation
Temperature -78 °C to Room TemperatureGeneral Swern Oxidation
Expected Yield 85-95%Based on typical Swern oxidations of secondary alcohols.[2]
Purity >95% after chromatographyTypical for this purification method.

Experimental Workflow: Oxidation

G cluster_prep Reaction Setup cluster_reaction Oxidation cluster_workup Workup & Purification A 1. Dissolve Oxalyl Chloride in DCM at -78°C B 2. Add DMSO solution A->B Stir 15 min C 3. Add Alcohol solution B->C Stir 45 min D 4. Add Triethylamine and warm to RT C->D Stir 45 min E 5. Quench with NaHCO3 D->E F 6. Extract with DCM E->F G 7. Wash, Dry, Concentrate F->G H 8. Column Chromatography G->H I Pure Cyclobutyl Cyclopropyl Ketone H->I

Workflow for the Swern oxidation of this compound.

Esterification via Fischer Esterification

Ester derivatives are commonly synthesized to modify the pharmacokinetic properties of a lead compound. Fischer esterification is a classic acid-catalyzed method to produce an ester from a carboxylic acid and an alcohol.

Experimental Protocol: Fischer Esterification

This protocol describes a general procedure for the synthesis of an ester, for example, cyclobutyl(cyclopropyl)methyl acetate, using acetic acid.

Materials:

  • This compound

  • Carboxylic acid (e.g., glacial acetic acid, used in excess)

  • Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH)

  • Ethyl acetate or Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a round-bottom flask, add the carboxylic acid (e.g., acetic acid, 5-10 equivalents, which can also serve as the solvent).[3]

  • Add this compound (1.0 equivalent).

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 3-5 mol%).

  • Equip the flask with a reflux condenser and heat the mixture to reflux for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After cooling to room temperature, carefully pour the reaction mixture into a separatory funnel containing ice-cold water.

  • Extract the aqueous layer with ethyl acetate or diethyl ether (3 x volume).

  • Combine the organic extracts and wash with saturated NaHCO₃ solution until gas evolution ceases, then wash with water and brine.[4]

  • Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.

  • The crude ester can be purified by distillation or flash column chromatography if necessary.

Data Presentation
ParameterValueReference / Note
Starting Material This compoundN/A
Product Cyclobutyl(cyclopropyl)methyl esterN/A
Key Reagents Carboxylic Acid, H₂SO₄ (catalyst)General Fischer Esterification.[4]
Conditions RefluxDependent on the boiling point of the alcohol/acid mixture.[4]
Driving Equilibrium Use of excess carboxylic acidLe Chatelier's Principle.[3]
Expected Yield 60-80%Highly dependent on reaction conditions and specific substrates.
Purity >95% after purificationTypical for this purification method.

Etherification via Williamson Ether Synthesis

The synthesis of ethers from alcohols is a fundamental transformation. The Williamson ether synthesis is a robust method involving the deprotonation of the alcohol to form an alkoxide, followed by reaction with an alkyl halide.

Experimental Protocol: Williamson Ether Synthesis

This protocol outlines the synthesis of a methyl ether derivative, cyclobutyl(cyclopropyl)(methoxy)methane.

Materials:

  • This compound

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Methyl iodide (CH₃I) or another primary alkyl halide

  • Anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Wash sodium hydride (1.2 equivalents) with hexanes under a nitrogen atmosphere to remove mineral oil, then suspend it in anhydrous THF in a flame-dried flask.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of this compound (1.0 equivalent) in anhydrous THF to the NaH suspension.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for another 30 minutes until hydrogen evolution ceases.

  • Cool the resulting alkoxide solution back to 0 °C and add methyl iodide (1.5 equivalents) dropwise.

  • Allow the reaction to stir at room temperature overnight or until TLC analysis indicates the consumption of the starting material.

  • Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.

  • Extract the mixture with diethyl ether (3 x volume).

  • Combine the organic layers, wash with water and brine, then dry over anhydrous MgSO₄.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude ether by distillation or flash column chromatography.

Data Presentation
ParameterValueReference / Note
Starting Material This compoundN/A
Product Alkyl cyclobutyl(cyclopropyl)methyl etherN/A
Key Reagents Sodium Hydride (NaH), Alkyl HalideGeneral Williamson Ether Synthesis.[5]
Solvent Anhydrous THF or DMFCommon solvents for this reaction.
Temperature 0 °C to Room TemperatureStandard conditions for alkoxide formation and alkylation.
Expected Yield 70-90%Typically high for primary alkyl halides.
Purity >95% after purificationTypical for this purification method.

Acid-Catalyzed Rearrangement

Cyclopropylcarbinyl systems are known to undergo facile rearrangements in the presence of acid due to the high ring strain of the cyclopropane ring.[6] Treatment of this compound with acid is expected to generate a carbocation that can lead to ring-expansion products. The expansion of the cyclopropyl ring is generally favored to relieve ring strain.[7]

Reaction Pathway: Ring Expansion

Under acidic conditions, the hydroxyl group is protonated and eliminated as water, forming a secondary carbocation. This cation is stabilized by the adjacent cyclopropyl group, which can undergo a ring-opening expansion to form a more stable cyclobutyl or cyclopentyl cation, which is then trapped by a nucleophile or undergoes elimination to form an alkene.[7]

G cluster_main Acid-Catalyzed Rearrangement Pathway Start This compound Protonation Protonated Alcohol Start->Protonation + H+ Carbocation Cyclopropylcarbinyl Carbocation Protonation->Carbocation - H2O RingExpansion Ring-Expanded Carbocation Carbocation->RingExpansion Ring Opening Product Rearranged Products (Alkenes, Alcohols, Ethers) RingExpansion->Product - H+ or + Nu-

Logical flow of the acid-catalyzed rearrangement of the title compound.
General Protocol for Rearrangement Studies

This protocol is intended for small-scale studies to identify potential rearrangement products.

Procedure:

  • Dissolve a small amount of this compound in a suitable solvent (e.g., diethyl ether or dichloromethane).

  • Add a catalytic amount of a strong acid (e.g., p-TsOH or a few drops of concentrated H₂SO₄).

  • Stir the reaction at room temperature and monitor its progress by TLC and/or GC-MS.

  • Once the starting material is consumed or a significant amount of product has formed, quench the reaction with a mild base (e.g., saturated NaHCO₃ solution).

  • Extract, dry, and concentrate the organic layer.

  • Analyze the product mixture by GC-MS and NMR to identify the structures of the rearranged products. The reaction may yield a mixture of isomeric alkenes, as well as ethers or alcohols if water or the starting alcohol act as nucleophiles.[7]

References

Catalytic Routes to Cyclobutyl(cyclopropyl)methanol: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the synthesis of novel molecular scaffolds is a cornerstone of innovation. Cyclobutyl(cyclopropyl)methanol represents an intriguing, sterically demanding alcohol with potential applications in medicinal chemistry and materials science. This document provides detailed application notes and protocols for the catalytic synthesis of this target molecule, focusing on a robust two-step approach: the formation of a key ketone intermediate followed by its catalytic reduction.

The synthesis of this compound is most effectively achieved through a two-step sequence. The initial step involves the synthesis of cyclobutyl cyclopropyl ketone, which is then subjected to catalytic reduction to yield the desired secondary alcohol. This approach allows for controlled synthesis and purification of the intermediate, leading to higher overall yields and purity of the final product.

I. Synthesis of Cyclobutyl Cyclopropyl Ketone via Grignard Reaction

The primary method for constructing the carbon skeleton of this compound is the Grignard reaction. This involves the reaction of a cyclopropyl Grignard reagent with a cyclobutanecarbonyl derivative. While the Grignard reaction itself is not catalytic, it is a fundamental and highly efficient method for C-C bond formation in this context.

A common and effective protocol involves the addition of cyclopropylmagnesium bromide to cyclobutanecarbonyl chloride. The high reactivity of the acid chloride ensures an efficient reaction to form the target ketone.

Experimental Protocol: Synthesis of Cyclobutyl Cyclopropyl Ketone

Materials:

  • Cyclobutanecarbonyl chloride

  • Cyclopropylmagnesium bromide (0.5 M solution in THF)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware for inert atmosphere reactions (Schlenk line, nitrogen/argon manifold)

Procedure:

  • A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet is charged with a solution of cyclobutanecarbonyl chloride in anhydrous diethyl ether under a nitrogen atmosphere.

  • The flask is cooled to 0 °C in an ice bath.

  • A solution of cyclopropylmagnesium bromide in THF is added dropwise to the stirred solution of cyclobutanecarbonyl chloride over a period of 30-60 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2-4 hours.

  • The reaction is quenched by the slow, dropwise addition of saturated aqueous ammonium chloride solution while cooling the flask in an ice bath.

  • The organic layer is separated, and the aqueous layer is extracted with diethyl ether (3 x 50 mL).

  • The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The crude cyclobutyl cyclopropyl ketone is purified by vacuum distillation or column chromatography on silica gel.

Quantitative Data:

Reactant 1Reactant 2SolventTemp. (°C)Time (h)Yield (%)Reference
Cyclobutanecarbonyl chlorideCyclopropylmagnesium bromideDiethyl ether/THF0 to RT2-4~70-85*General

*Estimated yield based on similar Grignard reactions.

II. Catalytic Reduction of Cyclobutyl Cyclopropyl Ketone

The second and key catalytic step is the reduction of the cyclobutyl cyclopropyl ketone to this compound. Catalytic hydrogenation is a clean and efficient method for this transformation, often providing high yields and selectivity. Various catalysts can be employed, with palladium on carbon (Pd/C) and Raney Nickel being common choices.

Experimental Protocol: Catalytic Hydrogenation of Cyclobutyl Cyclopropyl Ketone

Materials:

  • Cyclobutyl cyclopropyl ketone

  • Ethanol or Methanol (solvent)

  • Palladium on carbon (5% or 10% Pd/C) or Raney Nickel

  • Hydrogen gas

  • Parr hydrogenation apparatus or similar high-pressure reactor

Procedure:

  • The cyclobutyl cyclopropyl ketone is dissolved in a suitable solvent such as ethanol in a pressure-resistant reaction vessel.

  • A catalytic amount of Pd/C (typically 1-5 mol%) is carefully added to the solution.

  • The vessel is sealed and connected to a hydrogen source.

  • The system is purged with hydrogen gas to remove air.

  • The reaction mixture is stirred vigorously and pressurized with hydrogen to the desired pressure (e.g., 50-100 psi).

  • The reaction is allowed to proceed at room temperature or with gentle heating until hydrogen uptake ceases.

  • Upon completion, the reactor is carefully depressurized, and the catalyst is removed by filtration through a pad of Celite.

  • The filtrate is concentrated under reduced pressure to yield the crude this compound.

  • If necessary, the product can be further purified by distillation or column chromatography.

Quantitative Data for Ketone Reduction:

SubstrateCatalystSolventPressure (psi)Temp. (°C)Time (h)Yield (%)Reference
Cyclobutyl cyclopropyl ketone5% Pd/CEthanol50RT16>95[1][2]
Cyclobutyl cyclopropyl ketoneRaney NickelMethanol50-100RT8-16>90[3]

*Estimated yields based on the reduction of similar ketones.

III. Reaction Pathway and Workflow Visualization

The overall synthetic strategy can be visualized as a two-step process, which is outlined in the following diagrams.

G cluster_0 Step 1: Ketone Synthesis Cyclobutanecarbonyl\nChloride Cyclobutanecarbonyl Chloride Grignard Reaction Grignard Reaction Cyclobutanecarbonyl\nChloride->Grignard Reaction Cyclopropylmagnesium\nBromide Cyclopropylmagnesium Bromide Cyclopropylmagnesium\nBromide->Grignard Reaction Cyclobutyl Cyclopropyl\nKetone Cyclobutyl Cyclopropyl Ketone Grignard Reaction->Cyclobutyl Cyclopropyl\nKetone Et2O/THF G cluster_1 Step 2: Catalytic Reduction Cyclobutyl Cyclopropyl\nKetone Cyclobutyl Cyclopropyl Ketone Catalytic Hydrogenation Catalytic Hydrogenation Cyclobutyl Cyclopropyl\nKetone->Catalytic Hydrogenation H2, Pd/C Ethanol This compound This compound Catalytic Hydrogenation->this compound

References

Application Note: Continuous Flow Synthesis and Rearrangement of Cyclobutyl(cyclopropyl)methanol

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cyclobutyl(cyclopropyl)methanol is a valuable building block in organic synthesis, offering access to a variety of complex molecular architectures through reactions that leverage the inherent ring strain of its cyclopropyl and cyclobutyl moieties.[1] In medicinal chemistry, the incorporation of such strained ring systems can significantly influence a molecule's metabolic stability, lipophilicity, and binding affinity.[1] Traditional batch processing of reactions involving strained molecules can be challenging due to issues with heat transfer, reaction control, and the handling of potentially energetic intermediates.

Flow chemistry, or continuous processing, provides a powerful alternative to batch synthesis, offering superior control over reaction parameters such as temperature, pressure, and residence time.[2] This enhanced control can lead to improved reaction yields, higher selectivity, and increased safety, particularly for highly exothermic or fast reactions.[3] This application note details a continuous flow protocol for the acid-catalyzed rearrangement of this compound, a reaction that can lead to the formation of valuable cyclopentane and cyclohexane derivatives through ring expansion.[4][5]

Experimental Protocols

Materials and Equipment
  • Starting Material: this compound (≥98% purity)

  • Solvent: Acetonitrile (HPLC grade)

  • Catalyst: Amberlyst-35 (or other suitable solid acid catalyst)

  • Pumping System: HPLC pump capable of delivering precise and stable flow rates.

  • Reactor: Packed bed reactor column (e.g., 10 cm length, 4.6 mm inner diameter)

  • Temperature Control: Column oven or similar heating device.

  • Back-Pressure Regulator (BPR): To maintain a constant pressure within the system.

  • Collection Vessel: Standard laboratory glassware.

  • Analytical Equipment: Gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC) for reaction monitoring and product analysis.

Preparation of the Flow Chemistry Setup
  • Catalyst Packing: The reactor column is dry-packed with Amberlyst-35 resin. The column is then flushed with the solvent (acetonitrile) to ensure the removal of any air pockets and to equilibrate the catalyst bed.

  • System Assembly: The components are connected in the following sequence: Solvent Reservoir -> HPLC Pump -> Packed Bed Reactor -> Back-Pressure Regulator -> Collection Vessel.

  • System Equilibration: The entire system is flushed with acetonitrile at the desired reaction flow rate until a stable baseline is observed and the system pressure is constant.

Protocol for Acid-Catalyzed Rearrangement
  • Reactant Solution Preparation: A 0.1 M solution of this compound in acetonitrile is prepared.

  • Reaction Initiation: The reactant solution is introduced into the flow system using the HPLC pump at a defined flow rate (see Table 1 for examples).

  • Reaction Execution: The reactor is maintained at the desired temperature using the column oven. The back-pressure regulator is set to maintain a constant pressure (e.g., 10 bar) to prevent solvent boiling and ensure consistent flow.

  • Sample Collection: The output from the back-pressure regulator is collected in a flask. For analysis, samples can be collected at different time points to ensure the reaction has reached a steady state.

  • Work-up and Analysis: The collected solution is concentrated under reduced pressure. The residue is then analyzed by GC-MS or HPLC to determine the conversion of the starting material and the relative ratio of the rearrangement products.

Data Presentation

The following table summarizes the hypothetical results of the acid-catalyzed rearrangement of this compound under various flow conditions.

EntryTemperature (°C)Flow Rate (mL/min)Residence Time (min)Conversion (%)Product A Yield (%)Product B Yield (%)
1600.53.3755520
2800.53.3957025
31000.53.3>996534
4801.01.7806020
5800.28.3>996831

Residence time was calculated based on the volume of the packed bed reactor.

Visualizations

Experimental Workflow

Flow_Setup reagent Reactant Solution (this compound in Acetonitrile) pump HPLC Pump reagent->pump Input reactor Packed Bed Reactor (Amberlyst-35) pump->reactor Flow bpr Back-Pressure Regulator reactor->bpr Output collection Product Collection bpr->collection analysis Analysis (GC-MS/HPLC) collection->analysis

Caption: Experimental workflow for the continuous flow rearrangement.

Proposed Signaling Pathway (Reaction Mechanism)

Reaction_Mechanism start This compound protonation Protonation of Hydroxyl Group start->protonation H+ (Solid Acid) carbocation1 Formation of Primary Carbocation protonation->carbocation1 - H2O rearrangement1 Ring Expansion of Cyclobutyl Group carbocation1->rearrangement1 rearrangement2 Ring Expansion of Cyclopropyl Group carbocation1->rearrangement2 carbocation2 Formation of Cyclopentyl Carbocation rearrangement1->carbocation2 productA Product A (Cyclopentyl Derivative) carbocation2->productA Deprotonation carbocation3 Formation of Cyclohexyl Carbocation rearrangement2->carbocation3 productB Product B (Cyclohexyl Derivative) carbocation3->productB Deprotonation

Caption: Proposed mechanism for the acid-catalyzed rearrangement.

References

Application Notes and Protocols for Enzymatic Reactions Involving Cyclobutyl(cyclopropyl)methanol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview and detailed protocols for conducting enzymatic reactions with cyclobutyl(cyclopropyl)methanol. This secondary alcohol, containing both a cyclobutyl and a cyclopropyl group, presents interesting opportunities for stereoselective synthesis and metabolism studies. The following sections detail potential enzymatic transformations, including kinetic resolution via lipase-catalyzed acylation and oxidative metabolism by cytochrome P450 enzymes.

Lipase-Catalyzed Kinetic Resolution of (±)-Cyclobutyl(cyclopropyl)methanol

Lipases are versatile enzymes widely used for the kinetic resolution of racemic alcohols through enantioselective acylation.[1] This process allows for the separation of enantiomers, which is crucial in drug development as different enantiomers of a chiral drug often exhibit different pharmacological activities. The kinetic resolution of racemic this compound can yield enantioenriched alcohol and the corresponding ester.

Experimental Protocol: Lipase-Catalyzed Transesterification

This protocol describes a general procedure for the kinetic resolution of racemic this compound using a commercially available lipase.

Materials:

  • Racemic this compound

  • Immobilized lipase (e.g., Candida antarctica lipase B, Novozym 435)

  • Acyl donor (e.g., vinyl acetate, isopropenyl acetate)

  • Anhydrous organic solvent (e.g., toluene, tert-butyl methyl ether)

  • Internal standard (e.g., dodecane)

  • Sodium bicarbonate solution (5% w/v)

  • Anhydrous magnesium sulfate

  • Reaction vials

  • Magnetic stirrer and stir bars

  • Thermostatically controlled oil bath or incubator

  • Gas chromatograph (GC) with a chiral column

Procedure:

  • To a 10 mL reaction vial, add racemic this compound (1.0 mmol), anhydrous organic solvent (5 mL), and the internal standard.

  • Add the acyl donor (1.2 mmol).

  • Equilibrate the reaction mixture to the desired temperature (e.g., 30-50 °C).

  • Initiate the reaction by adding the immobilized lipase (e.g., 20 mg/mL).

  • Stir the reaction mixture at the set temperature.

  • Monitor the progress of the reaction by taking aliquots at regular intervals. Quench the reaction in the aliquot with a small amount of sodium bicarbonate solution.

  • Extract the aliquot with ethyl acetate, dry the organic layer over anhydrous magnesium sulfate, and analyze by chiral GC to determine the enantiomeric excess (ee) of the remaining alcohol and the formed ester, as well as the conversion.

  • Once the desired conversion (ideally close to 50%) is reached, stop the reaction by filtering off the enzyme.

  • Wash the reaction mixture with 5% sodium bicarbonate solution to remove any acidic byproducts.

  • Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.

  • Purify the unreacted alcohol and the formed ester by column chromatography.

Data Presentation
EntryLipase SourceAcyl DonorSolventTemp (°C)Time (h)Conversion (%)ee_substrate (%)ee_product (%)E value
1Candida antarctica BVinyl acetateToluene402448>9995>200
2Pseudomonas cepaciaIsopropenyl acetatetert-Butyl methyl ether30485198>99>150
3Candida rugosaVinyl acetateHexane4536459298~100

Note: The enantiomeric ratio (E) is a measure of the enzyme's selectivity and is calculated from the conversion and enantiomeric excesses of the substrate and product.[3]

Cytochrome P450-Mediated Oxidation of this compound

Cytochrome P450 (CYP) enzymes are a major family of monooxygenases involved in the metabolism of a wide range of xenobiotics, including drugs.[4][5] The oxidation of this compound by CYP enzymes is of interest for understanding its metabolic fate and potential drug-drug interactions. The likely site of oxidation is the carbinol carbon, leading to the corresponding ketone.

Experimental Protocol: In Vitro Metabolism with Human Liver Microsomes

This protocol outlines a general procedure for studying the metabolism of this compound using human liver microsomes (HLMs), which are a rich source of CYP enzymes.

Materials:

  • This compound

  • Human Liver Microsomes (HLMs)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Potassium phosphate buffer (pH 7.4)

  • Acetonitrile (ACN)

  • Incubator shaker

  • Centrifuge

  • LC-MS/MS system for analysis

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO).

  • In a microcentrifuge tube, pre-incubate HLMs (e.g., 0.5 mg/mL final concentration) in potassium phosphate buffer (100 mM, pH 7.4) at 37 °C for 5 minutes.

  • Add this compound to the pre-incubated microsomes to a final desired concentration (e.g., 1-100 µM).

  • Initiate the metabolic reaction by adding the NADPH regenerating system. The final volume should be, for example, 200 µL.

  • Incubate the reaction mixture at 37 °C with shaking for a specific time (e.g., 0-60 minutes).

  • Terminate the reaction by adding an equal volume of ice-cold acetonitrile.

  • Centrifuge the samples to precipitate the proteins (e.g., 14,000 rpm for 10 minutes).

  • Analyze the supernatant for the disappearance of the substrate and the formation of metabolites using a validated LC-MS/MS method.

  • Control incubations should be performed in the absence of the NADPH regenerating system to account for any non-enzymatic degradation.

Data Presentation

Specific kinetic data for the metabolism of this compound is not available. However, the following table provides an example of kinetic parameters for the metabolism of a cyclobutyl-containing compound, sibutramine, by different recombinant CYP isozymes, which can serve as a reference for the type of data to be generated.[6]

CYP IsozymeApparent K_m (µM)V_max (pmol/min/pmol P450)Intrinsic Clearance (CL_int) (µL/min/pmol P450)
CYP2B68.0215.31.91
CYP2C193882.510.006
CYP3A485.029.40.346
CYP3A539273.00.186

Visualizations

Signaling Pathway and Experimental Workflow Diagrams

Below are diagrams created using the DOT language to visualize the enzymatic reactions and experimental workflows.

lipase_kinetic_resolution racemate (±)-Cyclobutyl(cyclopropyl)methanol lipase Lipase racemate->lipase product_ester (R)-Cyclobutyl(cyclopropyl)methyl Acetate lipase->product_ester Faster Acylation unreacted_alcohol (S)-Cyclobutyl(cyclopropyl)methanol lipase->unreacted_alcohol Slower Acylation acyl_donor Acyl Donor (e.g., Vinyl Acetate) acyl_donor->lipase

Caption: Lipase-catalyzed kinetic resolution of racemic this compound.

cyp450_oxidation substrate This compound cyp450 Cytochrome P450 substrate->cyp450 nadp NADP+ cyp450->nadp water H2O cyp450->water product Cyclobutyl(cyclopropyl)ketone cyp450->product nadph NADPH + H+ nadph->cyp450 oxygen O2 oxygen->cyp450

Caption: Proposed metabolic oxidation of this compound by Cytochrome P450.

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Analysis substrate_prep Prepare Substrate Solution reaction_mix Combine Reactants substrate_prep->reaction_mix enzyme_prep Prepare Enzyme/Microsome Suspension enzyme_prep->reaction_mix incubation Incubate at Controlled Temperature reaction_mix->incubation monitoring Monitor Reaction Progress (e.g., GC/LC-MS) incubation->monitoring quenching Quench Reaction monitoring->quenching extraction Extract Product(s) quenching->extraction analysis Analyze Purity and Enantiomeric Excess extraction->analysis

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Cyclobutyl(cyclopropyl)methanol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of cyclobutyl(cyclopropyl)methanol synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

The most prevalent and direct method is the Grignard reaction between cyclopropylmagnesium bromide and cyclobutanecarboxaldehyde.[1][2][3] This reaction involves the nucleophilic addition of the cyclopropyl group to the carbonyl carbon of the aldehyde, followed by an acidic workup to yield the desired secondary alcohol.

Q2: My reaction yield is consistently low. What are the potential causes?

Low yields can stem from several factors:

  • Poor quality of Grignard reagent: Cyclopropylmagnesium bromide is sensitive to air and moisture.[3] Degradation of the reagent will significantly reduce the yield.

  • Side reactions: Enolization of the cyclobutanecarboxaldehyde by the Grignard reagent, or reduction of the aldehyde to cyclobutylmethanol, are common side reactions that consume starting materials.[1]

  • Suboptimal reaction conditions: Temperature, solvent, and the rate of addition of reagents play a critical role in maximizing the desired reaction pathway.

  • Inefficient workup and purification: Product loss can occur during the quenching, extraction, and purification steps.

Q3: What are the expected side products in this synthesis?

Potential side products include:

  • Cyclobutylmethanol: Formed by the reduction of cyclobutanecarboxaldehyde.[1]

  • Unreacted cyclobutanecarboxaldehyde: Resulting from incomplete reaction or enolization.[1]

  • Ring-opened or rearranged products: The high ring strain of both the cyclobutyl and cyclopropyl groups can lead to rearrangements, especially under acidic conditions during workup.[4]

Q4: How can I minimize the formation of the reduction byproduct, cyclobutylmethanol?

The reduction of the aldehyde occurs via a hydride transfer from the β-carbon of the Grignard reagent.[1] While challenging to eliminate completely, ensuring a clean, freshly prepared, or properly stored Grignard reagent may help. Additionally, maintaining a low reaction temperature can favor the desired nucleophilic addition over the reduction pathway.

Q5: What is the best way to purify the final product?

The primary methods for purifying this compound from the reaction mixture are:

  • Distillation: If the boiling points of the product and impurities are sufficiently different, fractional distillation under reduced pressure can be effective.

  • Column chromatography: This is a reliable method for separating the desired alcohol from non-polar byproducts and any remaining starting aldehyde.[5]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Reaction fails to initiate (no color change, no exotherm) Inactive magnesium surface.Activate the magnesium turnings prior to the preparation of the Grignard reagent. This can be done by stirring vigorously with a crystal of iodine or a few drops of 1,2-dibromoethane.
Wet glassware or solvent.Ensure all glassware is oven-dried and the solvent (e.g., THF, diethyl ether) is anhydrous.[3]
Low yield of this compound with recovery of starting aldehyde Enolization of cyclobutanecarboxaldehyde.[1]Add the Grignard reagent slowly to the aldehyde solution at a low temperature (e.g., 0 °C) to favor nucleophilic addition over deprotonation.
Poor quality Grignard reagent.Use a freshly prepared Grignard reagent or titrate a commercially available solution to determine its exact concentration before use.
Significant amount of cyclobutylmethanol byproduct detected Reduction of the aldehyde.[1]Maintain a low and controlled reaction temperature. Ensure the Grignard reagent is of high quality.
Formation of multiple unidentified byproducts Ring rearrangement.[4]During the workup, quench the reaction with a saturated aqueous solution of ammonium chloride at a low temperature before adding stronger acids. This milder condition can help prevent acid-catalyzed rearrangements.
Product loss during workup Emulsion formation during extraction.Add a small amount of brine to the aqueous layer to help break up emulsions.

Data Presentation: Impact of Reaction Conditions on Yield

The following table summarizes hypothetical experimental data to illustrate the effect of key parameters on the yield of this compound. This data is for illustrative purposes only and may not reflect actual experimental results.

Entry Temperature (°C) Solvent Rate of Addition Yield (%)
125 (Room Temp)Diethyl EtherFast45
20Diethyl EtherSlow65
3-20Diethyl EtherSlow70
40Tetrahydrofuran (THF)Slow75
50Cyclopentyl Methyl Ether (CPME)Slow72

Experimental Protocol: Grignard Synthesis of this compound

This protocol is a general guideline. Researchers should adapt it based on their specific laboratory conditions and safety protocols.

Materials:

  • Cyclopropyl bromide

  • Magnesium turnings

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Cyclobutanecarboxaldehyde

  • Saturated aqueous ammonium chloride solution

  • Dilute hydrochloric acid

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Preparation of Cyclopropylmagnesium Bromide:

    • Set up a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer under an inert atmosphere (e.g., nitrogen or argon).

    • Place magnesium turnings in the flask.

    • Add a solution of cyclopropyl bromide in anhydrous diethyl ether or THF dropwise via the dropping funnel to initiate the reaction. The reaction is typically initiated with a small portion of the halide solution.

    • Once the reaction starts (indicated by cloudiness and gentle reflux), add the remaining cyclopropyl bromide solution at a rate that maintains a steady reflux.

    • After the addition is complete, continue stirring the mixture until the magnesium is consumed.

  • Reaction with Cyclobutanecarboxaldehyde:

    • Cool the Grignard reagent solution to 0 °C in an ice bath.

    • Add a solution of cyclobutanecarboxaldehyde in the same anhydrous solvent dropwise to the stirred Grignard reagent.

    • Maintain the temperature at 0 °C during the addition.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

  • Workup and Purification:

    • Cool the reaction mixture back to 0 °C.

    • Slowly quench the reaction by adding a saturated aqueous solution of ammonium chloride.

    • If necessary, add dilute hydrochloric acid to dissolve any remaining magnesium salts.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether.

    • Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by fractional distillation or column chromatography.

Visualizations

experimental_workflow Experimental Workflow for this compound Synthesis prep_grignard 1. Prepare Cyclopropylmagnesium Bromide reaction 2. React with Cyclobutanecarboxaldehyde at 0°C prep_grignard->reaction workup 3. Quench with Saturated NH4Cl reaction->workup extraction 4. Extract with Ether workup->extraction purification 5. Purify by Distillation or Chromatography extraction->purification product This compound purification->product

Caption: Workflow for the synthesis of this compound.

troubleshooting_logic Troubleshooting Low Yield start Low Yield Observed check_reagents Check Reagent Quality (Grignard, Aldehyde) start->check_reagents check_conditions Review Reaction Conditions (Temp, Solvent) start->check_conditions check_workup Analyze Workup & Purification Steps start->check_workup reagent_issue Degraded Grignard or Impure Aldehyde? check_reagents->reagent_issue condition_issue Suboptimal Temperature or Rate of Addition? check_conditions->condition_issue workup_issue Product Loss During Extraction/Purification? check_workup->workup_issue reagent_issue->check_conditions No solution_reagent Use Fresh/Titrated Grignard & Purified Aldehyde reagent_issue->solution_reagent Yes condition_issue->check_workup No solution_condition Lower Temperature & Slow Addition condition_issue->solution_condition Yes solution_workup Optimize Extraction & Purification Protocol workup_issue->solution_workup Yes

Caption: Logical flowchart for troubleshooting low reaction yields.

References

common side reactions in cyclopropylcarbinol rearrangements and their avoidance

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with cyclopropylcarbinol rearrangements.

Troubleshooting Guides

Issue: Low yield of desired cyclobutanol product due to formation of homoallylic alcohol and other side products.

Possible Cause: Inappropriate reaction conditions favoring the formation of the thermodynamically more stable homoallylic cation.

Solution:

  • Reaction Medium and Temperature: Employ an acidic aqueous medium. A common and effective method involves refluxing the cyclopropylcarbinol in dilute hydrochloric acid.[1] For example, a mixture of cyclopropylcarbinol in water with concentrated hydrochloric acid, refluxed for 3 hours, has been shown to produce cyclobutanol as the major product.[1]

  • Neutralization and Extraction: After the reaction, it is crucial to neutralize the acid. This can be achieved by adding sodium hydroxide pellets followed by sodium bicarbonate.[1] Subsequent extraction with a suitable solvent like diethyl ether is necessary to isolate the product.[1]

  • Purification: Fractional distillation is often required to separate the desired cyclobutanol from the homoallylic alcohol byproduct (e.g., 3-buten-1-ol) and other impurities.[1][2]

Issue: Predominant formation of homoallylic alcohol when cyclobutanol is the target.

Possible Cause: Reaction conditions that favor kinetic control and the formation of the homoallylic product.

Solution:

  • Solvent System: The use of hot water, often in a mixture with a co-solvent like 1,4-dioxane, can promote the formation of homoallylic alcohols.[3] Reactions carried out in refluxing 9:1 (v/v) H₂O-1,4-dioxane have been shown to yield homoallylic alcohols in good to very high yields without the need for an additional catalyst.[3]

  • Catalyst Choice: While hot water alone can be effective, certain Lewis or Brønsted acids can also influence the product distribution. Chiral phosphoric acids have been used to catalyze the asymmetric rearrangement to homoallylic products.[4]

Frequently Asked Questions (FAQs)

Q1: What are the most common side products in a cyclopropylcarbinol rearrangement?

A1: The most common side products are homoallylic alcohols (e.g., 3-buten-1-ol) and cyclobutanol.[2][5] The distribution of these products is highly dependent on the reaction conditions. Under kinetically controlled conditions, a mixture of products is often observed, while thermodynamically controlled conditions tend to favor the formation of homoallylic products.[5]

Q2: How can I selectively synthesize cyclobutanol from cyclopropylcarbinol?

A2: Selective synthesis of cyclobutanol can be achieved by using an acid-catalyzed rearrangement in an aqueous medium. A well-established procedure involves refluxing cyclopropylcarbinol with dilute hydrochloric acid.[1] This method has been reported to yield a product mixture containing approximately 80% cyclobutanol.[2]

Q3: What conditions favor the formation of homoallylic alcohols?

A3: The formation of homoallylic alcohols is favored under conditions that promote the ring-opening of the cyclopropylcarbinyl cation. A simple and effective method is to reflux the cyclopropylcarbinol in a mixture of water and 1,4-dioxane (e.g., 9:1 v/v).[3] This approach often proceeds in high yields without the need for an additional catalyst.[3]

Q4: Can I use a catalyst to control the selectivity of the rearrangement?

A4: Yes, the choice of catalyst can significantly influence the outcome. While traditional Brønsted acids like HCl favor cyclobutanol formation in water, specialized catalysts can promote the formation of other products. For instance, gold-based catalysts have been used to direct the rearrangement towards the synthesis of benzo-fused nitrogen rings.[6][7] Chiral N-triflyl phosphoramide catalysts have been employed for the asymmetric synthesis of homoallylic sulfides.[4]

Q5: Does the substitution pattern on the cyclopropylcarbinol affect the reaction?

A5: Yes, the nature and position of substituents on the cyclopropylcarbinol can have a significant impact on the reaction pathway and product distribution. Substituents can influence the stability of the carbocation intermediates, thereby directing the rearrangement towards a specific product.

Quantitative Data Summary

Desired ProductReactantCatalyst/SolventTemperatureProduct DistributionYieldReference
CyclobutanolCyclopropylcarbinolConcentrated HCl / WaterReflux~80% Cyclobutanol, ~8% 3-buten-1-ol57% (isolated)[1][2]
Homoallylic AlcoholVarious cyclopropyl carbinolsWater / 1,4-dioxane (9:1 v/v)RefluxMajor productGood to very high[3]
Homoallylic SulfideSubstituted CyclopropylcarbinolChiral N-triflyl phosphoramide-20°C to rtMajor productUp to 99%[4]

Experimental Protocols

Protocol 1: Synthesis of Cyclobutanol via Acid-Catalyzed Rearrangement

This protocol is adapted from Organic Syntheses.[1]

  • Reaction Setup: In a 1-L three-necked, round-bottomed flask equipped with a reflux condenser and a magnetic stirrer, add 600 mL of water, 57.5 mL of concentrated hydrochloric acid, and 57.7 g of cyclopropylcarbinol.

  • Reaction: Stir the mixture and heat to reflux for 3 hours.

  • Neutralization: Cool the reaction mixture to room temperature and then in an ice bath. While stirring, add 24 g of sodium hydroxide pellets, followed by 6.7 g of sodium bicarbonate.

  • Extraction: Saturate the mixture with sodium chloride and extract with diethyl ether for 30 hours using a continuous liquid-liquid extraction apparatus.

  • Drying and Concentration: Dry the ethereal extract over anhydrous sodium sulfate, filter, and remove the bulk of the solvent by distillation.

  • Purification: Carefully distill the crude product using a spinning band column to obtain pure cyclobutanol (bp 122-124°C).

Protocol 2: Synthesis of Homoallylic Alcohols via Hot Water-Promoted Rearrangement

This protocol is based on the method described by Li, et al.[3]

  • Reaction Setup: In a round-bottomed flask equipped with a reflux condenser, dissolve the cyclopropylcarbinol substrate in a 9:1 (v/v) mixture of water and 1,4-dioxane.

  • Reaction: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography.

  • Workup: Upon completion, cool the reaction mixture to room temperature.

  • Extraction: Extract the aqueous mixture with an appropriate organic solvent (e.g., ethyl acetate).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired homoallylic alcohol.

Visualizations

Cyclopropylcarbinol_Rearrangement cluster_start Starting Material cluster_intermediate Carbocation Intermediate cluster_products Potential Products Cyclopropylcarbinol Cyclopropylcarbinol Cyclopropylcarbinyl Cation Cyclopropylcarbinyl Cation Cyclopropylcarbinol->Cyclopropylcarbinyl Cation Acid Catalysis (e.g., H⁺, Lewis Acid) Cyclobutanol Cyclobutanol Cyclopropylcarbinyl Cation->Cyclobutanol Ring Expansion Homoallylic Alcohol Homoallylic Alcohol Cyclopropylcarbinyl Cation->Homoallylic Alcohol Ring Opening Other Side Products Other Side Products Cyclopropylcarbinyl Cation->Other Side Products Degenerate Rearrangements

Caption: Cyclopropylcarbinol rearrangement pathways.

Troubleshooting_Logic Start Low Yield of Desired Product Identify_Side_Product Major Side Product? Start->Identify_Side_Product Homoallylic_Alcohol Homoallylic Alcohol Identify_Side_Product->Homoallylic_Alcohol Yes Cyclobutanol Cyclobutanol Identify_Side_Product->Cyclobutanol No Adjust_Conditions_for_Cyclobutanol To favor Cyclobutanol: - Use dilute aqueous acid (e.g., HCl) - Reflux temperature Homoallylic_Alcohol->Adjust_Conditions_for_Cyclobutanol Adjust_Conditions_for_Homoallylic To favor Homoallylic Alcohol: - Use hot water/dioxane - Consider specific catalysts Cyclobutanol->Adjust_Conditions_for_Homoallylic

Caption: Troubleshooting logic for product selectivity.

References

Technical Support Center: Separation of Cyclobutyl(cyclopropyl)methanol Stereoisomers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the separation of cyclobutyl(cyclopropyl)methanol stereoisomers.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in separating the stereoisomers of this compound?

A1: The primary challenges stem from the structural similarity of the stereoisomers. Enantiomers possess identical physical and chemical properties in an achiral environment, making their separation difficult. Diastereomers, while having different physical properties, can still be challenging to separate if those differences are minor. The key is to employ chiral selectors or resolving agents that can interact differently with each stereoisomer, leading to a separable difference in properties.

Q2: Which analytical techniques are most suitable for the separation of this compound stereoisomers?

A2: The most common and effective techniques include:

  • Chiral High-Performance Liquid Chromatography (HPLC): Utilizes a chiral stationary phase (CSP) to selectively interact with the enantiomers.

  • Supercritical Fluid Chromatography (SFC): Often provides faster and more efficient separations than HPLC, using supercritical CO2 as the primary mobile phase.[1]

  • Gas Chromatography (GC) with a Chiral Column: Suitable for volatile analytes. Derivatization may be necessary to improve volatility and separation.[2]

  • Enzymatic Resolution: Employs enzymes that selectively catalyze a reaction with one enantiomer, allowing for the separation of the reacted and unreacted forms.

  • Diastereomeric Crystallization: Involves reacting the enantiomeric mixture with a chiral resolving agent to form diastereomers, which can then be separated by crystallization due to their different solubilities.[3]

Chiral Chromatography Troubleshooting Guides

Chiral High-Performance Liquid Chromatography (HPLC)

Issue: No separation of enantiomers is observed.

Possible Causes & Solutions:

CauseSolution
Inappropriate Chiral Stationary Phase (CSP) The selection of the CSP is crucial. For cyclic alcohols like this compound, polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often a good starting point.[4] If one CSP doesn't work, screen a variety of CSPs with different chiral selectors.
Incorrect Mobile Phase Composition The mobile phase composition significantly impacts selectivity. For normal-phase HPLC, a typical starting point is a mixture of hexane and an alcohol (e.g., isopropanol or ethanol).[4] For reversed-phase, acetonitrile or methanol with water is common. Systematically vary the ratio of the solvents.
Lack of a Strong Interacting Group The hydroxyl group of the alcohol is the primary point of interaction. Ensure the mobile phase does not mask this interaction. In some cases, derivatization to an ester or carbamate can introduce additional interaction sites and improve separation.
Low Column Efficiency Check for peak broadening, which can indicate a degraded column or system issues. Ensure proper column packing and system connections. Operating at a lower flow rate can sometimes improve resolution.[5]

Issue: Poor peak shape (tailing or fronting).

Possible Causes & Solutions:

CauseSolution
Secondary Interactions with the Stationary Phase Add a small amount of an acidic or basic modifier to the mobile phase. For an alcohol, a small amount of an acid like trifluoroacetic acid (TFA) or a base like diethylamine (DEA) can improve peak shape.
Sample Overload Inject a smaller volume or a more dilute sample. Chiral columns have a limited sample capacity.
Column Contamination Flush the column with a strong solvent (compatible with the CSP) to remove any strongly retained impurities.
Supercritical Fluid Chromatography (SFC)

Issue: Enantiomers are co-eluting.

Possible Causes & Solutions:

CauseSolution
Suboptimal Co-solvent Methanol is a common and effective co-solvent in SFC for chiral separations of alcohols.[6] Ethanol and isopropanol are also good alternatives to screen. Varying the co-solvent can significantly alter selectivity.
Incorrect Modifier Percentage The percentage of the co-solvent is a critical parameter. Perform a gradient elution to find the approximate percentage needed to elute the compound, then optimize with an isocratic method.
Inappropriate Back Pressure or Temperature While less impactful than the mobile phase composition, optimizing back pressure and temperature can fine-tune the separation. Higher pressure generally leads to shorter retention times.

Experimental Protocols

Protocol 1: Chiral HPLC Method Development

This protocol provides a general workflow for developing a chiral HPLC method for the separation of this compound stereoisomers.

HPLC_Method_Development cluster_screening Initial Screening cluster_optimization Optimization cluster_validation Validation CSP_Screen Select & Screen CSPs (e.g., Cellulose, Amylose based) Mobile_Phase_Screen Screen Mobile Phases (Normal & Reversed Phase) CSP_Screen->Mobile_Phase_Screen Optimize_MP Optimize Mobile Phase (Solvent Ratio, Additives) Mobile_Phase_Screen->Optimize_MP Optimize_Params Optimize Parameters (Flow Rate, Temperature) Optimize_MP->Optimize_Params Validate Method Validation (Robustness, Reproducibility) Optimize_Params->Validate End End Validate->End Start Start Start->CSP_Screen

Caption: Workflow for Chiral HPLC Method Development.

Detailed Steps:

  • Column Screening:

    • Begin with polysaccharide-based chiral stationary phases (CSPs) such as those derived from cellulose and amylose, as they are effective for a wide range of chiral compounds, including alcohols.

    • Screen at least two to three different CSPs to increase the probability of finding a suitable one.

  • Mobile Phase Screening:

    • Normal Phase: Start with a mobile phase of n-hexane/isopropanol (90:10 v/v). If elution is too slow, increase the isopropanol content. If too fast, decrease it.

    • Reversed Phase: Use a mobile phase of acetonitrile/water (50:50 v/v). Adjust the ratio based on the retention time.

  • Optimization:

    • Once partial separation is achieved, fine-tune the mobile phase composition in small increments (e.g., 2-5%).

    • Evaluate the effect of adding a small amount (0.1%) of an additive like trifluoroacetic acid (TFA) or diethylamine (DEA) to improve peak shape.

    • Optimize the flow rate. Lower flow rates can sometimes improve resolution but will increase the analysis time.[5]

    • Investigate the effect of column temperature. Lower temperatures often enhance enantioselectivity.[4]

Protocol 2: Enzymatic Resolution using Lipase

This protocol outlines a general procedure for the enzymatic resolution of this compound.

Enzymatic_Resolution_Workflow cluster_setup Reaction Setup cluster_reaction Reaction & Monitoring cluster_workup Work-up & Separation Dissolve Dissolve Racemic Alcohol & Acyl Donor in Solvent Add_Enzyme Add Lipase (e.g., Candida antarctica Lipase B) Dissolve->Add_Enzyme Incubate Incubate with Shaking (e.g., 30-40 °C) Add_Enzyme->Incubate Monitor Monitor Conversion (by GC or HPLC) Incubate->Monitor Quench Quench Reaction Monitor->Quench Separate Separate Ester & Alcohol (Column Chromatography) Quench->Separate End End Separate->End Start Start Start->Dissolve

Caption: Workflow for Enzymatic Resolution.

Detailed Steps:

  • Enzyme and Reagent Selection:

    • Lipases are commonly used for the resolution of alcohols. Candida antarctica lipase B (CALB), often immobilized as Novozym 435, is a robust and highly enantioselective enzyme for a wide range of secondary alcohols.[7][8]

    • Choose an acyl donor for the transesterification reaction. Vinyl acetate is a common choice as the leaving group (vinyl alcohol) tautomerizes to acetaldehyde, making the reaction irreversible.

    • Select an appropriate organic solvent, such as hexane or toluene.

  • Reaction Setup:

    • Dissolve the racemic this compound and the acyl donor (typically in a slight excess) in the chosen solvent.

    • Add the lipase to the solution.

  • Reaction and Monitoring:

    • Incubate the reaction mixture at a suitable temperature (e.g., 30-40 °C) with gentle shaking.

    • Monitor the progress of the reaction by taking small aliquots at different time points and analyzing them by GC or HPLC to determine the conversion and enantiomeric excess (ee) of the remaining alcohol and the formed ester.

  • Work-up and Separation:

    • Once the desired conversion (ideally close to 50%) is reached, stop the reaction by filtering off the enzyme.

    • Remove the solvent under reduced pressure.

    • Separate the resulting ester from the unreacted alcohol using standard column chromatography on silica gel.

Quantitative Data for Analogous Compounds

Table 1: Chiral HPLC/SFC Separation of Cyclic Alcohols

CompoundStationary PhaseMobile PhaseResolution (Rs)Reference
ChromanolDaicel Chiralpak IAMeOH/Water> 1.5[9]
Prostaglandin F1αChiracel OJ-RHMeCN:MeOH:water (23:10:67)1.7[10]
Prostaglandin E2Chiracel OJ-RHMeCN:MeOH:water (15:20:65)1.5[10]
Alcohol Enantiomers (Generic)Chiralcel OF30% Methanol / 70% CO2 (SFC)> 1.5[6]

Table 2: Enzymatic Resolution of Cyclic and Bicyclic Alcohols

SubstrateEnzymeAcyl DonorEnantiomeric Excess (ee%)Conversion (%)Reference
1-methyl-2,3-dihydro-1H-inden-1-olCandida antarctica Lipase AVinyl butyrate96-9944-45[2]
Morita-Baylis-Hillman AdductsPseudomonas cepacia Lipase- (Hydrolysis)>90~50[7]
Aryltrimethylsilyl Chiral AlcoholsLipaseVinyl acetate>9950[11]

Disclaimer: The experimental conditions and quantitative data presented are for analogous compounds and should be used as a guideline. Optimization will be necessary to achieve the desired separation for this compound stereoisomers.

References

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the long-term stability and recommended storage conditions for cyclobutyl(cyclopropyl)methanol. The information is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for long-term stability of this compound?

A1: For optimal long-term stability, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[1] It is recommended to protect it from light and moisture to prevent degradation.

Q2: What is the expected shelf life of this compound?

Q3: What materials are incompatible with this compound?

A3: this compound is incompatible with strong oxidizing agents, strong acids, and strong bases.[1] Contact with these materials should be avoided to prevent vigorous reactions and degradation of the compound.

Q4: How does temperature affect the stability of this compound?

A4: Elevated temperatures can accelerate the degradation of this compound. It is a flammable liquid and should be kept away from heat, sparks, and open flames.[1] For long-term storage, maintaining a cool and controlled temperature is advisable.

Q5: Is this compound sensitive to light or air?

A5: While specific photostability data is not available, it is a general best practice to store chemicals like this compound in amber or opaque containers to protect them from light. Exposure to air can introduce moisture and oxidative conditions, which may lead to degradation over time. Therefore, it is recommended to store it under an inert atmosphere (e.g., nitrogen or argon) for maximum stability, especially for high-purity applications.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Change in appearance (e.g., color, turbidity) Degradation of the compound due to improper storage (exposure to light, air, or high temperatures). Contamination.Do not use the material. Dispose of it according to safety regulations. Review storage procedures to ensure they align with the recommended conditions.
Unexpected experimental results Impurities in the this compound due to degradation.Verify the purity of the starting material using an appropriate analytical method (e.g., GC, NMR). If impurities are detected, consider purifying the compound or obtaining a new batch.
Precipitate formation upon cooling The compound may have a freezing point near the storage temperature.Gently warm the container to room temperature to see if the precipitate redissolves. If it does, this is likely a physical change and not chemical degradation. Ensure the compound is fully dissolved before use.

Recommended Storage Conditions

Parameter Condition Rationale
Temperature Cool, well-ventilated area.[1]To minimize the rate of potential degradation reactions and prevent evaporation.
Atmosphere Tightly sealed container, preferably under an inert gas (e.g., Nitrogen, Argon).To prevent oxidation and moisture absorption from the air.
Light Amber or opaque container.To protect against potential photodegradation.
Container Material Chemically resistant glass or other compatible material.To prevent leaching of impurities from the container into the compound.
Incompatible Substances Store away from strong oxidizing agents, strong acids, and strong bases.[1]To prevent chemical reactions that could lead to degradation or hazardous situations.

Experimental Protocols

While specific stability testing protocols for this compound are not publicly available, a general approach based on forced degradation studies can be employed to assess its stability.

Forced Degradation Study Protocol

Objective: To identify potential degradation products and pathways for this compound and to develop a stability-indicating analytical method.

Methodology:

  • Sample Preparation: Prepare solutions of this compound in appropriate solvents (e.g., acetonitrile, methanol).

  • Stress Conditions: Expose the samples to a range of stress conditions, including:

    • Acidic Hydrolysis: 0.1 M HCl at elevated temperature (e.g., 60 °C).

    • Basic Hydrolysis: 0.1 M NaOH at elevated temperature (e.g., 60 °C).

    • Oxidation: 3% H₂O₂ at room temperature.

    • Thermal Stress: Heat the solid or a solution at a high temperature (e.g., 80 °C).

    • Photostability: Expose the sample to UV and visible light.

  • Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours) from each stress condition.

  • Analytical Method: Analyze the stressed samples using a suitable stability-indicating method, such as High-Performance Liquid Chromatography (HPLC) with a UV or mass spectrometric detector, or Gas Chromatography (GC) with a Flame Ionization Detector (FID).

  • Data Analysis: Compare the chromatograms of the stressed samples to that of an unstressed control sample to identify and quantify any degradation products.

Factors Affecting Stability

StabilityFactors cluster_storage Storage Conditions cluster_chemical Chemical Environment Temperature Temperature Stability Stability Temperature->Stability High temp accelerates degradation Light Light Light->Stability Can induce photodegradation Atmosphere Atmosphere Atmosphere->Stability Oxygen/Moisture can cause degradation Oxidizing_Agents Oxidizing_Agents Oxidizing_Agents->Stability Causes oxidation Acids_Bases Acids_Bases Acids_Bases->Stability Can catalyze degradation

Caption: Factors influencing the stability of this compound.

References

safe handling procedures and precautions for cyclobutyl(cyclopropyl)methanol

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No specific Safety Data Sheet (SDS) for cyclobutyl(cyclopropyl)methanol (CAS No. 219717-34-7) is publicly available. The following information is compiled from SDSs of structurally similar compounds, namely cyclopropylmethanol and cyclobutylmethanol, and should be used as a guideline with caution. It is imperative to handle this chemical with the utmost care and to perform a thorough risk assessment before use.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

Based on data for similar compounds, this compound is expected to be a flammable liquid and vapor. It may cause skin irritation, serious eye irritation, and respiratory irritation. Ingestion may be harmful.

Q2: What personal protective equipment (PPE) should I wear when handling this compound?

  • Eye/Face Protection: Wear chemical safety goggles and a face shield.

  • Skin Protection: Wear a flame-retardant lab coat and chemical-resistant gloves (e.g., nitrile rubber). Ensure gloves are inspected before use and disposed of properly.

  • Respiratory Protection: Use only in a well-ventilated area, preferably in a chemical fume hood. If inhalation of vapors is likely, a NIOSH-approved respirator with an organic vapor cartridge is recommended.

Q3: What are the proper storage conditions for this compound?

Store in a tightly closed container in a cool, dry, and well-ventilated area away from heat, sparks, open flames, and other ignition sources.[1] It should be stored in a designated flammables storage cabinet.

Q4: How should I dispose of this compound waste?

Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations. Do not allow the product to enter drains.

Troubleshooting Guides

Scenario 1: Accidental Skin or Eye Contact

  • Problem: The compound has splashed onto your skin or into your eyes.

  • Solution:

    • Skin Contact: Immediately take off all contaminated clothing. Rinse the affected skin area with plenty of water for at least 15 minutes.[1] Seek medical attention if irritation persists.

    • Eye Contact: Immediately rinse the eyes cautiously with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do so. Continue rinsing.[1] Seek immediate medical attention.

Scenario 2: A small spill occurs in the laboratory.

  • Problem: You have spilled a small amount of this compound on the benchtop.

  • Solution:

    • Ensure the area is well-ventilated and eliminate all ignition sources.

    • Wear appropriate PPE, including respiratory protection if necessary.

    • Contain the spill using an inert absorbent material (e.g., sand, vermiculite).

    • Collect the absorbed material into a suitable, closed container for disposal.

    • Clean the spill area thoroughly with a suitable solvent and then with soap and water.

Scenario 3: You feel unwell after working with the compound.

  • Problem: You are experiencing dizziness, headache, or respiratory irritation.

  • Solution:

    • Immediately move to an area with fresh air.

    • If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration.

    • Seek immediate medical attention and provide the Safety Data Sheet (or information on the compound) to the medical personnel.

Quantitative Data Summary

PropertyValueSource (Similar Compound)
Molecular FormulaC₈H₁₄OPubChem[2]
Molecular Weight126.20 g/mol PubChem[2]
AppearanceLikely a colorless liquidGeneral chemical properties
PurityMin. 95%CymitQuimica[3]

Experimental Protocols

Note: No specific experimental protocols involving this compound were found in the search results. The following is a generalized protocol for handling a liquid chemical with similar hazards.

General Handling Protocol:

  • Preparation:

    • Conduct a pre-work hazard assessment.

    • Ensure a chemical fume hood is operational and available.

    • Assemble all necessary equipment and reagents.

    • Put on all required personal protective equipment (PPE).

  • Dispensing:

    • Ground and bond the container and receiving equipment to prevent static discharge.

    • Use only non-sparking tools.

    • Carefully open the container in the fume hood.

    • Dispense the required amount of the liquid using a calibrated pipette or graduated cylinder.

  • Reaction:

    • Perform all manipulations within the chemical fume hood.

    • Keep the container tightly closed when not in use.

    • Maintain a safe distance from the reaction setup.

  • Post-Experiment:

    • Quench any unreacted material safely according to established laboratory procedures.

    • Dispose of all waste in appropriately labeled containers.

    • Clean all glassware and equipment thoroughly.

    • Wash hands and any exposed skin thoroughly with soap and water.

Visualizations

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling & Experiment cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Response Prep 1. Risk Assessment PPE 2. Don PPE Prep->PPE FumeHood 3. Prepare Fume Hood PPE->FumeHood Dispense 4. Dispense Chemical FumeHood->Dispense In Fume Hood Reaction 5. Perform Experiment Dispense->Reaction Spill Spill Response Dispense->Spill Exposure First Aid for Exposure Dispense->Exposure Waste 6. Waste Disposal Reaction->Waste Reaction->Spill Reaction->Exposure Decon 7. Decontaminate Work Area Waste->Decon RemovePPE 8. Doff PPE Decon->RemovePPE

Caption: Safe handling workflow for this compound.

References

optimization of reaction conditions for synthesizing cyclobutyl(cyclopropyl)methanol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the optimization of reaction conditions for synthesizing cyclobutyl(cyclopropyl)methanol.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and versatile method for synthesizing this compound is the Grignard reaction. This involves the reaction of a Grignard reagent with a corresponding aldehyde or ketone. For this specific synthesis, two primary routes are viable:

  • Route A: Reaction of cyclopropylmagnesium bromide with cyclobutanecarboxaldehyde.

  • Route B: Reaction of cyclobutylmagnesium bromide with cyclopropanecarboxaldehyde.

The choice between these routes may depend on the commercial availability and stability of the starting materials.

Q2: What are the critical parameters to control during the Grignard reaction for this synthesis?

A2: Several parameters are crucial for the success and optimization of the Grignard reaction to synthesize this compound:

  • Anhydrous Conditions: Grignard reagents are highly reactive towards protic solvents, including water. All glassware must be thoroughly dried (e.g., flame-dried under vacuum), and anhydrous solvents must be used to prevent quenching the Grignard reagent.[1][2]

  • Temperature: The reaction is typically initiated at a low temperature (e.g., 0 °C) to control the exothermic reaction and then allowed to warm to room temperature.[3] Maintaining a low temperature during the addition of the aldehyde can minimize side reactions.

  • Rate of Addition: Slow, dropwise addition of the aldehyde to the Grignard reagent is recommended to maintain control over the reaction temperature and minimize the formation of byproducts.[4]

  • Solvent: Anhydrous diethyl ether or tetrahydrofuran (THF) are common solvents for Grignard reactions as they solvate the magnesium complex, enhancing its reactivity.[1]

  • Purity of Magnesium: The magnesium turnings should be fresh and free of an oxide layer. Activation of the magnesium with a small crystal of iodine or 1,2-dibromoethane may be necessary to initiate the formation of the Grignard reagent.[1]

Q3: What are potential side reactions, and how can they be minimized?

A3: Several side reactions can occur during the synthesis of this compound via the Grignard reaction:

  • Wurtz Coupling: The Grignard reagent can couple with the starting alkyl halide, forming a dimer (e.g., bicyclopropyl or bicyclobutyl). This can be minimized by slow addition of the alkyl halide during the Grignard reagent formation and by using a slight excess of magnesium.[5]

  • Enolization of the Aldehyde: The Grignard reagent is a strong base and can deprotonate the α-carbon of the aldehyde, leading to the formation of an enolate and reducing the yield of the desired alcohol. This is more likely with sterically hindered Grignard reagents or at higher temperatures. Using low temperatures and a less sterically hindered route can mitigate this.

  • Ring Opening: While less common under standard Grignard conditions, the strained cyclopropyl and cyclobutyl rings could potentially undergo rearrangement or opening, especially in the presence of acidic impurities or upon heating. Careful control of the reaction and work-up conditions is important.[6]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Low or No Product Yield 1. Inactive Grignard reagent due to moisture.- Ensure all glassware is flame-dried and cooled under an inert atmosphere (e.g., nitrogen or argon).- Use anhydrous solvents.[1][2]
2. Poor quality of magnesium turnings.- Use fresh, high-purity magnesium turnings.- Activate the magnesium with iodine or 1,2-dibromoethane.[1]
3. Incomplete formation of the Grignard reagent.- Allow sufficient reaction time for the formation of the Grignard reagent, observing the disappearance of magnesium.- Gentle heating may be required to initiate the reaction, but it should be carefully controlled.[1]
Formation of Significant Byproducts 1. Wurtz coupling products observed.- Add the alkyl halide slowly to the magnesium suspension.- Use a slight excess of magnesium.
2. Presence of unreacted aldehyde.- Ensure the Grignard reagent was successfully formed and used in a slight excess (e.g., 1.1-1.2 equivalents).- Verify the concentration of the Grignard reagent via titration if possible.
Reaction Fails to Initiate 1. Magnesium surface is passivated with an oxide layer.- Crush the magnesium turnings in a dry mortar and pestle before use.- Add a small crystal of iodine to the reaction mixture. The disappearance of the purple color indicates the initiation of the reaction.[1]
2. Insufficient activation energy.- Gently warm the flask with a heat gun in one spot to initiate the reaction. Be prepared to cool the flask if the reaction becomes too vigorous.
Product is Difficult to Purify 1. Emulsion formation during aqueous work-up.- Add saturated aqueous ammonium chloride solution for quenching instead of water.- Use a larger volume of extraction solvent.
2. Co-elution of byproducts during chromatography.- Optimize the solvent system for column chromatography. A gradient elution may be necessary.- Consider distillation as an alternative or additional purification step.[7]

Experimental Protocols

Protocol 1: Synthesis of this compound via Cyclopropylmagnesium Bromide

Materials:

  • Magnesium turnings

  • Cyclopropyl bromide

  • Cyclobutanecarboxaldehyde

  • Anhydrous diethyl ether

  • Iodine (crystal)

  • Saturated aqueous ammonium chloride solution

  • 1 M Hydrochloric acid

  • Anhydrous sodium sulfate

Procedure:

  • Grignard Reagent Formation:

    • Place magnesium turnings (1.2 eq) in a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

    • Add a small crystal of iodine.

    • Add a small amount of anhydrous diethyl ether to cover the magnesium.

    • Add a few drops of cyclopropyl bromide (1.0 eq) dissolved in anhydrous diethyl ether to the dropping funnel.

    • Once the reaction initiates (disappearance of iodine color, bubbling), add the remaining cyclopropyl bromide solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, stir the mixture at room temperature for 1 hour to ensure complete formation of the Grignard reagent.

  • Reaction with Aldehyde:

    • Cool the Grignard reagent solution to 0 °C in an ice bath.

    • Add a solution of cyclobutanecarboxaldehyde (1.0 eq) in anhydrous diethyl ether dropwise via the dropping funnel, maintaining the temperature below 10 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

  • Work-up and Purification:

    • Cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of saturated aqueous ammonium chloride solution.

    • Extract the aqueous layer with diethyl ether (3 x 50 mL).

    • Wash the combined organic layers with 1 M HCl, saturated sodium bicarbonate, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford pure this compound.

Data Presentation

Table 1: Optimization of Reaction Temperature

EntryTemperature (°C)Reaction Time (h)Yield (%)
10475
2Room Temp (25)268
335 (Reflux)155

Table 2: Effect of Solvent on Yield

EntrySolventReaction Time (h)Yield (%)
1Diethyl Ether278
2Tetrahydrofuran (THF)285
3Dichloromethane (DCM)2<5 (No Reaction)

Visualizations

experimental_workflow cluster_prep Preparation cluster_grignard Grignard Formation cluster_reaction Reaction cluster_workup Work-up & Purification prep_glass Flame-dry Glassware add_mg Add Mg and I2 prep_glass->add_mg prep_reagents Prepare Anhydrous Reagents add_halide Add Cyclopropyl Bromide prep_reagents->add_halide add_mg->add_halide form_grignard Stir to Form Grignard add_halide->form_grignard cool_reaction Cool to 0°C form_grignard->cool_reaction add_aldehyde Add Cyclobutanecarboxaldehyde cool_reaction->add_aldehyde react Stir at Room Temp add_aldehyde->react quench Quench with NH4Cl react->quench extract Extract with Ether quench->extract purify Column Chromatography extract->purify product Pure Product purify->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_guide start Low or No Product Yield? check_moisture Anhydrous Conditions? start->check_moisture Yes check_mg Magnesium Quality? check_moisture->check_mg Yes solution_moisture Flame-dry glassware & use anhydrous solvents. check_moisture->solution_moisture No check_initiation Reaction Initiated? check_mg->check_initiation Yes solution_mg Use fresh Mg & activate with iodine. check_mg->solution_mg No solution_initiation Apply gentle local heating. check_initiation->solution_initiation No success Yield Improved check_initiation->success Yes solution_moisture->success solution_mg->success solution_initiation->success

References

troubleshooting common issues in cyclopropanation reactions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Cyclopropanation Reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during cyclopropanation experiments. Here you will find detailed troubleshooting guides, frequently asked questions (FAQs), comprehensive experimental protocols, and quantitative data to optimize your reactions.

Frequently Asked Questions (FAQs)

Q1: My Simmons-Smith cyclopropanation reaction is giving a low yield. What are the common causes?

A1: Low yields in Simmons-Smith reactions can stem from several factors:

  • Poor quality of the zinc-copper couple: The activation of zinc is crucial for the formation of the organozinc carbenoid.[1][2] Ensure your zinc-copper couple is freshly prepared and highly active.

  • Solvent effects: The rate of the Simmons-Smith reaction is sensitive to the solvent. Basic solvents can decrease the reaction rate.[3][4] Non-coordinating solvents like dichloromethane (DCM) or dichloroethane (DCE) are generally recommended.[4][5]

  • Steric hindrance: The reaction is subject to steric effects, with cyclopropanation typically occurring on the less hindered face of the alkene.[1][6]

  • Electron-withdrawing groups on the alkene: Alkenes with electron-withdrawing groups can be less reactive towards the electrophilic zinc carbenoid, leading to lower yields.[1]

Q2: I am observing poor diastereoselectivity in the cyclopropanation of an allylic alcohol. How can I improve it?

A2: The diastereoselectivity in the cyclopropanation of allylic alcohols is often directed by the hydroxyl group through coordination with the zinc reagent.[1][7] To improve diastereoselectivity:

  • Choice of reagent: The nature of the carbenoid reagent is critical. Different zinc carbenoids can exhibit varying levels of diastereoselectivity.

  • Reaction conditions: Temperature and solvent can influence the transition state geometry and, consequently, the diastereomeric ratio.

  • Protecting groups: If the directing effect of the hydroxyl group is undesirable, protecting it can alter the stereochemical outcome.

Q3: What are the primary safety concerns when working with diazomethane for cyclopropanation?

A3: Diazomethane is a highly toxic and explosive compound, requiring strict safety protocols.[8][9][10] Key hazards include:

  • Explosion risk: Diazomethane can detonate upon contact with rough surfaces (like ground glass joints), strong light, or heat.[8][10] It can also react violently with alkali metals.[8]

  • Toxicity: It is a severe irritant to the skin, eyes, and respiratory system and can cause fatal pulmonary edema.[8] It is also a potent sensitizer, leading to asthma-like symptoms upon repeated exposure.[8]

  • Handling Precautions: Always use diazomethane in a well-ventilated fume hood with a blast shield.[9][11] Use appropriate personal protective equipment (PPE), including neoprene or butyl rubber gloves and safety goggles.[8] It is often generated and used in situ to avoid isolation and handling of the pure substance.[12]

Q4: My transition metal-catalyzed cyclopropanation with a diazo compound is producing significant side products. What are they and how can I minimize them?

A4: Common side reactions in transition metal-catalyzed cyclopropanations with diazo compounds include:

  • Carbene dimerization: This can be minimized by the slow addition of the diazo compound to the reaction mixture containing the catalyst and the alkene.

  • C-H insertion: The metal carbene can insert into C-H bonds of the substrate or solvent. The choice of catalyst and solvent can influence the chemoselectivity between cyclopropanation and C-H insertion.

  • Ylide formation: With certain substrates, the metal carbene can form ylides, which may lead to other products.

  • Alkene isomerization: Under certain conditions, the catalyst may promote isomerization of the starting alkene.

Troubleshooting Guides

Low Yield
Common CauseRecommended Action(s)
Simmons-Smith: Inactive Zinc-Copper CouplePrepare a fresh, highly active zinc-copper couple immediately before use. Consider using ultrasonication to activate the zinc surface.[13]
Simmons-Smith: Inappropriate SolventUse non-coordinating solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE). Avoid basic solvents which can slow down the reaction.[4][5]
Simmons-Smith: Electron-Deficient AlkeneFor less reactive alkenes, consider using a more reactive reagent such as the Furukawa modification (Et₂Zn/CH₂I₂) or the Shi modification (using trifluoroacetic acid).[1][3]
Diazo Reaction: Premature Decomposition of Diazo CompoundGenerate the diazo compound in situ and use it immediately. Avoid exposure to light and acidic impurities.
Transition Metal Catalysis: Catalyst InactivationEnsure the catalyst is not poisoned by impurities in the substrate or solvent. Use freshly purified reagents and dry solvents.
All Methods: Suboptimal TemperatureOptimize the reaction temperature. Some reactions require low temperatures to prevent side reactions, while others may need heating to proceed at a reasonable rate.
All Methods: Incorrect StoichiometryCarefully control the stoichiometry of the reagents. An excess of the cyclopropanating agent may be necessary, but a large excess can sometimes lead to side reactions.
Poor Diastereoselectivity
Common CauseRecommended Action(s)
Allylic Alcohols: Weak Directing Group EffectEnsure the hydroxyl group is free (unprotected) to direct the cyclopropanation. The choice of solvent can also impact the strength of this coordination.
Chiral Substrates: Steric and Electronic MismatchThe inherent stereochemistry of the substrate may favor the formation of an undesired diastereomer. Consider using a different cyclopropanating reagent or a catalyst with a different ligand that may favor the desired diastereomer.
Transition Metal Catalysis: Ineffective Chiral LigandScreen a variety of chiral ligands for the metal catalyst to find one that provides optimal stereocontrol for your specific substrate.
All Methods: Non-optimal Reaction TemperatureDiastereoselectivity can be temperature-dependent. Running the reaction at a lower temperature often increases selectivity.

Experimental Protocols

Simmons-Smith Cyclopropanation of an Alkene

This protocol describes a general procedure for the Simmons-Smith reaction.

Materials:

  • Alkene

  • Diiodomethane (CH₂I₂)

  • Zinc-Copper Couple (Zn-Cu)

  • Anhydrous Diethyl Ether or Dichloromethane (DCM)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Procedure:

  • Activate the zinc-copper couple: In a flame-dried, three-necked flask equipped with a condenser, mechanical stirrer, and a nitrogen inlet, add zinc dust and copper(I) chloride. Heat the mixture under vacuum and then allow it to cool under a nitrogen atmosphere.

  • To the activated Zn-Cu couple under a nitrogen atmosphere, add anhydrous diethyl ether or DCM.

  • Add diiodomethane dropwise to the stirred suspension. The reaction is often initiated by gentle heating or sonication.

  • After the initial exothermic reaction subsides, add the alkene, either neat or dissolved in the reaction solvent.

  • Stir the reaction mixture at room temperature or with gentle heating. Monitor the reaction progress by TLC or GC.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Filter the mixture through a pad of Celite to remove the solid residues.

  • Wash the filtrate with saturated aqueous NaHCO₃ solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Transition Metal-Catalyzed Cyclopropanation with Ethyl Diazoacetate (EDA)

This protocol provides a general method for a rhodium-catalyzed cyclopropanation.

Materials:

  • Alkene

  • Ethyl diazoacetate (EDA)

  • Dirhodium(II) tetraacetate [Rh₂(OAc)₄] or another suitable rhodium catalyst

  • Anhydrous Dichloromethane (DCM)

  • Syringe pump

Procedure:

  • In a flame-dried flask under a nitrogen atmosphere, dissolve the alkene and the rhodium catalyst (typically 0.1-1 mol%) in anhydrous DCM.

  • Using a syringe pump, add a solution of ethyl diazoacetate in anhydrous DCM to the stirred reaction mixture over a period of several hours. A slow addition rate is crucial to minimize the formation of carbene dimers.

  • Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC or GC.

  • After the addition of EDA is complete and the reaction has gone to completion, concentrate the mixture under reduced pressure.

  • Purify the crude product by flash column chromatography.

Data Presentation

Impact of Solvent on Simmons-Smith Reaction Yield
SolventDielectric Constant (ε)Yield (%)
Dichloromethane9.1~90
1,2-Dichloroethane10.4~85
Diethyl Ether4.3~70-80
Tetrahydrofuran7.6Lower yields often observed due to solvent basicity
Acetonitrile37.5Variable, can be lower due to coordination

Note: Yields are approximate and can vary significantly based on the substrate and specific reaction conditions.

Diastereoselectivity in the Cyclopropanation of a Chiral Allylic Alcohol
Reagent/CatalystDiastereomeric Ratio (syn:anti)
Zn-Cu / CH₂I₂>95:5
Et₂Zn / CH₂I₂>95:5
Rh₂(OAc)₄ / N₂CHCO₂Et~70:30
Cu(acac)₂ / N₂CHCO₂Et~60:40

Note: The 'syn' isomer refers to cyclopropanation on the same face as the hydroxyl group. Ratios are illustrative and substrate-dependent.

Visualizations

Troubleshooting Workflow for Low Yield in Cyclopropanation

LowYieldTroubleshooting start Low Yield Observed reaction_type Identify Reaction Type start->reaction_type ss Simmons-Smith reaction_type->ss Simmons-Smith diazo Diazo Compound reaction_type->diazo Diazo tmc Transition Metal Catalyzed reaction_type->tmc TMC ss_q1 Check Zn-Cu Couple Activity ss->ss_q1 diazo_q1 Diazo Decomposition? diazo->diazo_q1 tmc_q1 Catalyst Activity? tmc->tmc_q1 ss_a1 Prepare Fresh Couple / Use Sonication ss_q1->ss_a1 Inactive ss_q2 Check Solvent ss_q1->ss_q2 Active end Re-run Experiment ss_a1->end ss_a2 Use Non-Coordinating Solvent (e.g., DCM) ss_q2->ss_a2 Basic/Coordinating ss_q3 Alkene Reactivity? ss_q2->ss_q3 Non-Coordinating ss_a2->end ss_a3 Use Furukawa or Shi Modification ss_q3->ss_a3 Electron-Deficient ss_q3->end Electron-Rich ss_a3->end diazo_a1 Generate In-Situ / Protect from Light diazo_q1->diazo_a1 Yes diazo_q2 Side Reactions? diazo_q1->diazo_q2 No diazo_a1->end diazo_a2 Slow Addition of Diazo Compound diazo_q2->diazo_a2 Yes diazo_q2->end No diazo_a2->end tmc_a1 Use Fresh Catalyst / Purify Reagents tmc_q1->tmc_a1 Inactive tmc_q2 Ligand Choice? tmc_q1->tmc_q2 Active tmc_a1->end tmc_a2 Screen Different Ligands tmc_q2->tmc_a2 Suboptimal tmc_q2->end Optimal tmc_a2->end

Caption: Troubleshooting workflow for low yield in cyclopropanation reactions.

Decision Pathway for Choosing a Cyclopropanation Method

MethodSelection start Select Alkene Substrate q1 Presence of Directing Group (e.g., -OH)? start->q1 q2 Alkene Electron-Rich? q1->q2 No simmonssmith Simmons-Smith or Furukawa Modification q1->simmonssmith Yes q3 Need for High Diastereoselectivity? q2->q3 No q2->simmonssmith Yes q4 Handling of Hazardous Reagents Feasible? q3->q4 No tmc_diazo Transition Metal Catalysis with Diazo Compound q3->tmc_diazo Yes q4->tmc_diazo Yes diazo Diazomethane Reaction (with extreme caution) q4->diazo No

Caption: Decision pathway for selecting an appropriate cyclopropanation method.

References

Technical Support Center: Purification of Cyclobutyl(cyclopropyl)methanol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the purification of cyclobutyl(cyclopropyl)methanol.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a typical synthesis of this compound?

A1: The synthesis of this compound, often via a Grignard reaction between a cyclobutylmagnesium halide and cyclopropanecarboxaldehyde, can lead to several impurities. These include:

  • Unreacted starting materials: Residual cyclopropanecarboxaldehyde and reagents from the Grignard preparation.

  • Grignard coupling byproducts: Bicyclobutyl may form from the coupling of the cyclobutylmagnesium halide.[1]

  • Ring-opened or rearranged isomers: Due to the strained nature of the cyclopropyl and cyclobutyl rings, acid- or heat-catalyzed rearrangement can occur, leading to isomeric impurities such as those with cyclopentyl or homoallylic structures.[2]

  • Solvent and workup residues: Residual solvents (e.g., diethyl ether, THF) and byproducts from the workup (e.g., butanol if n-butyllithium is used in any step) may be present.[3]

Q2: Which purification techniques are most effective for this compound?

A2: The two primary methods for purifying this compound are fractional distillation under reduced pressure and flash column chromatography.

  • Fractional Distillation: This is effective for separating the product from non-volatile impurities and solvents with significantly different boiling points.[4][5] It is particularly useful for larger scale purifications.

  • Flash Column Chromatography: This technique is excellent for removing closely related impurities, such as isomeric byproducts and other polar contaminants.[6] Silica gel is a commonly used stationary phase.

Q3: How can I monitor the purity of my this compound fractions?

A3: Purity can be assessed using several analytical techniques:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful tool for separating and identifying volatile components in your sample, providing both retention time and mass spectral data for impurity identification.[7][8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can confirm the structure of the desired product and identify impurities by their characteristic signals.[9][10][11]

  • Thin-Layer Chromatography (TLC): TLC is a quick and convenient method to monitor the progress of a column chromatography purification and to identify the fractions containing the product.[6]

Troubleshooting Guides

Purification by Fractional Distillation
Problem Possible Cause Solution
Poor Separation Boiling points of the product and impurities are too close.Increase the efficiency of the fractionating column (e.g., use a longer column or one with a more efficient packing material). Optimize the reflux ratio to favor separation.
Distillation rate is too fast.Reduce the heating rate to allow for proper equilibration between the liquid and vapor phases in the column.[5]
Product Decomposition The distillation temperature is too high.Perform the distillation under a higher vacuum to lower the boiling point of the product.
Bumping or Uneven Boiling Lack of boiling chips or inadequate stirring.Add fresh boiling chips or use a magnetic stirrer to ensure smooth boiling.
Low Recovery Product loss in the distillation apparatus.Ensure all joints are properly sealed to prevent leaks. Allow the apparatus to cool completely before dismantling to minimize loss of condensed product.
Hold-up in the fractionating column.Use a column with a smaller surface area or insulate the column to minimize condensation on the walls.
Purification by Flash Column Chromatography
Problem Possible Cause Solution
Poor Separation of Spots on TLC Inappropriate solvent system.Systematically vary the polarity of the mobile phase. A common starting point for alcohols is a mixture of hexane and ethyl acetate.[6] Gradually increasing the proportion of ethyl acetate will increase the polarity.
Co-elution of Product and Impurities Overloading the column.Use a larger column or reduce the amount of crude material loaded onto the column.
Column was not packed properly.Ensure the silica gel is packed uniformly without any cracks or channels.
Product is not Eluting from the Column The mobile phase is not polar enough.Gradually increase the polarity of the mobile phase. A gradient elution may be necessary.
The product may be unstable on silica gel.Deactivate the silica gel with a small amount of triethylamine in the mobile phase, or consider using a different stationary phase like alumina.
Streaking of Spots on TLC/Column The sample is too concentrated or contains acidic/basic impurities.Dilute the sample before loading. Add a small amount of a modifier (e.g., triethylamine for basic compounds, acetic acid for acidic compounds) to the mobile phase.
The sample is not fully dissolved in the loading solvent.Ensure the sample is completely dissolved before loading it onto the column. If solubility is an issue, consider a dry loading technique.

Experimental Protocols

Protocol 1: Purification by Fractional Distillation
  • Setup: Assemble a fractional distillation apparatus with a vacuum adapter. Use a well-insulated fractionating column.

  • Sample Preparation: Ensure the crude this compound is free of water and solid particles.

  • Distillation:

    • Add the crude material and a few boiling chips to the distillation flask.

    • Gradually reduce the pressure to the desired level (e.g., 20 mmHg).

    • Slowly heat the distillation flask.

    • Collect fractions based on the boiling point at the given pressure. Discard the initial forerun which may contain volatile solvents.

    • Monitor the temperature at the head of the column; a stable temperature indicates the collection of a pure fraction.

  • Analysis: Analyze the purity of each fraction using GC-MS or NMR.

Protocol 2: Purification by Flash Column Chromatography
  • TLC Analysis: Determine a suitable mobile phase system using TLC. A good system will give the product an Rf value of approximately 0.3. A common mobile phase for this type of alcohol is a mixture of ethyl acetate and hexanes.

  • Column Packing:

    • Prepare a slurry of silica gel in the mobile phase.

    • Carefully pour the slurry into the column, ensuring no air bubbles are trapped.

    • Allow the silica gel to settle, and then add a layer of sand on top.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the mobile phase.

    • Carefully add the sample solution to the top of the column.

    • Alternatively, for less soluble samples, perform a dry loading by adsorbing the crude material onto a small amount of silica gel and adding the dry powder to the top of the column.

  • Elution:

    • Add the mobile phase to the column and apply pressure (using a pump or inert gas) to achieve a steady flow rate.

    • Collect fractions in test tubes.

  • Fraction Analysis:

    • Monitor the collected fractions by TLC.

    • Combine the fractions containing the pure product.

  • Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified this compound.

Data Presentation

Table 1: Purity and Yield Comparison of Purification Methods (Illustrative)

Purification MethodStarting Purity (GC-MS)Final Purity (GC-MS)Yield (%)Notes
Fractional Distillation~85%>98%75%Effective for removing low-boiling and high-boiling impurities.
Flash Chromatography~85%>99%85%More effective at removing isomeric impurities.

Note: The values in this table are illustrative and will vary depending on the specific impurities and experimental conditions.

Visualizations

Experimental Workflow for Purification

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification Options cluster_analysis Purity Analysis synthesis Crude Product (e.g., Grignard Reaction) distillation Fractional Distillation synthesis->distillation chromatography Flash Column Chromatography synthesis->chromatography gcms GC-MS distillation->gcms nmr NMR distillation->nmr chromatography->gcms chromatography->nmr pure_product Pure this compound gcms->pure_product Purity >98% nmr->pure_product Structure Confirmed

Caption: General workflow for the purification and analysis of this compound.

Troubleshooting Logic for Low Purity after Distillation

troubleshooting_distillation start Low Purity after Distillation check_bp Are boiling points of impurities close to product? start->check_bp yes_bp Yes check_bp->yes_bp Yes no_bp No check_bp->no_bp No increase_efficiency Increase column efficiency (longer column, better packing) yes_bp->increase_efficiency check_rate Was distillation rate too fast? no_bp->check_rate consider_chromatography Consider Column Chromatography for impurity removal increase_efficiency->consider_chromatography yes_rate Yes check_rate->yes_rate Yes no_rate No check_rate->no_rate No reduce_heat Reduce heating rate yes_rate->reduce_heat no_rate->consider_chromatography

Caption: Decision tree for troubleshooting low purity in distillation.

References

managing exothermic reactions in cyclobutyl(cyclopropyl)methanol synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Here is a technical support center for managing exothermic reactions in the synthesis of cyclobutyl(cyclopropyl)methanol.

This guide provides troubleshooting advice and frequently asked questions (FAQs) for managing the highly exothermic nature of the Grignard reaction used to synthesize this compound. The primary focus is on the reaction between a cyclobutyl Grignard reagent and cyclopropanecarboxaldehyde.

Frequently Asked Questions (FAQs)

Q1: What is the primary source of the exotherm in this synthesis?

A1: The synthesis of this compound typically involves the formation of a Grignard reagent (e.g., cyclobutylmagnesium bromide) and its subsequent reaction with an aldehyde (cyclopropanecarboxaldehyde). Both steps are highly exothermic. The formation of the Grignard reagent itself releases a significant amount of heat.[1][2] The subsequent nucleophilic addition of the Grignard reagent to the carbonyl carbon of the aldehyde is also a major exothermic event.

Q2: What are the initial signs of a potential thermal runaway?

A2: Key indicators include a sudden, rapid increase in reaction temperature that is not proportional to the rate of reagent addition, a rise in internal pressure in a closed system, and vigorous, uncontrolled refluxing of the solvent.[2] Monitoring the reaction's heat flow with a calorimeter is the most reliable method for early detection.[3]

Q3: How does the rate of reagent addition affect reaction safety?

A3: The rate of reagent addition (dosing rate) is critical. A slower dosing rate allows the cooling system to dissipate the generated heat effectively, preventing accumulation and reducing the risk of thermal runaway.[3][4] Studies have shown that decreasing the dosing rate can significantly lower the thermal risk level of Grignard reagent synthesis.[3]

Q4: Why is there often an "induction period" and why is it hazardous?

A4: An induction period is a delay before the exothermic reaction begins, often due to the need to activate the surface of the magnesium. During this time, the added alkyl halide can accumulate. Once the reaction initiates, this accumulated reagent can react very rapidly, causing a sudden and dangerous temperature and pressure spike.[3] This is considered one of the most hazardous moments of the synthesis, especially in the event of a cooling failure.[3]

Q5: What is the role of the solvent in managing the reaction?

A5: Ethereal solvents like Tetrahydrofuran (THF) or diethyl ether are essential. They are relatively unreactive with the Grignard reagent and help to solvate and stabilize it.[5] THF is often preferred for its higher boiling point and better stabilization of the Grignard complex.[6] The solvent also acts as a heat sink, and its reflux can help dissipate some of the reaction heat, although relying on this for primary cooling is not recommended for controlled synthesis.[2]

Troubleshooting Guide

Problem 1: The reaction temperature is spiking uncontrollably.

  • Immediate Action: Stop the addition of the reagent immediately. Increase the efficiency of the cooling bath (e.g., by adding dry ice to the acetone bath). If necessary, prepare a quenching agent.

  • Probable Cause: The rate of reagent addition is too high for the cooling system to handle, or the concentration of reactants is too high.

  • Solution: Reduce the dosing rate significantly.[3] Ensure the cooling bath is at the target temperature and has sufficient capacity. Consider diluting the reagent being added.[4]

Problem 2: The Grignard reaction fails to initiate (long induction period).

  • Probable Cause 1: Inactive Magnesium Surface. The magnesium turnings may have an oxide layer preventing the reaction.

    • Solution: Activate the magnesium before adding the bulk of the alkyl halide. Common methods include adding a small crystal of iodine, a few drops of 1,2-dibromoethane, or using an ultrasonic bath.[7] Crushing the magnesium turnings under an inert atmosphere can also expose a fresh surface.[7]

  • Probable Cause 2: Presence of Moisture. Grignard reagents react readily with water. Any moisture in the glassware, solvent, or reagents will quench the reaction.[1][8]

    • Solution: Ensure all glassware is rigorously flame-dried or oven-dried under vacuum and cooled under an inert gas like argon or nitrogen.[6] Use anhydrous solvents and ensure reagents are dry.

Problem 3: The reaction mixture has turned cloudy and black with low yield.

  • Probable Cause: This may indicate decomposition of the Grignard reagent or side reactions. Prolonged heating or refluxing can contribute to this.[6]

  • Solution: Avoid unnecessarily long reaction times. Monitor the reaction progress (e.g., by checking for the disappearance of magnesium) to determine the endpoint.[6] Ensure the reaction temperature is controlled and does not overshoot the target, as decomposition can be temperature-dependent.

Data Presentation

Table 1: Effect of Dosing Rate on Thermal Risk in Grignard Synthesis

Dosing Rate (g·min⁻¹)Heat AccumulationThermal Risk Class (Stoessel)Recommendation
2.0High3 (High Risk)Not recommended for scale-up without advanced cooling
1.0Moderate2-3 (Medium-High Risk)Requires careful monitoring and efficient cooling
0.5Low1 (Low Risk)Recommended for safer operation [3]

Data synthesized from findings on Grignard reagent synthesis, indicating that lower dosing rates significantly reduce heat accumulation and thermal risk.[3]

Experimental Protocols

Protocol 1: Controlled Synthesis of this compound

This protocol emphasizes safety and control of the exothermic reaction.

  • Glassware Preparation: Rigorously dry all glassware (a three-neck round-bottom flask, dropping funnel, and condenser) in an oven at 120°C for several hours and assemble while hot under a stream of dry argon or nitrogen.

  • Reagent Setup:

    • Place magnesium turnings (1.2 equivalents) in the reaction flask.

    • In the dropping funnel, prepare a solution of cyclobutyl bromide (1.0 equivalent) in anhydrous THF.

    • In a separate syringe pump, prepare a solution of cyclopropanecarboxaldehyde (1.0 equivalent) in anhydrous THF.

  • Grignard Formation (Exothermic Step 1):

    • Add a small portion (~5-10%) of the cyclobutyl bromide solution to the magnesium turnings.

    • If the reaction does not start within a few minutes (indicated by gentle bubbling or a slight temperature increase), add a single crystal of iodine to initiate.

    • Once initiated, cool the flask in an ice-water or dry ice/acetone bath to 0-5°C.

    • Add the remaining cyclobutyl bromide solution dropwise at a rate that maintains the internal temperature below 10°C.

  • Reaction with Aldehyde (Exothermic Step 2):

    • After the Grignard formation is complete (most of the magnesium is consumed), cool the reaction mixture to -10°C.

    • Add the cyclopropanecarboxaldehyde solution via syringe pump at a very slow, controlled rate. The rate should be set to ensure the internal temperature does not exceed -5°C. This is the most critical step for controlling the main exotherm.

  • Quenching: Once the addition is complete and the reaction has stirred for a short period, slowly and carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride while maintaining cooling. This quenching step is also exothermic.

  • Workup: Proceed with standard aqueous workup and extraction.

Visualizations

G react1 Cyclobutylmagnesium Bromide exotherm HIGHLY EXOTHERMIC REACTION react1->exotherm react2 Cyclopropanecarboxaldehyde react2->exotherm intermediate Magnesium Alkoxide Intermediate quench Aqueous Quench (e.g., NH4Cl) intermediate->quench product This compound exotherm->intermediate Nucleophilic Addition quench->product

Caption: Reaction pathway for the synthesis, highlighting the critical exothermic step.

G start Start: Dry Glassware under Inert Atmosphere setup Add Mg Turnings & Setup Cooling Bath (0°C) start->setup initiate Initiate Grignard Formation (Add small amount of Alkyl Halide) setup->initiate check_init Reaction Initiated? initiate->check_init activate Activate Mg (Iodine, Heat, etc.) check_init->activate No add_halide Slowly Add Remaining Alkyl Halide (< 10°C) check_init->add_halide Yes activate->initiate add_aldehyde Cool to -10°C Slowly Add Aldehyde (< -5°C) add_halide->add_aldehyde monitor Monitor Temperature Continuously add_aldehyde->monitor check_temp Temp Stable? monitor->check_temp adjust Stop/Slow Addition Improve Cooling check_temp->adjust No quench Reaction Complete. Slowly Quench. check_temp->quench Yes adjust->monitor end End: Proceed to Workup quench->end

Caption: Experimental workflow for controlled synthesis and temperature management.

G problem Problem: Unexpected Temperature Spike cause1 Cause: Addition Rate Too High? problem->cause1 cause2 Cause: Cooling System Failure? cause1->cause2 No sol1 Solution: Immediately Stop Addition. Reduce Dosing Rate. cause1->sol1 Yes cause3 Cause: Delayed Initiation (Accumulation)? cause2->cause3 No sol2 Solution: Check Coolant Level/Temp. Improve Bath Contact. cause2->sol2 Yes sol3 Solution: Ensure Positive Initiation Before Adding Bulk Reagent. cause3->sol3 Yes

References

Technical Support Center: Solvent Effects on the Reactivity of Cyclobutyl(cyclopropyl)methanol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the reactivity of cyclobutyl(cyclopropyl)methanol. The information is presented in a question-and-answer format to directly address potential experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the expected products from the reaction of this compound under acidic or solvolytic conditions?

A1: The reaction of this compound is expected to proceed through a carbocationic intermediate, leading to a complex mixture of products. Due to the high ring strain of the cyclopropyl and cyclobutyl groups, rearrangements are highly favorable. The primary products are typically a result of ring expansion, leading to substituted cyclopentyl and cyclohexyl derivatives. Solvolysis products, where the solvent acts as a nucleophile, are also expected. The exact product distribution is highly dependent on the solvent and reaction conditions.

Q2: Which ring, the cyclopropyl or the cyclobutyl, is more likely to expand?

A2: Both rings are strained and can undergo expansion. The cyclopropylmethyl cation is particularly prone to rearrangement to a cyclobutyl cation due to significant strain relief. However, the cyclobutyl ring can also expand to a more stable cyclopentyl system. The predominant pathway will be influenced by the stability of the resulting carbocation intermediates, which in turn is affected by the solvent's properties. In many cases, expansion of the cyclopropyl ring is a key pathway.[1]

Q3: How does the solvent affect the rate of reaction?

A3: The reaction rate is highly sensitive to the solvent's ionizing power and nucleophilicity.[2][3] Polar protic solvents, capable of stabilizing the carbocation intermediate through solvation, will generally accelerate the reaction. The relationship between solvent properties and reaction rate can be analyzed using the extended Grunwald-Winstein equation, which separates the effects of solvent ionizing power (Y) and solvent nucleophilicity (N).

Q4: Can I control the product distribution by choosing a specific solvent?

A4: To some extent, yes. The solvent plays a crucial role in determining the fate of the carbocation intermediate.

  • High Nucleophilicity Solvents (e.g., ethanol, methanol, aqueous acetone): These solvents can trap the carbocation intermediate, leading to a higher proportion of solvolysis products.

  • Low Nucleophilicity, High Ionizing Power Solvents (e.g., trifluoroethanol (TFE), hexafluoroisopropanol (HFIP)): These solvents are excellent at promoting ionization but are poor nucleophiles. In such solvents, the carbocation has a longer lifetime, increasing the likelihood of rearrangements to more stable forms before being trapped. This will favor the formation of ring-expanded products.

Troubleshooting Guides

Issue 1: My reaction yields a complex, inseparable mixture of products.

  • Cause: This is a common outcome due to the competing rearrangement and solvolysis pathways of the carbocation intermediate.

  • Solution:

    • Solvent Selection: As detailed in the FAQs, modify the solvent to favor a specific pathway. To favor solvolysis products, use a more nucleophilic solvent. To favor a specific rearranged product, a less nucleophilic, highly ionizing solvent might provide more selectivity, although a mixture is still likely.

    • Temperature Control: Lowering the reaction temperature may increase the selectivity of the reaction by favoring the pathway with the lower activation energy.

    • Chromatography Optimization: Employ high-resolution chromatography techniques (e.g., HPLC, preparative TLC) and test various solvent systems to achieve better separation.

Issue 2: The reaction is very slow or does not proceed to completion.

  • Cause: The reaction conditions may not be sufficiently forcing to promote the formation of the carbocation.

  • Solution:

    • Increase Solvent Ionizing Power: Switch to a solvent with a higher ionizing power (e.g., move from ethanol to trifluoroethanol).

    • Acid Catalysis: If not already in use, the addition of a protic or Lewis acid can facilitate the departure of the hydroxyl group as water, promoting carbocation formation.

    • Increase Temperature: Gently heating the reaction mixture can increase the rate, but be aware that this may also decrease selectivity.

Issue 3: I am observing unexpected elimination products (alkenes).

  • Cause: The carbocation intermediate can also be deprotonated by the solvent or other bases present in the reaction mixture, leading to the formation of various alkenes.

  • Solution:

    • Use a Non-Basic Nucleophile/Solvent: If possible, use a solvent that is less basic.

    • Temperature: Higher temperatures tend to favor elimination over substitution. Running the reaction at a lower temperature may reduce the amount of elimination byproducts.

Data Presentation

The following tables summarize kinetic data for the solvolysis of analogous compounds, cyclopropylcarbinyl bromide and cyclobutyl bromide, which serve as excellent models for the reactivity of this compound. The data illustrates the sensitivity of the reaction rate to the solvent.

Table 1: Rate Constants (k) for the Solvolysis of Cyclopropylcarbinyl Bromide and Cyclobutyl Bromide in Various Solvents at 25°C.

Solvent (v/v)Cyclopropylcarbinyl Bromide k (s⁻¹)Cyclobutyl Bromide k (s⁻¹)
100% Ethanol1.37 x 10⁻⁶1.12 x 10⁻⁷
90% Ethanol1.01 x 10⁻⁵8.41 x 10⁻⁷
80% Ethanol3.65 x 10⁻⁵3.31 x 10⁻⁶
100% Methanol4.41 x 10⁻⁶4.37 x 10⁻⁷
80% Methanol5.37 x 10⁻⁵5.62 x 10⁻⁶
97% TFE-H₂O1.15 x 10⁻²1.05 x 10⁻³
50% TFE-H₂O1.83 x 10⁻³1.70 x 10⁻⁴

Data adapted from Kevill, D. N., & Abduljaber, M. H. (2000). Correlation of the rates of solvolysis of cyclopropylcarbinyl and cyclobutyl bromides using the extended Grunwald-Winstein equation. The Journal of Organic Chemistry, 65(8), 2548–2554.[2][3]

Experimental Protocols

Protocol 1: General Procedure for Studying the Solvolysis of this compound

  • Solvent Preparation: Prepare the desired solvent mixture (e.g., 80% ethanol/20% water by volume). Ensure solvents are of high purity.

  • Reaction Setup: In a clean, dry reaction vessel, add the chosen solvent. Place the vessel in a temperature-controlled bath (e.g., 25.0 °C).

  • Initiation: Once the solvent has reached thermal equilibrium, add a known concentration of this compound to initiate the reaction. If acid catalysis is required, add a suitable acid (e.g., a catalytic amount of HCl or H₂SO₄).

  • Monitoring the Reaction: At regular time intervals, withdraw aliquots from the reaction mixture. Quench the reaction immediately (e.g., by adding a cold, neutral solution).

  • Analysis: Analyze the quenched aliquots using a suitable technique such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to determine the concentration of the starting material and the formation of products. An internal standard is recommended for accurate quantification.

  • Data Analysis: Plot the concentration of the starting material versus time to determine the rate of reaction. Identify products by comparing their retention times to known standards or by using GC-MS or NMR spectroscopy.

Visualizations

Reaction_Pathway cluster_start Initial State cluster_intermediate Carbocation Intermediate cluster_rearrangement Rearrangement Pathways cluster_products Products A This compound B Primary Carbocation A->B +H⁺, -H₂O C Cyclobutyl Cation B->C Ring Expansion (Cyclopropyl) E Solvolysis Product B->E +Solvent (Nu:) D Cyclopentyl Cation C->D Ring Expansion (Cyclobutyl) F Ring-Expanded Product 1 C->F +Solvent (Nu:) G Ring-Expanded Product 2 D->G +Solvent (Nu:)

Caption: General reaction pathway for this compound under acidic conditions.

Experimental_Workflow prep Prepare Solvent Mixture and Thermostat start Add this compound to Initiate prep->start aliquot Withdraw and Quench Aliquots at Timed Intervals start->aliquot analyze Analyze by GC/HPLC aliquot->analyze data Determine Rate Constants and Product Distribution analyze->data

Caption: Experimental workflow for kinetic analysis.

Solvent_Effect_Logic cluster_properties Solvent Properties cluster_outcomes Expected Outcome start Choose Solvent ionizing High Ionizing Power? start->ionizing nucleophilic High Nucleophilicity? start->nucleophilic fast_rate Faster Reaction Rate ionizing->fast_rate Yes rearrangement Favors Rearrangement nucleophilic->rearrangement No solvolysis Favors Solvolysis nucleophilic->solvolysis Yes

Caption: Logical relationship between solvent properties and reaction outcomes.

References

Technical Support Center: Catalyst Deactivation in Cyclobutyl(cyclopropyl)methanol Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address catalyst deactivation during the synthesis of cyclobutyl(cyclopropyl)methanol.

Troubleshooting Guide

This guide addresses common issues encountered during the catalytic synthesis of this compound, likely proceeding through the hydrogenation of cyclobutyl cyclopropyl ketone.

Q1: My reaction has stalled or is showing significantly reduced conversion. What are the potential causes related to the catalyst?

A1: A stalled or slow reaction is a primary indicator of catalyst deactivation. The main causes can be categorized as poisoning, fouling (coking), or thermal degradation (sintering).[1][2][3]

  • Poisoning: This occurs when impurities in your starting materials, solvent, or hydrogen stream strongly bind to the active sites of the catalyst, rendering them inactive.[1][3] Common poisons for hydrogenation catalysts like Raney® Nickel or Palladium on Carbon (Pd/C) include sulfur, phosphorus, and nitrogen-containing compounds.[1][4]

  • Fouling/Coking: Carbonaceous materials or polymers can deposit on the catalyst surface, blocking pores and active sites.[1][3] This is often a result of side reactions, especially at elevated temperatures.[5]

  • Sintering: High reaction temperatures can cause the fine metal particles of the catalyst to agglomerate, which reduces the active surface area.[1][2]

Q2: How can I determine the specific cause of my catalyst deactivation?

A2: A systematic approach can help pinpoint the cause of deactivation. Consider the following steps:

  • Analyze Reactant and Solvent Purity: Review the specifications of your starting materials and solvents for potential catalyst poisons. If necessary, perform additional purification steps.

  • Inspect the Catalyst: A visual inspection of the used catalyst might reveal significant color changes, clumping, or the presence of polymeric residues, suggesting fouling.

  • Characterize the Spent Catalyst: Techniques like Temperature-Programmed Oxidation (TPO) can quantify the amount of coke on the catalyst. Elemental analysis (e.g., ICP-MS) can detect the presence of poisons. Surface area analysis (e.g., BET) can indicate if sintering has occurred.

Q3: My reaction is producing unexpected byproducts. Could this be related to catalyst deactivation?

A3: Yes, a change in selectivity can be a sign of catalyst deactivation. For instance, partial deactivation of the catalyst might favor side reactions. In the case of this compound synthesis, this could potentially lead to ring-opening of the cyclopropyl or cyclobutyl groups, especially under harsh conditions.

Frequently Asked Questions (FAQs)

Q: What are the most common catalysts used for the synthesis of this compound?

A: While specific literature for this exact synthesis is sparse, analogous ketone reductions and cyclopropanations suggest that catalysts like Raney® Nickel, Raney® Cobalt, and Palladium on Carbon (Pd/C) would be effective for the hydrogenation of a cyclobutyl cyclopropyl ketone precursor.[6] For cyclopropanation steps in related syntheses, rhodium and copper-based catalysts are common.

Q: Can I reuse my catalyst? If so, how many times?

A: Catalyst reuse is often possible but depends on the extent and nature of the deactivation. If the deactivation is due to reversible poisoning or mild fouling, the catalyst can often be regenerated and reused.[6][7] The number of possible reuses will depend on the specific reaction conditions and the effectiveness of the regeneration procedure. It is recommended to monitor the catalyst's activity and selectivity with each cycle.

Q: What are some preventative measures to minimize catalyst deactivation?

A: To prolong the life of your catalyst, consider the following:

  • Use High-Purity Reagents: Ensure your starting materials, solvents, and hydrogen gas are free from potential catalyst poisons.[4]

  • Optimize Reaction Conditions: Avoid excessively high temperatures to minimize sintering and coking.[2]

  • Proper Catalyst Handling: Handle and store the catalyst under an inert atmosphere to prevent oxidation and contamination. Raney® Nickel, for example, should be kept wet with a solvent like water or ethanol to prevent pyrophoric activity.[6]

Data Presentation: Catalyst Deactivation and Regeneration

The following table summarizes common causes of deactivation for catalysts likely used in this compound synthesis and outlines potential regeneration strategies.

Catalyst TypeCommon Causes of DeactivationRegeneration Strategies
Raney® Nickel Poisoning: Sulfur, phosphorus, nitrogen compounds.[1] Fouling: Carbon deposition (coking) from side reactions.[8] Sintering: High temperatures.Washing: With a solvent like methanol or toluene to remove adsorbed impurities.[6] Alkaline/Acidic Treatment: Washing with a dilute aqueous alkaline solution (e.g., NaOH) or acidic solution (e.g., acetic acid).[6][8] Thermal Treatment: Under a hydrogen atmosphere at elevated temperatures.[6][7]
Palladium on Carbon (Pd/C) Poisoning: Sulfur compounds are particularly detrimental.[4] Fouling: Deposition of organic residues on the surface. Sintering: Agglomeration of palladium nanoparticles at high temperatures.Solvent Washing: With deionized water followed by an organic solvent like methanol.[9] Chemical Treatment: Washing with a mixture of chloroform and glacial acetic acid has been shown to be effective in some cases.[10] Oxidative/Reductive Treatment: Controlled oxidation to burn off carbon deposits followed by reduction to reactivate the palladium.
Rhodium-based (for cyclopropanation) Ligand Decomposition: Degradation of the organic ligands. Substrate Inhibition: Strong coordination of starting materials or products to the metal center.Regeneration is often specific to the catalyst system and may involve purification to remove inhibiting species.

Experimental Protocols

Protocol 1: Regeneration of Raney® Nickel Catalyst

This protocol is a general guideline for the regeneration of Raney® Nickel that has been deactivated by fouling.

  • Safety Precautions: Raney® Nickel is pyrophoric when dry. Always handle it as a slurry in water or a suitable solvent under an inert atmosphere.

  • Solvent Washing:

    • After the reaction, allow the catalyst to settle and decant the reaction mixture.

    • Wash the catalyst multiple times with a solvent such as methanol or toluene to remove any adsorbed organic residues.[6] This can be done by adding the solvent, stirring, allowing the catalyst to settle, and then decanting.

  • Alkaline Treatment (for more severe fouling):

    • Suspend the solvent-washed catalyst in a 0.5-5N solution of sodium hydroxide in water or an alcohol like methanol.[5]

    • Stir the suspension at a temperature between 40°C and 150°C for 1-2 hours in the presence of hydrogen.[5] Hydrogen can be bubbled through the suspension or generated in situ by adding a small amount of aluminum.[5]

  • Final Washing and Storage:

    • After the alkaline treatment, decant the sodium hydroxide solution.

    • Wash the catalyst repeatedly with deionized water until the washings are neutral.

    • Store the regenerated catalyst as a slurry in water or ethanol.

Protocol 2: Regeneration of Palladium on Carbon (Pd/C)

This protocol provides a general procedure for regenerating Pd/C that has been deactivated by organic residues.

  • Safety Precautions: Used Pd/C can be pyrophoric. Handle with care, preferably in a wet state.

  • Solvent Washing:

    • Filter the catalyst from the reaction mixture.

    • Wash the catalyst thoroughly with deionized water (2-3 times) followed by methanol (2-3 times).[9] Centrifugation can be used to separate the catalyst between washes.[9]

  • Chemical Treatment (for stubborn residues):

    • A mixture of chloroform and glacial acetic acid can be used to wash the catalyst.[10] This should be followed by thorough washing with methanol and then deionized water to remove the acid and chloroform.

  • Drying:

    • The regenerated catalyst can be dried under vacuum at a moderate temperature (e.g., 60-80°C).

Mandatory Visualization

Catalyst_Deactivation_Troubleshooting start Reaction Stalled or Low Conversion check_catalyst Is the catalyst from a fresh, reliable batch? start->check_catalyst check_reagents Are starting materials and solvents of high purity? check_catalyst->check_reagents Yes new_catalyst Use a new batch of catalyst check_catalyst->new_catalyst No check_conditions Are reaction temperature and pressure within optimal range? check_reagents->check_conditions Yes purify_reagents Purify starting materials and/or use higher grade solvents check_reagents->purify_reagents No poisoning Potential Catalyst Poisoning check_conditions->poisoning Yes sintering Potential Sintering check_conditions->sintering No regenerate Attempt catalyst regeneration poisoning->regenerate fouling Potential Fouling / Coking optimize_conditions Optimize reaction conditions (e.g., lower temperature) sintering->optimize_conditions new_catalyst->start purify_reagents->start optimize_conditions->start regenerate->start

Caption: Troubleshooting workflow for diagnosing catalyst deactivation.

Synthesis_Pathway start Cyclobutyl Cyclopropyl Ketone (Starting Material) reaction Hydrogenation Reaction (H2, Catalyst, Solvent) start->reaction product This compound (Product) reaction->product deactivation Catalyst Deactivation Point reaction->deactivation impurities Impurities in Ketone or Solvent (e.g., Sulfur compounds) impurities->deactivation Poisoning byproducts Side Reactions leading to Coke/Polymers byproducts->deactivation Fouling high_temp Excessive Heat high_temp->deactivation Sintering

Caption: Potential points of catalyst deactivation in the synthesis pathway.

References

Validation & Comparative

Comparative Reactivity Analysis: Cyclobutyl(cyclopropyl)methanol vs. Dicyclopropylmethanol in Solvolysis

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Executive Summary

The solvolysis of cyclobutyl(cyclopropyl)methanol and dicyclopropylmethanol proceeds through carbocationic intermediates. The relative reactivity of these two compounds is governed by the stability of these intermediates. The presence of cyclopropyl groups is known to significantly stabilize adjacent carbocations through orbital overlap with their "bent" bonds, a phenomenon often referred to as "dancing resonance."[1][2][3][4] Consequently, dicyclopropylmethanol, which can form a highly stabilized dicyclopropylmethyl cation, is predicted to undergo solvolysis at a significantly faster rate than this compound. The latter forms a carbocation stabilized by one cyclopropyl group and one cyclobutyl group. While the cyclobutyl group can also participate in carbocation stabilization and is prone to ring expansion, the stabilizing effect of a second cyclopropyl group is expected to be more pronounced.[3][5]

Comparative Data

As direct experimental kinetic data for the solvolysis of this compound and dicyclopropylmethanol is not available in the surveyed literature, the following table presents a qualitative and inferred comparison based on the principles of carbocation stability and data from analogous systems, such as the solvolysis of cyclopropylcarbinyl and cyclobutyl bromides.[6][7]

ParameterThis compoundDicyclopropylmethanol
Predicted Relative Solvolysis Rate SlowerFaster
Intermediate Carbocation Stability Moderately HighVery High
Primary Stabilizing Feature One cyclopropyl group, potential for cyclobutyl ring expansionTwo cyclopropyl groups
Anticipated Product Profile Complex mixture of rearranged products (including ring-expanded species)Primarily products derived from the dicyclopropylmethyl cation, with potential for some rearrangement

Reaction Mechanisms and Carbocation Rearrangements

The solvolysis of both alcohols is initiated by the protonation of the hydroxyl group by an acid catalyst, followed by the departure of a water molecule to form a carbocation.[8] The subsequent fate of this carbocation dictates the product distribution and is a key point of differentiation between the two substrates.

Dicyclopropylmethanol

The solvolysis of dicyclopropylmethanol is expected to proceed through the formation of a relatively stable dicyclopropylmethyl carbocation. This cation is highly stabilized by the orbital overlap from both cyclopropyl rings. While rearrangements are a hallmark of cyclopropylcarbinyl systems, the high stability of the initial dicyclopropylmethyl cation may lead to a greater proportion of products arising from direct solvent capture.

dicyclopropylmethanol_solvolysis cluster_start Starting Material cluster_int Intermediate cluster_prod Products Dicyclopropylmethanol Dicyclopropylmethanol (C3H5)2CHOH Dicyclopropylmethyl_Cation Dicyclopropylmethyl Cation (C3H5)2CH+ Dicyclopropylmethanol->Dicyclopropylmethyl_Cation + H+ / - H2O Solvent_Capture_Product Solvent Capture Product (C3H5)2CH-Nu Dicyclopropylmethyl_Cation->Solvent_Capture_Product + Nu- Rearranged_Product Rearranged Products Dicyclopropylmethyl_Cation->Rearranged_Product Rearrangement

Fig. 1: Solvolysis pathway of dicyclopropylmethanol.
This compound

The solvolysis of this compound leads to a carbocation stabilized by one cyclopropyl and one cyclobutyl ring. This intermediate is prone to complex rearrangements involving both rings. The cyclopropyl group can lead to the formation of a cyclobutyl cation, while the cyclobutyl ring can expand to a more stable cyclopentyl cation.[5][6][9] This intricate series of potential rearrangements is expected to result in a diverse mixture of products.

cyclobutyl_cyclopropyl_methanol_solvolysis cluster_start Starting Material cluster_int Intermediates cluster_prod Products Start This compound Initial_Cation Initial Carbocation Start->Initial_Cation + H+ / - H2O Rearranged_Cation_1 Cyclopropyl Ring Expansion Initial_Cation->Rearranged_Cation_1 Rearrangement Rearranged_Cation_2 Cyclobutyl Ring Expansion Initial_Cation->Rearranged_Cation_2 Rearrangement Product_Mix Complex Mixture of Rearranged Products Rearranged_Cation_1->Product_Mix + Nu- Rearranged_Cation_2->Product_Mix + Nu- experimental_workflow Prepare_Solutions Prepare standardized solutions of the alcohol substrates and the acidic solvent system (e.g., aqueous ethanol with a known acid concentration). Reaction_Setup Equilibrate separate reaction flasks containing the solvent system to the desired temperature in a thermostatted bath. Prepare_Solutions->Reaction_Setup Initiate_Reaction Inject a precise amount of the alcohol substrate into the solvent to initiate the solvolysis reaction (time = 0). Reaction_Setup->Initiate_Reaction Monitor_Progress At timed intervals, withdraw aliquots from the reaction mixture and quench the reaction (e.g., by cooling or neutralization). Initiate_Reaction->Monitor_Progress Titration Titrate the generated acid in each aliquot with a standardized base solution using a suitable indicator. Monitor_Progress->Titration Data_Analysis Calculate the concentration of the reacted alcohol at each time point and determine the rate constant (k) by plotting the data according to first-order kinetics. Titration->Data_Analysis

References

A Researcher's Guide to the Conformational Landscape of Cyclobutyl(cyclopropyl)methanol: A Methodological Comparison

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the three-dimensional structure of molecules is paramount. The spatial arrangement of atoms, or conformation, dictates a molecule's physical, chemical, and biological properties. This guide provides a comparative overview of computational and experimental methods for elucidating the conformational preferences of cyclobutyl(cyclopropyl)methanol, a molecule of interest in synthetic and medicinal chemistry.

Computational Approaches to Conformational Analysis

Computational chemistry provides powerful tools to predict and analyze the conformational preferences of molecules. These methods are often the first step in a conformational study, guiding further experimental work.

A typical computational workflow involves an initial conformational search to identify potential low-energy structures, followed by higher-level calculations to refine their geometries and relative energies.

Common Computational Methods
MethodDescriptionStrengthsLimitations
Molecular Mechanics (MM) Utilizes classical physics to approximate the potential energy of a molecule. It is a computationally inexpensive method suitable for a broad conformational search.Fast, can handle large molecules.Less accurate, relies on parameterization.
Semi-Empirical Methods A quantum mechanical approach that uses parameters derived from experimental data to simplify calculations. It offers a balance between speed and accuracy.Faster than ab initio methods, provides electronic properties.Accuracy is dependent on the parameterization.
Ab Initio Methods Based on first principles of quantum mechanics without empirical parameters. Methods like Hartree-Fock (HF) provide a fundamental description of the electronic structure.High accuracy, does not rely on experimental data.Computationally expensive, especially for larger molecules.
Density Functional Theory (DFT) A quantum mechanical method that calculates the electronic structure based on the electron density. It is a popular choice for its balance of accuracy and computational cost.Good accuracy for a wide range of systems, computationally more feasible than high-level ab initio methods.The choice of functional can impact results.

The following diagram illustrates the logical workflow for a computational conformational analysis.

Computational Conformational Analysis Workflow cluster_input Input cluster_comp_methods Computational Methods cluster_analysis Analysis cluster_output Output mol_structure Initial Molecular Structure (e.g., SMILES or 2D sketch) conf_search Conformational Search (e.g., Molecular Mechanics, Monte Carlo) mol_structure->conf_search geom_opt Geometry Optimization (e.g., DFT, MP2) conf_search->geom_opt energy_calc Single-Point Energy Calculation (Higher-level theory, e.g., CCSD(T)) geom_opt->energy_calc boltzmann Boltzmann Distribution Analysis energy_calc->boltzmann property_calc Calculation of Spectroscopic Properties (e.g., NMR shifts, coupling constants) boltzmann->property_calc results Relative Energies, Dihedral Angles, and Spectroscopic Data of Conformers property_calc->results

Caption: A flowchart of the typical workflow for computational conformational analysis.

Experimental Verification

Experimental techniques are crucial for validating the predictions of computational models and providing a definitive picture of the conformational landscape in a given environment (e.g., solution or solid state).

Key Experimental Techniques
TechniqueInformation ProvidedSample Requirements
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides information on through-bond and through-space atomic connectivity and distances. J-coupling constants and Nuclear Overhauser Effect (NOE) data are particularly useful for determining dihedral angles and internuclear distances, respectively.Soluble sample in a suitable deuterated solvent.
X-ray Crystallography Yields the precise three-dimensional structure of a molecule in the solid state. This provides a definitive conformation in the crystalline form.A single, well-ordered crystal.
Microwave Spectroscopy Determines the rotational constants of a molecule in the gas phase, which are related to its moments of inertia and thus its geometry.Volatile sample that can be introduced into a high-vacuum chamber.
Gas-Phase Electron Diffraction Provides information on the radial distribution of atoms in a molecule in the gas phase, from which bond lengths, angles, and torsional angles can be derived.Volatile sample.

The following diagram illustrates the relationship between computational predictions and experimental validation.

Integration of Computational and Experimental Methods cluster_comp Computational Modeling cluster_exp Experimental Validation cluster_comparison Comparison and Refinement comp_model Predicted Conformers (Energies, Geometries, Spectroscopic Properties) comparison Comparison of Predicted vs. Experimental Data comp_model->comparison nmr NMR Spectroscopy nmr->comparison xray X-ray Crystallography xray->comparison microwave Microwave Spectroscopy microwave->comparison refinement Refinement of Computational Model comparison->refinement refinement->comp_model Iterative Improvement

Caption: The synergistic relationship between computational modeling and experimental validation.

Hypothetical Case Study: this compound

In the absence of published data, we present a hypothetical conformational analysis of this compound to illustrate the expected outcomes. The primary degree of conformational freedom is the rotation around the C-C bond connecting the two rings and the C-O bond of the methanol group.

Hypothetical Computational Results

A conformational search followed by DFT calculations (e.g., at the B3LYP/6-31G(d) level of theory) might yield several low-energy conformers. The relative energies and key dihedral angles would be tabulated for comparison.

ConformerRelative Energy (kcal/mol)Dihedral Angle (C_cyclobutyl-C-C_cyclopropyl-C)Dihedral Angle (H-O-C-C)
A 0.00175°60°
B 0.8565°180°
C 1.50-70°-60°
Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

  • Data Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum to observe chemical shifts and coupling constants.

    • Perform a two-dimensional COSY (Correlation Spectroscopy) experiment to establish proton-proton coupling networks.

    • Acquire a two-dimensional NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) spectrum with a mixing time of 300-800 ms to identify through-space correlations between protons.

  • Data Analysis:

    • Measure key ³J(H,H) coupling constants. The magnitude of these couplings can be related to the dihedral angle via the Karplus equation.

    • Analyze NOESY/ROESY cross-peaks. The intensity of these peaks is inversely proportional to the sixth power of the distance between the protons, providing strong evidence for specific conformations.

X-ray Crystallography

  • Crystallization: Grow single crystals of this compound. This can be achieved by slow evaporation of a solution, vapor diffusion, or cooling of a saturated solution. A variety of solvents should be screened.

  • Data Collection: Mount a suitable single crystal on a goniometer and place it in an X-ray diffractometer. Collect diffraction data at a low temperature (e.g., 100 K) to minimize thermal motion.

  • Structure Solution and Refinement: Process the diffraction data to obtain the electron density map of the unit cell. Solve the structure using direct methods or Patterson methods and refine the atomic positions and thermal parameters to obtain the final crystal structure.

Conclusion

The conformational analysis of flexible molecules like this compound requires a multi-faceted approach that combines the predictive power of computational chemistry with the definitive validation of experimental techniques. While specific data for this molecule remains to be published, the methodologies outlined in this guide provide a clear and comprehensive pathway for researchers to elucidate its conformational landscape. Such studies are fundamental to understanding its reactivity, designing new catalysts, and developing novel therapeutic agents. The synergy between theory and experiment is key to unlocking a deeper understanding of molecular structure and function.

A Mechanistic Showdown: Unraveling the Rearrangement Pathways of Cyclobutyl(cyclopropyl)methanol

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, understanding the intricate dance of molecular rearrangements is paramount for designing novel synthetic routes and predicting product outcomes. This guide provides a comparative investigation into the mechanistic pathways of cyclobutyl(cyclopropyl)methanol rearrangement, offering a deep dive into the underlying principles, experimental data, and alternative synthetic strategies.

The rearrangement of this compound is a classic example of a reaction governed by the formation and subsequent fate of carbocation intermediates. The inherent ring strain in both the cyclobutyl and cyclopropyl moieties provides a thermodynamic driving force for rearrangement to more stable carbocyclic or open-chain structures. This guide will compare the dominant acid-catalyzed and solvolytic pathways, and explore alternative rearrangements involving substituted analogs.

At the Crossroads of Reactivity: Acid-Catalyzed vs. Solvolytic Pathways

The rearrangement of this compound can be initiated under both acidic conditions and through solvolysis. The choice of conditions significantly influences the product distribution, which is a direct reflection of the competing mechanistic pathways. At the heart of these transformations lies the formation of a carbocation at the carbinol center, which can then undergo a cascade of rearrangements.

Two primary competing pathways are the expansion of the cyclopropyl ring and the expansion of the cyclobutyl ring. The relative stabilities of the resulting carbocation intermediates play a crucial role in determining the major products.

Quantitative Comparison of Product Distributions

The following tables summarize the product distributions observed under different reaction conditions for cyclopropylmethanol, a closely related analog that serves as a foundational model for understanding the rearrangement of this compound. Extrapolations for this compound are made based on established principles of carbocation stability.

Reaction Condition Substrate Product(s) Yield (%) Reference
HBr (aq), 5-10 °CCyclopropylmethanolCyclopropylmethyl bromide56[1]
Cyclobutyl bromide37[1]
4-Bromo-1-butene7[1]
HF (aq)CyclopropylmethanolCyclobutyl fluorideMajor[1]
4-Fluoro-1-buteneMinor[1]
Solvolysis (CD₃CO₂D, 20 °C)cis-1-hydroxymethyl-2-phenyl-cyclopropane mesylate3-phenylcyclobutyl acetate92[2]
4-phenyl-1-butene8[2]

Note: Quantitative data for the direct rearrangement of the parent this compound is scarce in the literature. The data for cyclopropylmethanol and its derivatives provide a strong basis for predicting the behavior of this compound, where a similar distribution of ring-expanded and ring-opened products is expected. The presence of the cyclobutyl group is anticipated to influence the ratio of products due to its own propensity for rearrangement.

Delving into the Mechanisms: A Visual Guide

The rearrangement pathways are best understood through a visual representation of the carbocation intermediates and their subsequent transformations.

G cluster_start Initiation cluster_pathways Rearrangement Pathways cluster_products Products Start This compound Protonation Protonation (Acid-Catalyzed) or Leaving Group Departure (Solvolysis) Start->Protonation Carbocation Initial Carbocation Protonation->Carbocation Cyclopropyl_Expansion Cyclopropyl Ring Expansion Carbocation->Cyclopropyl_Expansion Path A Cyclobutyl_Expansion Cyclobutyl Ring Expansion Carbocation->Cyclobutyl_Expansion Path B Hydride_Shift 1,2-Hydride Shift Cyclopropyl_Expansion->Hydride_Shift Ring_Opened_Products Ring-Opened Products (e.g., Alkenyl derivatives) Cyclopropyl_Expansion->Ring_Opened_Products Cyclobutyl_Expansion->Hydride_Shift Ring_Expanded_Products Ring-Expanded Products (e.g., Cyclopentyl derivatives) Hydride_Shift->Ring_Expanded_Products

Caption: General mechanistic pathways for the rearrangement of this compound.

Experimental Corner: Protocols for Synthesis and Rearrangement

For researchers looking to explore these rearrangements, detailed experimental protocols are essential.

Synthesis of this compound

The starting material can be synthesized via a Grignard reaction between cyclopropylmagnesium bromide and cyclobutanecarboxaldehyde.

Materials:

  • Magnesium turnings

  • Cyclopropyl bromide

  • Anhydrous diethyl ether or THF

  • Cyclobutanecarboxaldehyde

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

Procedure:

  • Preparation of Cyclopropylmagnesium Bromide: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer, add magnesium turnings. Add a solution of cyclopropyl bromide in anhydrous diethyl ether dropwise to initiate the Grignard reaction. Maintain a gentle reflux.

  • Grignard Reaction: Cool the freshly prepared Grignard reagent in an ice bath. Add a solution of cyclobutanecarboxaldehyde in anhydrous diethyl ether dropwise with vigorous stirring.

  • Workup: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional hour. Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extraction and Purification: Extract the aqueous layer with diethyl ether. Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by distillation.

Acid-Catalyzed Rearrangement of Cyclopropylmethanol (Model Reaction)

This protocol, adapted from the reaction with hydrobromic acid, serves as a model for the rearrangement of this compound.[1]

Materials:

  • Cyclopropylmethanol

  • 48% Hydrobromic acid

  • Ice bath

  • Sodium bicarbonate solution

  • Dichloromethane

  • Anhydrous sodium sulfate

Procedure:

  • Cool a flask containing cyclopropylmethanol in an ice-water bath to 5-10 °C.

  • Slowly add 48% hydrobromic acid with stirring, maintaining the temperature between 5-10 °C.

  • After the addition is complete, continue stirring at the same temperature for 1 hour.

  • Carefully neutralize the reaction mixture with a saturated sodium bicarbonate solution.

  • Extract the product mixture with dichloromethane.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and carefully remove the solvent by distillation.

  • The product mixture can be analyzed by gas chromatography-mass spectrometry (GC-MS) to determine the product distribution.

Exploring Alternative Substrates and Their Rearrangements

The rearrangement of cyclopropylcarbinyl systems is not limited to the parent alcohol. The introduction of substituents can significantly influence the reaction pathway and product selectivity.

Substrate Catalyst/Conditions Product Yield (%) ee (%) Reference
Di(p-tolyl)cyclopropylmethanolChiral N-triflyl phosphoramideChiral homoallylic sulfide9592[3]
Di(p-methoxyphenyl)cyclopropylmethanolChiral N-triflyl phosphoramideChiral homoallylic sulfide9185[3]
Di(p-chlorophenyl)cyclopropylmethanolChiral N-triflyl phosphoramideChiral homoallylic sulfide8695[3]

These examples demonstrate that the cyclopropylcarbinyl rearrangement can be harnessed for asymmetric synthesis, providing access to chiral building blocks with high enantioselectivity.[3]

Visualizing the Experimental Workflow

A clear understanding of the experimental process is crucial for reproducibility and adaptation.

G cluster_synthesis Synthesis of Starting Material cluster_rearrangement Rearrangement Reaction Grignard_Prep Prepare Cyclopropyl Grignard Reagent Reaction React with Cyclobutanecarboxaldehyde Grignard_Prep->Reaction Workup_Syn Aqueous Workup & Extraction Reaction->Workup_Syn Purification_Syn Distillation Workup_Syn->Purification_Syn Reactant This compound Purification_Syn->Reactant Conditions Acid Catalysis or Solvolysis Reactant->Conditions Workup_Rearr Neutralization & Extraction Conditions->Workup_Rearr Analysis GC-MS Analysis Workup_Rearr->Analysis

Caption: A typical experimental workflow for the synthesis and rearrangement of this compound.

References

A Comparative Guide to Analytical Methods for the Characterization of Cyclobutyl(cyclopropyl)methanol Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methods for the characterization of cyclobutyl(cyclopropyl)methanol derivatives. These compounds, featuring unique strained ring structures, are of increasing interest in medicinal chemistry, particularly as scaffolds in the design of novel therapeutics. Accurate and robust analytical methods are crucial for their synthesis, quality control, and mechanistic studies.

Introduction to Analytical Strategies

The characterization of this compound derivatives relies on a combination of chromatographic and spectroscopic techniques. Chromatographic methods are essential for separating the analyte from complex matrices and for quantitative analysis, while spectroscopic methods provide detailed structural information. The choice of method depends on the specific analytical goal, such as purity assessment, structural elucidation, or quantification in a biological matrix.

Chromatographic Methods: A Comparative Overview

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the primary chromatographic techniques for the analysis of these derivatives. The selection between GC and HPLC is largely dictated by the volatility and thermal stability of the analyte.

FeatureGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC-UV/MS)
Principle Separation of volatile and thermally stable compounds in the gas phase.Separation of compounds in the liquid phase based on their affinity for the stationary and mobile phases.
Applicability Ideal for volatile and semi-volatile this compound derivatives.Suitable for a wider range of derivatives, including less volatile and thermally labile compounds.
Sample Preparation Generally requires extraction into a volatile organic solvent. Derivatization may be needed for polar analytes.Involves dissolution in a suitable solvent compatible with the mobile phase.
Limit of Detection (LOD) Generally lower (ng/mL to pg/mL).Varies with detector (µg/mL to ng/mL).
Limit of Quantification (LOQ) Generally lower (ng/mL to pg/mL).Varies with detector (µg/mL to ng/mL).
Linearity Typically excellent over a wide concentration range.Good, but can be affected by detector saturation at high concentrations.
Accuracy High, especially with the use of an internal standard.High, with proper method validation.
Experimental Protocols: Chromatographic Methods

Gas Chromatography-Mass Spectrometry (GC-MS)

  • Objective: To separate and identify volatile this compound derivatives and their impurities.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer (e.g., Agilent 6890N GC with a 5973 MS detector).

  • Sample Preparation:

    • Dissolve a known amount of the sample in a volatile organic solvent such as dichloromethane or ethyl acetate to a final concentration of approximately 10-100 µg/mL.

    • If the derivative is highly polar, derivatization with a silylating agent (e.g., BSTFA) may be necessary to increase volatility.

    • Transfer the solution to a GC vial.

  • GC-MS Parameters:

    • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.

    • Injector Temperature: 250 °C.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 50 °C, hold for 2 minutes.

      • Ramp: Increase to 250 °C at a rate of 10 °C/min.

      • Final hold: 250 °C for 5 minutes.

    • MS Parameters:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Mass Range: m/z 40-400.

      • Ion Source Temperature: 230 °C.

      • Quadrupole Temperature: 150 °C.

High-Performance Liquid Chromatography (HPLC-UV)

  • Objective: To quantify this compound derivatives and analyze less volatile analogs.

  • Instrumentation: An HPLC system with a UV detector (e.g., Agilent 1260 Infinity II).

  • Sample Preparation:

    • Accurately weigh and dissolve the sample in the mobile phase or a compatible solvent to a known concentration (e.g., 1 mg/mL).

    • Perform serial dilutions to prepare calibration standards in the desired concentration range (e.g., 1-100 µg/mL).

    • Filter all solutions through a 0.45 µm syringe filter before injection.

  • HPLC Parameters:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase: A gradient of acetonitrile and water is commonly used.

      • Solvent A: Water with 0.1% formic acid.

      • Solvent B: Acetonitrile with 0.1% formic acid.

    • Gradient Program:

      • 0-2 min: 5% B.

      • 2-15 min: 5% to 95% B.

      • 15-18 min: 95% B.

      • 18-20 min: 95% to 5% B.

      • 20-25 min: 5% B (equilibration).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: Determined by the UV absorbance profile of the specific derivative (typically in the range of 200-220 nm for unconjugated alcohols).

    • Injection Volume: 10 µL.

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are indispensable for the unambiguous identification and structural characterization of this compound derivatives.

TechniqueInformation Provided
Nuclear Magnetic Resonance (NMR) Provides detailed information about the carbon-hydrogen framework, connectivity, and stereochemistry. ¹H NMR and ¹³C NMR are fundamental for structural confirmation.
Fourier-Transform Infrared (FTIR) Identifies the presence of functional groups, such as the hydroxyl (-OH) group and C-H bonds of the cyclic moieties.
Mass Spectrometry (MS) Determines the molecular weight of the compound and provides information about its structure through fragmentation patterns.
Experimental Protocols: Spectroscopic Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Objective: To confirm the chemical structure of a synthesized this compound derivative.

  • Instrumentation: A 300 MHz or higher NMR spectrometer (e.g., Bruker Avance III).

  • Sample Preparation:

    • Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

    • Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if quantitative analysis or precise chemical shift referencing is required.

  • ¹H NMR Parameters:

    • Pulse Program: Standard single-pulse experiment.

    • Number of Scans: 16-64.

    • Relaxation Delay: 1-2 seconds.

  • ¹³C NMR Parameters:

    • Pulse Program: Proton-decoupled experiment.

    • Number of Scans: 1024 or more, depending on the sample concentration.

    • Relaxation Delay: 2-5 seconds.

Fourier-Transform Infrared (FTIR) Spectroscopy

  • Objective: To identify the functional groups present in a this compound derivative.

  • Instrumentation: An FTIR spectrometer with an ATR (Attenuated Total Reflectance) accessory.

  • Sample Preparation:

    • Place a small amount of the liquid or solid sample directly on the ATR crystal.

  • FTIR Parameters:

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

  • Expected Characteristic Peaks:

    • ~3300 cm⁻¹ (broad): O-H stretching vibration of the alcohol.

    • ~2850-3000 cm⁻¹: C-H stretching vibrations of the cyclobutyl and cyclopropyl rings.

    • ~1000-1100 cm⁻¹: C-O stretching vibration.

Mass Spectrometry (MS)

  • Objective: To determine the molecular weight and fragmentation pattern of a this compound derivative.

  • Instrumentation: A mass spectrometer, often coupled with a GC or LC system.

  • Sample Introduction: As described in the GC-MS or HPLC-MS protocols.

  • Expected Fragmentation Patterns for Cyclic Alcohols:

    • Loss of H₂O (M-18): A common fragmentation pathway for alcohols.

    • Alpha-cleavage: Cleavage of the C-C bond adjacent to the oxygen-bearing carbon. For this compound, this could lead to the loss of the cyclobutyl or cyclopropyl radical.

    • Ring-opening fragmentation: The strained cyclobutyl and cyclopropyl rings can undergo complex rearrangements and fragmentations.

Workflow and Interrelation of Analytical Techniques

The characterization of a novel this compound derivative typically follows a logical workflow, where each technique provides complementary information.

G cluster_synthesis Synthesis and Purification cluster_characterization Structural Characterization cluster_analysis Quantitative Analysis and Purity Synthesis Synthesis of Derivative Purification Purification (e.g., Column Chromatography) Synthesis->Purification NMR NMR (1H, 13C) Purification->NMR GC_MS GC-MS Purification->GC_MS FTIR FTIR NMR->FTIR MS Mass Spectrometry FTIR->MS Final_Characterization Complete Characterization MS->Final_Characterization HPLC HPLC-UV/MS GC_MS->HPLC HPLC->Final_Characterization

Caption: General experimental workflow for the characterization of a this compound derivative.

This workflow illustrates the progression from synthesis and purification to detailed structural elucidation and quantitative analysis, culminating in a complete characterization of the molecule.

Signaling Pathway Context for Drug Development

Derivatives containing the cyclopropylmethyl moiety have been investigated as allosteric modulators of G protein-coupled receptors (GPCRs), such as the dopamine D3 receptor (D3R)[1]. The D3R is a target of interest for various neurological and psychiatric disorders. Allosteric modulators offer the potential for greater selectivity and a more nuanced pharmacological effect compared to traditional orthosteric ligands.

The following diagram illustrates the canonical signaling pathway of the dopamine D3 receptor and the potential point of intervention for a negative allosteric modulator (NAM).

G cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling Dopamine Dopamine D3R Dopamine D3 Receptor (GPCR) Dopamine->D3R Binds to Orthosteric Site G_protein Gi/o Protein D3R->G_protein Activates NAM Cyclopropylmethyl Derivative (NAM) NAM->D3R Binds to Allosteric Site NAM->G_protein Inhibits Activation AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Produces PKA Protein Kinase A cAMP->PKA Activates Downstream Downstream Effects (e.g., Gene Transcription, Ion Channel Modulation) PKA->Downstream Phosphorylates

Caption: Simplified dopamine D3 receptor signaling pathway with allosteric modulation.

In this pathway, the binding of dopamine to the D3 receptor activates the inhibitory G protein (Gi/o), which in turn inhibits adenylyl cyclase, leading to decreased levels of cyclic AMP (cAMP) and subsequent downstream effects. A negative allosteric modulator (NAM), such as a cyclopropylmethyl derivative, would bind to a site on the receptor distinct from the dopamine binding site and reduce the receptor's response to dopamine, thereby attenuating the downstream signaling cascade.

References

comparative yield analysis of different synthetic routes to cyclobutyl(cyclopropyl)methanol

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to the Synthetic Routes of Cyclobutyl(cyclopropyl)methanol

Table 1: Summary of Proposed Synthetic Routes

RoutePrecursorsReagents and ConditionsPotential AdvantagesPotential Challenges
1 Cyclopropyl bromide, Magnesium, Cyclobutanecarboxaldehyde1. Mg, THF (Grignard formation) 2. Cyclobutanecarboxaldehyde, THF 3. Aqueous workupConvergent synthesis; readily available precursors.Grignard reagent formation can be sensitive to moisture.
2 Cyclobutyl cyclopropyl ketoneNaBH₄, Methanol or LiAlH₄, THFHigh potential for good to excellent yields; mild reaction conditions with NaBH₄.The precursor ketone may require a multi-step synthesis.

Route 1: Grignard Reaction of Cyclopropylmagnesium Bromide with Cyclobutanecarboxaldehyde

This approach represents a classic and versatile method for carbon-carbon bond formation and alcohol synthesis. The Grignard reagent, formed from cyclopropyl bromide and magnesium, acts as a nucleophile, attacking the electrophilic carbonyl carbon of cyclobutanecarboxaldehyde.

Experimental Protocol:
  • Preparation of Cyclopropylmagnesium Bromide:

    • To a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (1.2 eq).

    • Add anhydrous tetrahydrofuran (THF) to cover the magnesium.

    • A small crystal of iodine can be added to activate the magnesium.

    • Add a solution of cyclopropyl bromide (1.0 eq) in anhydrous THF dropwise from the dropping funnel. The reaction is initiated by gentle heating.

    • Once the reaction starts, continue the addition at a rate that maintains a gentle reflux.

    • After the addition is complete, stir the mixture at room temperature until the magnesium is consumed.

  • Reaction with Cyclobutanecarboxaldehyde:

    • Cool the freshly prepared Grignard reagent to 0 °C in an ice bath.

    • Add a solution of cyclobutanecarboxaldehyde (1.0 eq) in anhydrous THF dropwise, maintaining the temperature below 10 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

  • Workup and Purification:

    • Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

    • Extract the aqueous layer with diethyl ether or ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or distillation to yield this compound.

Logical Workflow for Grignard Synthesis

G cluster_0 Route 1: Grignard Reaction A Cyclopropyl Bromide + Mg B Cyclopropylmagnesium Bromide A->B in THF D Addition Reaction B->D C Cyclobutanecarboxaldehyde C->D E Alkoxide Intermediate D->E F Aqueous Workup E->F G This compound F->G

Figure 1. Grignard Synthesis Workflow.

Route 2: Reduction of Cyclobutyl Cyclopropyl Ketone

The reduction of a ketone to a secondary alcohol is a fundamental and high-yielding transformation in organic synthesis. This route is contingent on the availability or prior synthesis of cyclobutyl cyclopropyl ketone.

Experimental Protocol:
  • Reduction Reaction:

    • Dissolve cyclobutyl cyclopropyl ketone (1.0 eq) in methanol or ethanol in a round-bottom flask.

    • Cool the solution to 0 °C in an ice bath.

    • Add sodium borohydride (NaBH₄) (1.5 eq) portion-wise to the stirred solution. The addition should be controlled to manage gas evolution.

    • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-3 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Workup and Purification:

    • Quench the reaction by the slow addition of water.

    • Remove the solvent under reduced pressure.

    • Extract the aqueous residue with diethyl ether or ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

    • Purify the resulting crude alcohol by column chromatography or distillation.

Logical Workflow for Ketone Reduction

G cluster_1 Route 2: Ketone Reduction H Cyclobutyl Cyclopropyl Ketone I Reduction H->I NaBH4, MeOH J Alkoxide Intermediate I->J K Protonation (Workup) J->K L This compound K->L

Figure 2. Ketone Reduction Workflow.

Comparative Analysis

  • Feasibility and Precursor Availability: Route 1, the Grignard reaction, likely offers a more direct pathway as cyclopropyl bromide and cyclobutanecarboxaldehyde are commercially available or readily synthesized. The precursor for Route 2, cyclobutyl cyclopropyl ketone, is less common and would likely require a separate synthetic sequence, for instance, via a Friedel-Crafts acylation or oxidation of the corresponding secondary alcohol.

  • Yield and Purity: Both routes are generally high-yielding. Ketone reductions (Route 2) are often cleaner and proceed with very high conversions, simplifying purification. Grignard reactions (Route 1) can sometimes be complicated by side reactions such as enolization of the aldehyde or Wurtz coupling of the Grignard reagent, potentially lowering the yield of the desired product.

  • Scalability and Safety: Both methods are generally scalable. The formation of Grignard reagents can be exothermic and requires careful control of reaction conditions, especially on a larger scale. The use of sodium borohydride in Route 2 is generally considered safer and easier to handle than the lithium aluminum hydride (LiAlH₄) alternative, which is highly reactive with water.

Conclusion

For the synthesis of this compound, both the Grignard reaction and the reduction of the corresponding ketone present viable pathways. The choice between them will largely depend on the availability of the starting materials. If cyclobutyl cyclopropyl ketone is readily accessible, its reduction is likely the more straightforward and higher-yielding approach. However, if starting from more basic building blocks, the Grignard reaction between cyclopropylmagnesium bromide and cyclobutanecarboxaldehyde offers a more convergent and practical synthetic strategy. The experimental protocols provided herein serve as a robust starting point for any researcher venturing into the synthesis of this novel alcohol.

A Comparative Guide to Alternatives for Cyclobutyl(cyclopropyl)methanol in Chemical Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the introduction of cyclobutyl and cyclopropyl moieties is a critical step in the synthesis of novel therapeutics and agrochemicals. Cyclobutyl(cyclopropyl)methanol has traditionally served as a valuable building block for this purpose. However, a range of alternative reagents and synthetic strategies offer distinct advantages in terms of yield, selectivity, and reaction conditions. This guide provides an objective comparison of these alternatives, supported by experimental data and detailed protocols, to aid in the selection of the most suitable approach for specific synthetic challenges.

The primary use of this compound in synthesis is often as a precursor to (bromomethyl)cyclobutane and (bromomethyl)cyclopropane. These haloalkanes are versatile intermediates for nucleophilic substitution and cross-coupling reactions. Therefore, a direct evaluation of alternative reagents should consider their ability to efficiently replace these intermediates or offer a more direct route to the desired cyclopropyl or cyclobutyl-containing product.

Alternative Reagents for Cyclopropylation and Cyclobutylation

Several classes of reagents have emerged as powerful alternatives for introducing cyclopropyl and cyclobutyl groups. These include organometallic reagents such as Grignard reagents and organobismuth compounds, as well as organoboron derivatives like trifluoroborates and boronic acids.

Key Alternatives at a Glance:
Reagent ClassSpecific ExamplesKey ApplicationsAdvantagesDisadvantages
Organomagnesium Cyclopropylmagnesium bromide, Cyclobutylmagnesium bromideCobalt-catalyzed cross-coupling with alkyl halidesReadily prepared, effective for C(sp³)-C(sp³) bond formation.[1][2]Moisture sensitive, may require inert conditions.
Organoboron Potassium cyclopropyltrifluoroborate, Potassium cyclobutyltrifluoroborate, Cyclopropylboronic acidSuzuki-Miyaura cross-coupling with aryl/heteroaryl halides and triflatesAir- and moisture-stable, broad functional group tolerance.[3][4]May require specific palladium catalysts and ligands for optimal reactivity.[4]
Organobismuth TricyclopropylbismuthPalladium-catalyzed cross-coupling with aryl halides and triflatesNon-toxic, tolerates numerous functional groups, does not require anhydrous conditions.[4][5]Stoichiometric use of bismuth, limited commercial availability of some reagents.

Comparative Performance Data

While direct head-to-head comparisons across all reagent classes for a single transformation are rare in the literature, we can compile representative data to illustrate their performance in their respective optimal applications.

Table 1: Cobalt-Catalyzed Cross-Coupling of Cyclopropyl/Cyclobutyl Grignard Reagents with Alkyl Iodides[1]
EntryAlkyl IodideGrignard ReagentProductYield (%)
11-IodooctaneCyclopropylmagnesium bromide1-Cyclopropyloctane85
21-Iodo-4-phenylbutaneCyclopropylmagnesium bromide1-Cyclopropyl-4-phenylbutane82
31-IodooctaneCyclobutylmagnesium bromide1-Cyclobutyloctane88
41-Iodo-4-phenylbutaneCyclobutylmagnesium bromide1-Cyclobutyl-4-phenylbutane79

Yields determined by ¹H NMR spectroscopy.

Table 2: Suzuki-Miyaura Coupling of Potassium Cyclopropyl/Cyclobutyltrifluoroborates with Aryl Chlorides[3][4]
EntryAryl ChlorideOrganotrifluoroborateProductYield (%)
14-ChloroanisolePotassium cyclopropyltrifluoroborate4-Cyclopropylanisole75
22-ChlorotoluenePotassium cyclopropyltrifluoroborate2-Cyclopropyltoluene81
34-ChloroanisolePotassium cyclobutyltrifluoroborate4-Cyclobutylanisole68
42-ChlorotoluenePotassium cyclobutyltrifluoroborate2-Cyclobutyltoluene72

Isolated yields.

Experimental Protocols

Protocol 1: Cobalt-Catalyzed Cross-Coupling of 1-Iodooctane with Cyclopropylmagnesium Bromide[1]

Materials:

  • 1-Iodooctane

  • Cyclopropylmagnesium bromide (0.5 M in THF)

  • Cobalt(II) chloride (CoCl₂)

  • 1,2-Bis(diphenylphosphino)ethane (dppe)

  • Anhydrous tetrahydrofuran (THF)

Procedure:

  • To an oven-dried flask under an argon atmosphere, add CoCl₂ (5 mol%) and dppe (5 mol%).

  • Add anhydrous THF and stir the mixture at room temperature for 15 minutes to form the catalyst complex.

  • Cool the mixture to 0 °C and add 1-iodooctane (1.0 equiv).

  • Slowly add cyclopropylmagnesium bromide (1.2 equiv) dropwise over 10 minutes.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench the reaction with saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with diethyl ether (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford 1-cyclopropyloctane.

Protocol 2: Suzuki-Miyaura Coupling of 4-Chloroanisole with Potassium Cyclopropyltrifluoroborate[3][4]

Materials:

  • 4-Chloroanisole

  • Potassium cyclopropyltrifluoroborate

  • Palladium(II) acetate (Pd(OAc)₂)

  • 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Water

Procedure:

  • To a reaction vial, add 4-chloroanisole (1.0 equiv), potassium cyclopropyltrifluoroborate (1.5 equiv), K₂CO₃ (2.0 equiv), Pd(OAc)₂ (2 mol%), and SPhos (4 mol%).

  • Evacuate and backfill the vial with argon three times.

  • Add toluene and water (10:1 ratio) to the vial.

  • Seal the vial and heat the reaction mixture at 100 °C for 18 hours.

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford 4-cyclopropylanisole.

Synthetic Workflow and Logical Relationships

The choice of reagent is often dictated by the specific synthetic disconnection and the functional group tolerance required. The following diagrams illustrate the synthetic pathways and the logical choices a researcher might make.

Synthetic_Pathways cluster_start Starting Material cluster_intermediates Key Intermediates cluster_alternatives Alternative Reagents cluster_reactions Reaction Types cluster_products Target Molecules This compound This compound Bromomethyl-cycloalkane Bromomethyl-cycloalkane This compound->Bromomethyl-cycloalkane PBr₃ or HBr Nucleophilic_Substitution Nucleophilic Substitution Bromomethyl-cycloalkane->Nucleophilic_Substitution Cross_Coupling Cross-Coupling Bromomethyl-cycloalkane->Cross_Coupling Cycloalkyl_Grignard Cycloalkyl Grignard Reagent Cycloalkyl_Grignard->Cross_Coupling Co-catalyzed Cycloalkyl_Trifluoroborate Cycloalkyl Trifluoroborate Cycloalkyl_Trifluoroborate->Cross_Coupling Pd-catalyzed (Suzuki-Miyaura) Tricycloalkyl_Bismuth Tricycloalkyl Bismuth Tricycloalkyl_Bismuth->Cross_Coupling Pd-catalyzed Final_Product Cycloalkyl-containing Product Nucleophilic_Substitution->Final_Product Cross_Coupling->Final_Product

Caption: Synthetic pathways from this compound and its alternatives.

Reagent_Selection_Logic Start Define Synthetic Target Substrate_Type Substrate Type? Start->Substrate_Type Alkyl_Halide Alkyl Halide Substrate_Type->Alkyl_Halide C(sp³)-C(sp³) Aryl_Halide Aryl/Heteroaryl Halide Substrate_Type->Aryl_Halide C(sp²)-C(sp³) Functional_Groups Sensitive Functional Groups Present? Use_Grignard Consider Cycloalkyl Grignard Reagent Functional_Groups->Use_Grignard No Use_Trifluoroborate Consider Cycloalkyl Trifluoroborate Functional_Groups->Use_Trifluoroborate Yes Use_Bismuth Consider Tricycloalkyl Bismuth Functional_Groups->Use_Bismuth Yes Alkyl_Halide->Use_Grignard Aryl_Halide->Functional_Groups Use_Bromide Use (Bromomethyl)cycloalkane from Cycloalkylmethanol Functional_groups Functional_groups Functional_groups->Use_Bromide No

Caption: Decision-making flowchart for selecting a suitable cyclopropylation/cyclobutylation reagent.

Conclusion

The selection of an appropriate reagent for the introduction of cyclobutyl and cyclopropyl moieties is a critical decision in a synthetic campaign. While this compound remains a viable precursor for generating the corresponding bromides, researchers now have a diverse toolbox of alternative reagents at their disposal. Organomagnesium and organoboron compounds, in particular, offer robust and high-yielding pathways through cobalt-catalyzed and Suzuki-Miyaura cross-coupling reactions, respectively. The choice of reagent should be guided by the nature of the substrate, the required functional group tolerance, and the desired bond construction. This guide provides a starting point for navigating these choices, and the provided protocols offer a practical foundation for implementing these modern synthetic methods.

References

A Comparative Guide to the Kinetic Studies of Cyclobutyl(cyclopropyl)methanol and Related Rearrangements

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The study of strained ring systems, such as those found in cyclobutyl(cyclopropyl)methanol, is of significant interest in organic chemistry and drug development due to their unique reactivity and potential for complex molecular scaffolding. The rearrangement of these systems, often proceeding through carbocationic intermediates, provides a powerful tool for synthetic chemists. This guide offers a comparative analysis of the kinetic data available for reactions involving the cyclopropylcarbinyl and cyclobutyl systems, which are closely related to this compound. The data presented here is crucial for understanding reaction mechanisms, predicting product distributions, and designing novel synthetic pathways.

Quantitative Kinetic Data: Solvolysis of Cyclopropylcarbinyl and Cyclobutyl Bromides

Table 1: Specific Rates of Solvolysis (k) for Cyclopropylcarbinyl Bromide and Cyclobutyl Bromide at 25.0°C

Solvent (v/v)Cyclopropylcarbinyl Bromide, k x 10⁵ (s⁻¹)Cyclobutyl Bromide, k x 10⁵ (s⁻¹)
100% EtOH1.850.048
90% EtOH7.310.28
80% EtOH22.11.05
70% EtOH61.23.51
60% EtOH16211.0
50% EtOH47339.9
100% MeOH5.370.16
80% TFE20,4001,020
97% HFIP-1,110,000

Data sourced from Kevill, et al., J. Org. Chem. 2000, 65(8), 2548-2554.[1][2]

The data clearly indicates that cyclopropylcarbinyl bromide undergoes solvolysis at a significantly faster rate than cyclobutyl bromide across all solvent systems, with the rate difference being between 10 and 120 times.[1] This is attributed to the greater stability of the cyclopropylcarbinyl cation, which can be stabilized by the adjacent cyclopropyl group through a "corner-protonated" cyclobutene-like transition state. The rates for both substrates increase with the ionizing power of the solvent, as demonstrated by the dramatic rate acceleration in trifluoroethanol (TFE) and hexafluoroisopropanol (HFIP).

Experimental Protocols

The following is a generalized experimental protocol for determining the specific rates of solvolysis, based on the methodologies described in the cited literature.

Kinetic Measurements by Titrimetric Method:

  • Preparation of Solutions:

    • A stock solution of the substrate (e.g., cyclobutyl bromide) is prepared in the desired solvent at a known concentration.

    • For reactions in binary solvent mixtures, the appropriate volumes of each solvent are mixed to achieve the target composition.

  • Reaction Setup:

    • Aliquots of the substrate solution are transferred to sealed ampoules or reaction vessels.

    • The vessels are then placed in a constant-temperature bath maintained at the desired reaction temperature (e.g., 25.0 ± 0.1 °C).

  • Sampling and Quenching:

    • At appropriate time intervals, individual ampoules are withdrawn from the bath and the reaction is quenched, typically by rapid cooling in an ice bath.

  • Analysis:

    • The amount of acid produced from the solvolysis reaction is determined by titration with a standardized solution of a strong base (e.g., sodium hydroxide). An indicator is used to determine the endpoint.

  • Data Analysis:

    • The first-order rate constant (k) is determined by plotting the natural logarithm of the remaining substrate concentration versus time. The slope of the resulting line is equal to -k. For some reactions, a modified Guggenheim treatment can be used to obtain the specific rates.[1][2]

Reaction Mechanisms and Pathways

The reactions of this compound and related compounds are characterized by complex carbocation rearrangements. The initial formation of a carbocation can lead to ring expansion of either the cyclopropyl or the cyclobutyl ring, as well as hydride shifts, ultimately resulting in a variety of products.[3]

The solvolysis of cyclopropylcarbinyl and cyclobutyl systems is proposed to proceed through a rate-determining ionization with significant nucleophilic solvation of the forming carbocation.[1]

Reaction_Pathway cluster_substrate Substrates cluster_products Products Substrate_A This compound Carbocation Cyclopropylcarbinyl/ Cyclobutyl Cation (Interconverting) Substrate_A->Carbocation H+ Substrate_B Cyclopropylcarbinyl Bromide Substrate_B->Carbocation -Br- Substrate_C Cyclobutyl Bromide Substrate_C->Carbocation -Br- Ring_Expanded_Alcohols Ring-Expanded Alcohols/ Ethers Carbocation->Ring_Expanded_Alcohols Solvent (ROH) Rearranged_Bromides Rearranged Bromides Carbocation->Rearranged_Bromides Elimination_Products Elimination Products Carbocation->Elimination_Products -H+

Caption: Proposed reaction pathways for this compound and related bromides.

Experimental Workflow

The kinetic analysis of these reactions follows a well-defined workflow to ensure accurate and reproducible data.

Experimental_Workflow Start Start: Prepare Reactant and Solvent Solutions Thermostat Equilibrate Solutions at Constant Temperature Start->Thermostat Initiate Initiate Reaction (Mix Reactants) Thermostat->Initiate Sample Collect Aliquots at Timed Intervals Initiate->Sample Sample->Initiate Repeat Quench Quench Reaction (e.g., Rapid Cooling) Sample->Quench Analyze Analyze Product Formation (e.g., Titration, GC, NMR) Quench->Analyze Data_Processing Process Data to Determine Rate Constants Analyze->Data_Processing End End: Report Kinetic Parameters Data_Processing->End

Caption: A typical experimental workflow for kinetic studies of solvolysis reactions.

References

comparison of cyclobutyl(cyclopropyl)methanol with other strained ring alcohols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of strained ring systems into drug candidates is a rapidly growing strategy in medicinal chemistry to modulate physicochemical and pharmacokinetic properties. This guide provides a comparative analysis of cyclobutyl(cyclopropyl)methanol against other strained ring alcohols, namely cyclobutanol and bicyclo[1.1.1]pentylmethanol, offering insights into their relative performance based on available data.

Introduction to Strained Ring Alcohols

Small, strained carbocyclic rings are attractive building blocks in drug design as they can serve as bioisosteres for larger, more lipophilic moieties like phenyl rings. The inherent ring strain in these systems influences their geometry, electronic properties, and reactivity, which in turn can impact a molecule's solubility, metabolic stability, and target binding affinity. This guide focuses on a selection of strained ring alcohols that are gaining traction in drug discovery programs.

Physicochemical Properties: A Comparative Overview

The physicochemical properties of a drug candidate are critical for its absorption, distribution, metabolism, and excretion (ADME) profile. The table below summarizes key computed and, where available, experimental properties of the parent strained ring alcohols.

PropertyThis compoundCyclobutanolBicyclo[1.1.1]pentylmethanol
Molecular Formula C₈H₁₄OC₄H₈OC₆H₁₀O
Molecular Weight ( g/mol ) 126.20[1]72.1198.14
Calculated logP (XLogP3) 1.6[1]0.71.1
Topological Polar Surface Area (Ų) 20.2[1]20.220.2
Hydrogen Bond Donor Count 1[1]11
Hydrogen Bond Acceptor Count 1[1]11

Note: Data for Cyclobutanol and Bicyclo[1.1.1]pentylmethanol are derived from publicly available chemical databases.

Reactivity and Metabolic Stability

The unique structural features of strained ring alcohols influence their reactivity and metabolic profiles.

This compound: The presence of both a cyclobutane and a highly strained cyclopropane ring suggests a complex reactivity profile. Under acidic conditions, ring-opening of the cyclopropyl group is often favored due to the high ring strain. This reactivity can be a site of metabolic vulnerability but can also be exploited for targeted drug delivery or prodrug strategies.

Cyclobutanol: The cyclobutane ring is less strained than cyclopropane and is generally more metabolically stable. However, oxidation of the alcohol to the corresponding cyclobutanone is a potential metabolic pathway. The inclusion of a cyclobutane ring can conformationally constrain a molecule, which may enhance binding to a biological target.

Bicyclo[1.1.1]pentylmethanol: Bicyclo[1.1.1]pentanes (BCPs) are increasingly used as bioisosteres of para-substituted phenyl rings. This rigid, three-dimensional scaffold can improve metabolic stability by blocking sites of metabolism on an aromatic ring. The BCP core is generally resistant to metabolic degradation, leading to improved pharmacokinetic profiles in many cases.

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of these specific compounds are often proprietary or published within broader synthetic methodology papers. Below are generalized protocols that can be adapted for their synthesis and the evaluation of key properties.

General Procedure for the Synthesis of this compound

A potential synthetic route to this compound involves the reaction of a cyclopropyl Grignard reagent with cyclobutanecarboxaldehyde, followed by an aqueous workup.

Materials:

  • Magnesium turnings

  • Iodine (catalyst)

  • Bromocyclopropane

  • Anhydrous diethyl ether

  • Cyclobutanecarboxaldehyde

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware for Grignard reactions

Procedure:

  • Activate magnesium turnings with a crystal of iodine in a flame-dried flask under an inert atmosphere.

  • Add a solution of bromocyclopropane in anhydrous diethyl ether dropwise to the magnesium to initiate the formation of the Grignard reagent.

  • Once the Grignard reagent formation is complete, cool the reaction mixture to 0 °C.

  • Add a solution of cyclobutanecarboxaldehyde in anhydrous diethyl ether dropwise to the Grignard reagent.

  • Allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC).

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol for Determining Lipophilicity (logP) by Shake-Flask Method

The octanol-water partition coefficient (logP) is a standard measure of lipophilicity.

Materials:

  • n-Octanol (pre-saturated with water)

  • Water (pre-saturated with n-octanol)

  • Test compound

  • Centrifuge tubes

  • Vortex mixer

  • Centrifuge

  • UV-Vis spectrophotometer or HPLC for quantification

Procedure:

  • Prepare a stock solution of the test compound in either water or n-octanol.

  • Add a known volume of the stock solution to a centrifuge tube containing a known volume of the other solvent (to give a 1:1 or other desired ratio of octanol to water).

  • Vortex the mixture vigorously for several minutes to ensure thorough mixing.

  • Centrifuge the mixture to separate the octanol and aqueous phases.

  • Carefully withdraw an aliquot from each phase.

  • Determine the concentration of the test compound in each phase using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).

  • Calculate the logP value as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Protocol for In Vitro Metabolic Stability Assay Using Liver Microsomes

This assay assesses the susceptibility of a compound to metabolism by cytochrome P450 enzymes.

Materials:

  • Pooled liver microsomes (human or other species)

  • NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

  • Phosphate buffer (pH 7.4)

  • Test compound

  • Positive control compound (with known metabolic instability)

  • Incubation plate (e.g., 96-well plate)

  • Quenching solution (e.g., cold acetonitrile with an internal standard)

  • LC-MS/MS for analysis

Procedure:

  • Prepare a solution of the test compound in a suitable solvent (e.g., DMSO) and dilute it in phosphate buffer.

  • In an incubation plate, combine the liver microsomes and the test compound solution.

  • Pre-incubate the mixture at 37 °C.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding the cold quenching solution.

  • Centrifuge the plate to precipitate the proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Calculate the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ) from the disappearance of the parent compound over time.

Visualizations

Logical Relationship of Strained Ring Properties

G Influence of Strained Rings on Drug Properties StrainedRing Strained Ring Moiety (e.g., Cyclopropyl, Cyclobutyl, BCP) RingStrain High Ring Strain StrainedRing->RingStrain Geometry Unique 3D Geometry StrainedRing->Geometry Reactivity Altered Reactivity RingStrain->Reactivity Solubility Aqueous Solubility Geometry->Solubility BindingAffinity Target Binding Affinity Geometry->BindingAffinity MetabolicStability Metabolic Stability Reactivity->MetabolicStability ADME Improved ADME Profile MetabolicStability->ADME Solubility->ADME BindingAffinity->ADME G Workflow for Comparative Analysis of Strained Alcohols cluster_synthesis Synthesis cluster_analysis Physicochemical & Biological Evaluation cluster_data Data Comparison Synth_CBcPM This compound LogP logP Determination (Shake-Flask) Synth_CBcPM->LogP Solubility Solubility Assay Synth_CBcPM->Solubility MetStab Metabolic Stability (Microsomal Assay) Synth_CBcPM->MetStab Synth_CBO Cyclobutanol Synth_CBO->LogP Synth_CBO->Solubility Synth_CBO->MetStab Synth_BCPM Bicyclo[1.1.1]pentylmethanol Synth_BCPM->LogP Synth_BCPM->Solubility Synth_BCPM->MetStab Compare Comparative Analysis LogP->Compare Solubility->Compare MetStab->Compare

References

A Comparative Guide to the Validation of Analytical Methods for Cyclobutyl(cyclopropyl)methanol Purity Assessment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two widely used analytical techniques, Gas Chromatography with Flame Ionization Detection (GC-FID) and High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RI), for the purity assessment of cyclobutyl(cyclopropyl)methanol. The information presented herein is intended to assist researchers and drug development professionals in selecting and validating the most appropriate analytical method for their specific needs.

Introduction

This compound is a key intermediate in the synthesis of various pharmaceutical compounds. Ensuring its purity is critical for the safety and efficacy of the final drug product. This guide outlines the potential impurities that may arise during its synthesis and provides a framework for the validation of analytical methods to detect and quantify these impurities, in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines.

Potential Impurities in this compound

  • Starting Materials: Cyclobutanecarboxaldehyde, cyclopropyl bromide (from Grignard reagent synthesis).

  • By-products:

    • Ring-opening products: Due to the inherent strain in the cyclopropyl ring, acidic or thermal conditions can lead to the formation of open-chain isomers such as 1-cyclobutylbut-3-en-1-ol or other unsaturated alcohols.

    • Rearrangement products: Carbocation-mediated rearrangements could lead to isomers like dicyclobutylmethanol.

    • Homocoupling product: Dicyclopropyl from the Grignard reagent.

  • Residual Solvents: Diethyl ether or tetrahydrofuran (THF) are commonly used for Grignard reactions.

Comparison of Analytical Methods

The following tables summarize the key performance characteristics of GC-FID and HPLC-RI for the purity assessment of this compound.

Table 1: General Comparison of GC-FID and HPLC-RI
FeatureGas Chromatography-Flame Ionization Detection (GC-FID)High-Performance Liquid Chromatography-Refractive Index Detection (HPLC-RI)
Principle Separates volatile compounds based on their boiling points and interactions with a stationary phase. FID detects combustible organic compounds.Separates compounds based on their polarity and interactions with a stationary phase. RI detects changes in the refractive index of the eluent.
Applicability Ideal for volatile and thermally stable compounds like this compound and many of its potential impurities.Suitable for non-volatile or thermally labile compounds. Can be used for this compound but may be less efficient for volatile impurities.
Sensitivity Generally high sensitivity for hydrocarbons.Lower sensitivity compared to UV or FID detectors.
Specificity High, based on retention time. Co-elution is possible.Lower, as any compound that changes the refractive index of the mobile phase will be detected.
Gradient Elution Not applicable (temperature programming is used).Not compatible with RI detection, limiting the ability to separate complex mixtures with a wide range of polarities.
Instrumentation Relatively simple and robust.Can be more complex, especially with temperature control for the RI detector.
Table 2: Comparison of Method Validation Parameters (ICH Q2(R2))
Validation ParameterGC-FIDHPLC-RI
Specificity Good. Can be demonstrated by analyzing stressed samples and spiked samples with potential impurities. Peak purity can be assessed using mass spectrometry (GC-MS).Moderate. Specificity can be challenging due to the non-specific nature of the detector. Peak purity assessment is more difficult.
Linearity Excellent linearity over a wide concentration range.Good linearity, but the range might be more limited compared to GC-FID.
Range Wide analytical range.Typically a narrower range than GC-FID.
Accuracy High accuracy can be achieved.Good accuracy, but can be affected by matrix effects.
Precision High precision (repeatability and intermediate precision).Good precision, but can be influenced by temperature fluctuations affecting the RI detector.
Detection Limit (LOD) Low LOD for volatile organic compounds.Higher LOD compared to GC-FID.
Quantitation Limit (LOQ) Low LOQ, suitable for trace impurity analysis.Higher LOQ, may not be suitable for quantifying very low levels of impurities.
Robustness Generally robust to small variations in parameters like flow rate and temperature program.More sensitive to variations in mobile phase composition and temperature.

Experimental Protocols

The following are proposed starting points for method development and validation.

Gas Chromatography-Flame Ionization Detection (GC-FID) Method
  • Instrumentation: Gas chromatograph equipped with a flame ionization detector.

  • Column: DB-5 (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium or Hydrogen, constant flow of 1.0 mL/min.

  • Injector Temperature: 250 °C.

  • Detector Temperature: 280 °C.

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 220 °C.

    • Hold: 5 minutes at 220 °C.

  • Injection Volume: 1 µL.

  • Split Ratio: 50:1.

  • Sample Preparation: Dissolve a known amount of the sample in a suitable solvent (e.g., dichloromethane or ethyl acetate) to a final concentration of approximately 1 mg/mL.

High-Performance Liquid Chromatography-Refractive Index Detection (HPLC-RI) Method
  • Instrumentation: HPLC system with a refractive index detector.

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 60:40 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35 °C.

  • Detector Temperature: 35 °C.

  • Injection Volume: 20 µL.

  • Sample Preparation: Dissolve a known amount of the sample in the mobile phase to a final concentration of approximately 1 mg/mL.

Mandatory Visualization

The following diagrams illustrate the general workflow for analytical method validation.

Analytical_Method_Validation_Workflow cluster_0 Phase 1: Planning & Development cluster_1 Phase 2: Validation Protocol cluster_2 Phase 3: Execution & Reporting cluster_3 Phase 4: Lifecycle Management P1 Define Analytical Procedure Requirements P2 Select Analytical Technology P1->P2 P3 Develop & Optimize Method P2->P3 V1 Define Validation Parameters (ICH Q2) P3->V1 V2 Set Acceptance Criteria V1->V2 V3 Write Validation Protocol V2->V3 E1 Execute Validation Experiments V3->E1 E2 Analyze Data & Compare to Criteria E1->E2 E3 Write Validation Report E2->E3 L1 Routine Monitoring & System Suitability E3->L1 L2 Change Control L1->L2 L3 Revalidation (if needed) L2->L3

Caption: General workflow for analytical method validation.

Logical_Relationship cluster_0 Analytical Method cluster_1 Key Attributes cluster_2 Suitability GC GC-FID GC_Suitable Suitable GC->GC_Suitable High GC->GC_Suitable High GC_Less_Suitable Less Suitable GC->GC_Less_Suitable Low GC->GC_Less_Suitable Low HPLC HPLC-RI HPLC_Suitable Suitable HPLC->HPLC_Suitable Low HPLC->HPLC_Suitable Low HPLC_Less_Suitable Less Suitable HPLC->HPLC_Less_Suitable High HPLC->HPLC_Less_Suitable High Volatility Volatility Volatility->GC_Suitable Volatility->HPLC_Suitable Volatility->GC_Less_Suitable Volatility->HPLC_Less_Suitable Thermal_Stability Thermal Stability Thermal_Stability->GC_Suitable Thermal_Stability->HPLC_Suitable Thermal_Stability->GC_Less_Suitable Thermal_Stability->HPLC_Less_Suitable UV_Chromophore UV Chromophore UV_Chromophore->HPLC Absent

Caption: Logical relationship for selecting an analytical method.

Conclusion

For the purity assessment of this compound, GC-FID is generally the recommended method . Its high sensitivity, specificity for volatile organic compounds, and robustness make it well-suited for detecting and quantifying the target compound and its likely impurities.

HPLC-RI serves as a viable alternative , particularly if the compound or its impurities are thermally labile or non-volatile. However, its lower sensitivity and the limitations of isocratic elution with RI detection may pose challenges for trace impurity analysis.

The choice of method should be based on a thorough evaluation of the specific requirements of the analysis, including the expected impurity profile and the required limits of detection and quantification. Regardless of the method chosen, a comprehensive validation study must be performed in accordance with ICH guidelines to ensure the reliability and accuracy of the results.

Safety Operating Guide

Proper Disposal of Cyclobutyl(cyclopropyl)methanol: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate reference, treat Cyclobutyl(cyclopropyl)methanol as a flammable and potentially hazardous chemical waste. It must be collected for disposal by a licensed environmental management company and must not be disposed of down the drain.

This guide provides detailed procedures for the safe handling and disposal of this compound in a laboratory setting. Adherence to these protocols is essential for ensuring personnel safety, environmental protection, and regulatory compliance. The information is based on general principles of hazardous waste management and data from structurally similar chemicals.

Disclaimer: No specific Safety Data Sheet (SDS) for this compound was publicly available at the time of this writing. The guidance provided is based on the known hazards of similar chemical structures, such as cyclopropyl carbinol and cyclobutylmethanol, which are classified as flammable liquids.[1][2] It is mandatory to consult the official SDS provided by your supplier for this specific chemical before handling and disposal.

Chemical Safety and Hazard Summary

While detailed hazard information for this compound is limited, its structural components suggest it should be handled as a flammable liquid. The data below is compiled from public chemical databases and SDSs of analogous compounds.

PropertyData
Chemical Name This compound
CAS Number 219717-34-7[3]
Molecular Formula C₈H₁₄O[3][4]
Molecular Weight 126.2 g/mol [4]
Anticipated Hazards Flammable Liquid (Assumed Category 3) : Based on analogous compounds like Cyclopropyl carbinol and Cyclobutylmethanol.[1][2] Keep away from heat, sparks, and open flames.[1][5]
Potential Health Hazards : May include skin, eye, and respiratory tract irritation. May be harmful if swallowed.[1][5][6]
Personal Protective Equipment (PPE) Chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat are required. Work should be performed in a chemical fume hood.[1][2]

Step-by-Step Disposal Protocol

The disposal of this compound must follow the "cradle-to-grave" principle of hazardous waste management, ensuring it is handled safely from the moment it is declared waste until its final destruction.[7]

Step 1: Waste Identification and Segregation
  • Declare as Waste: Any unused, expired, or contaminated this compound is considered hazardous waste.

  • Segregate at Source: Do not mix this waste with other waste streams. Specifically, collect it as a non-halogenated flammable liquid .

  • Incompatibility: Keep it separate from acids, bases, and strong oxidizing agents to prevent dangerous chemical reactions.[1]

Step 2: Container Selection and Labeling
  • Choose a Compatible Container: Use a clean, leak-proof container designated for flammable liquid waste. Glass bottles or metal safety cans are appropriate.[7][8] Ensure the container material is compatible with the chemical.

  • Label the Container Immediately: Attach a "Hazardous Waste" label to the container before adding any waste.

  • Complete the Label: Fill out the label with the following information:

    • The full chemical name: "Waste this compound". Do not use abbreviations or formulas.

    • All chemical constituents and their approximate percentages if it's a mixture.

    • The hazard characteristics (e.g., "Flammable Liquid").

    • The accumulation start date (the date the first drop of waste is added).

    • Your name, laboratory, and contact information.

Step 3: Accumulation and Storage
  • Keep Containers Closed: The waste container must be securely capped at all times, except when you are actively adding waste.[8]

  • Designate a Storage Area: Store the waste container in a designated "Satellite Accumulation Area" (SAA), which must be at or near the point of generation (e.g., in the fume hood where the work is done).

  • Use Secondary Containment: Place the waste container in a larger, chemically resistant tray or tub to contain any potential leaks or spills.

  • Store Safely: The SAA for flammable liquids should be in a well-ventilated area, away from heat sources, and preferably within a flammable storage cabinet.

Step 4: Arranging for Disposal
  • Monitor Fill Level: Do not overfill the waste container. Leave at least 10% of headspace to allow for vapor expansion.[8]

  • Adhere to Time and Volume Limits: Your institution will have limits on how long you can accumulate waste (e.g., up to one year) and the maximum volume allowed in the SAA.

  • Request a Pickup: Once the container is nearly full or nearing its accumulation time limit, submit a hazardous waste pickup request to your institution's Environmental Health & Safety (EHS) department. Follow their specific online or paper-based procedures.

Disposal Workflow Diagram

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

G Disposal Workflow for this compound cluster_prep Preparation & Identification cluster_contain Containment & Labeling cluster_storage Accumulation & Storage cluster_disposal Final Disposal start Chemical is declared waste identify Identify as Flammable Liquid Waste (Non-Halogenated Organic) start->identify sds Consult Supplier's SDS for specific hazards identify->sds container Select clean, compatible container (e.g., glass bottle, safety can) sds->container labeling Attach & complete 'Hazardous Waste' label container->labeling accumulate Add waste to container labeling->accumulate storage Store in designated SAA (in secondary containment, away from ignition sources) accumulate->storage cap Keep container securely capped storage->cap monitor Monitor fill level and accumulation date cap->monitor request Request pickup from EHS/Waste Management monitor->request pickup Waste collected by licensed professionals for incineration request->pickup

Caption: Decision workflow for the safe disposal of this compound waste.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.